(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
Description
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Properties
IUPAC Name |
(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIBJOQGAJBQDF-CBAPKCEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936705, DTXSID40864668 | |
| Record name | 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16251-45-9, 28044-22-6, 77943-39-6 | |
| Record name | 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-5-phenyl-2-oxazolidinone, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZO2G7843G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4S,5R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KSX5DI61K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: Structure, Synthesis, and Application
<_
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a prominent member of the Evans chiral auxiliaries, stands as a cornerstone in modern asymmetric synthesis.[1][2] Its rigid heterocyclic framework and defined stereocenters provide a powerful tool for controlling the stereochemical outcome of a wide array of chemical transformations.[] This technical guide provides a comprehensive overview of this invaluable chiral auxiliary, delving into its structural attributes, a detailed and field-proven synthetic protocol, and its mechanistic role in directing stereoselective reactions. The content herein is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's application in the synthesis of enantiomerically pure compounds, a critical aspect of modern pharmaceutical development.[4]
Introduction: The Power of Chirality in Synthesis
The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure.[4] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[5] Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is of paramount importance in the pharmaceutical industry.[4] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity.[1][5]
This compound, developed and popularized by David A. Evans, is a highly effective and versatile chiral auxiliary. Its utility stems from its ability to form N-acyl derivatives, which can then undergo a variety of diastereoselective reactions, including aldol additions, alkylations, and Diels-Alder reactions.[][6] The predictable and high levels of stereocontrol afforded by this auxiliary have made it an indispensable tool in the synthesis of complex, biologically active molecules.[2]
Structural Features and Properties
The efficacy of this compound as a chiral auxiliary is a direct consequence of its well-defined three-dimensional structure. The molecule possesses two contiguous stereocenters at the C4 and C5 positions of the oxazolidinone ring, with (S) and (R) configurations, respectively.
Key Structural Attributes:
-
Rigid Oxazolidinone Ring: The five-membered ring provides a conformationally restricted environment, which is crucial for effective stereochemical communication.
-
Phenyl Group at C5: This bulky substituent effectively shields one face of the N-acyl derivative's enolate, directing the approach of electrophiles to the opposite face.
-
Methyl Group at C4: This group further enhances the steric bias, contributing to the high diastereoselectivity observed in reactions.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂[7] |
| Molecular Weight | 177.20 g/mol [7] |
| Appearance | White crystalline solid[8] |
| Melting Point | 121-123 °C[9] |
| Optical Activity | [α]²⁵/D −168°, c = 2 in chloroform[9] |
| CAS Number | 16251-45-9[7] |
Synthesis of this compound
The most common and efficient synthesis of this compound starts from the readily available and inexpensive chiral precursor, (1R,2S)-(-)-norephedrine. The following protocol is a robust and scalable method for its preparation.
Reaction Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from established literature procedures.[10][11]
Materials and Reagents:
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or distillation setup
-
Heating mantle with a stirrer
-
Condenser
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine (1R,2S)-(-)-norephedrine (e.g., 15.1 g, 100 mmol), diethyl carbonate (e.g., 21.8 mL, 180 mmol), and anhydrous potassium carbonate (e.g., 27.6 g, 200 mmol).[10] Add toluene (e.g., 150 mL) as the solvent.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Toluene forms an azeotrope with water, and any residual moisture will be removed and collected in the distillation receiver. This step is crucial as the reaction is sensitive to water.
-
Reaction: Once the solvent is dry, continue heating the reaction mixture at a vigorous reflux (oil bath temperature around 160 °C).[10] Ethanol, a byproduct of the reaction, will begin to distill off. The reaction progress can be monitored by the distillation of ethanol.
-
Reaction Completion: The reaction is typically complete when the distillation of ethanol ceases, and the temperature of the reaction mixture rises. This usually takes several hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Add water to dissolve the potassium carbonate and any other inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene or another suitable organic solvent (e.g., dichloromethane) to recover any remaining product.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, to yield the pure this compound as a white crystalline solid.
-
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is an effective and inexpensive base for this cyclization reaction. It facilitates the deprotonation of the hydroxyl and amino groups of norephedrine, promoting their nucleophilic attack on the carbonyl carbons of diethyl carbonate.
-
Use of Diethyl Carbonate: Diethyl carbonate serves as the carbonyl source for the formation of the oxazolidinone ring. It is a safer alternative to phosgene.
-
Azeotropic Distillation: The removal of water via azeotropic distillation with toluene is critical to drive the reaction to completion and prevent side reactions.
-
Heating: The reaction requires elevated temperatures to overcome the activation energy for the cyclization process.
Mechanism of Stereocontrol in Asymmetric Synthesis
The power of this compound lies in its ability to direct the stereochemical outcome of reactions at a prochiral center. This is exemplified in the Evans aldol reaction.
The Evans Aldol Reaction: A Case Study
In the Evans aldol reaction, an N-acyl derivative of the chiral auxiliary is enolized, and the resulting chiral enolate reacts with an aldehyde to form a new stereocenter.[6][16]
Caption: Generalized workflow of an Evans aldol reaction.
Mechanistic Insights:
-
Formation of a Z-Enolate: The N-acyl derivative is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., triethylamine) to selectively form the Z-enolate. The boron atom chelates with both carbonyl oxygens, locking the conformation.[17]
-
Facial Selectivity: The phenyl group at the C5 position of the auxiliary effectively blocks one face of the enolate. This steric hindrance forces the incoming aldehyde to approach from the less hindered face.[6]
-
Chair-like Transition State: The reaction proceeds through a highly organized, six-membered chair-like transition state, which minimizes steric interactions and leads to the formation of the syn-aldol product with high diastereoselectivity.[17]
-
Auxiliary Cleavage: After the desired transformation, the chiral auxiliary can be cleanly removed under mild conditions, for instance, by hydrolysis with lithium hydroperoxide (LiOOH), to yield the enantiomerically pure product.[18][19] The auxiliary can often be recovered and reused.[1]
Applications in Drug Development
The reliability and high stereoselectivity of reactions employing this compound have made it a valuable tool in the synthesis of numerous pharmaceutical agents and complex natural products.[2][8] Its application is particularly prevalent in the early stages of drug discovery and development, where the synthesis of enantiomerically pure compounds is crucial for evaluating biological activity and safety.[1][4] It has been utilized as a key intermediate in the synthesis of various compounds, including (+)-pumiliotoxin B.[20]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.
-
(1R,2S)-(-)-Norephedrine: Harmful if swallowed.[21] Causes skin, eye, and respiratory irritation. It is a sympathomimetic agent and can have physiological effects.[21]
-
Diethyl Carbonate: Flammable liquid and vapor.[22]
-
Potassium Carbonate: Causes skin and serious eye irritation.[23][24] May cause respiratory irritation.[23][25]
-
Toluene: Highly flammable liquid and vapor.[26] May be fatal if swallowed and enters airways.[26] Causes skin irritation and may cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.[26]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[27] Consult the Safety Data Sheets (SDS) for all chemicals before use.[13][15][21][22][23][24][25][26][28][29][30][31][32]
Conclusion
This compound has firmly established itself as a powerful and reliable chiral auxiliary in the field of asymmetric synthesis. Its well-defined structure, coupled with a deep understanding of its mechanistic behavior, allows for the predictable and highly stereoselective construction of complex chiral molecules. For researchers and scientists in drug development, a thorough grasp of the synthesis and application of this auxiliary is essential for the efficient and successful preparation of enantiomerically pure pharmaceutical candidates. The protocols and insights provided in this guide serve as a practical resource for harnessing the full potential of this invaluable synthetic tool.
References
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- INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous.
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- Carl Roth. (n.d.). Safety Data Sheet: Diethyl carbonate.
- Chemical Synthesis. (2021). This compound literature.
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- ConnectSci. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
- Carl Roth. (n.d.). Safety Data Sheet: Potassium carbonate.
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- Carl Roth. (n.d.). Safety Data Sheet: Diethyl carbonate.
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- HOVENSA L.L.C. (1999, January 29). MATERIAL SAFETY DATA SHEET Toluene.
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Chemistry For Everyone. (2025, July 28). What Are Chiral Auxiliaries? - Chemistry For Everyone. Retrieved from [Link]
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- National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
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- Santa Cruz Biotechnology. (n.d.). (1R,2S)-(-)-Norephedrine.
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- ChemicalBook. (n.d.). 3198-15-0(1R,2S-(-)-Norephedrine hydrochloride) Product Description.
- ChemicalBook. (2025, January 27). (4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE.
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- Google Patents. (2010, May 20). US20100125146A1 - Method for making pharmaceutical compounds.
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- Sigma-Aldrich. (n.d.). (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone.
- Aquigen Bio Sciences. (n.d.). (1R,2S)-(-)-Norephedrine | CAS No: 492-41-1.
- Cayman Chemical. (2025, June 30). Safety Data Sheet.
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A Technical Guide to the Physical Properties of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
Abstract
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a cornerstone chiral auxiliary in the field of asymmetric synthesis, widely recognized for its efficacy in establishing stereocenters with predictable and high levels of control.[1][2] As a prominent member of the Evans auxiliaries, its utility in complex molecule synthesis, particularly in pharmaceutical development, is well-documented.[3][4] A profound understanding of its physical properties is not merely academic; it is a practical prerequisite for its successful application. These properties—from its crystalline nature and melting point to its specific rotation and spectroscopic signature—directly influence reaction setup, monitoring, diastereoselectivity, and final product purity. This guide provides a detailed examination of these core physical characteristics, offering researchers and drug development professionals a consolidated resource grounded in empirical data and field-proven insights. We will explore the causality between its solid-state structure and its function, present key characterization data in accessible formats, and provide validated protocols for its analysis.
The Role and Significance of a Chiral Auxiliary
In the synthesis of enantiomerically pure compounds, such as pharmaceuticals, controlling the three-dimensional arrangement of atoms is paramount. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter.[1][5] The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for facial discrimination during bond-forming reactions.[2]
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, derived from the readily available amino acid (1R,2S)-(-)-norephedrine, exemplifies the ideal auxiliary. Its rigid heterocyclic structure, combined with the strategic placement of the methyl and phenyl substituents, creates a well-defined steric environment.[1][5] This environment effectively blocks one face of the enolate derived from its N-acylated form, directing incoming electrophiles to the opposite face with high fidelity. This mechanism is fundamental to its application in stereoselective alkylations, aldol reactions, and conjugate additions.[4][6] After the desired transformation, the auxiliary can be cleaved and recovered for reuse, adding to its cost-effectiveness.[5]
The physical properties detailed herein are critical for ensuring the auxiliary's performance. Purity, confirmed by a sharp melting point, is essential for achieving high diastereomeric excess. Solubility dictates the choice of reaction solvents, while the specific optical rotation provides a direct measure of enantiomeric purity.
Core Physical and Chemical Properties
The fundamental physical constants for (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone are summarized below. These values serve as the primary benchmark for sample identification and purity assessment.
| Property | Value | Source(s) |
| CAS Number | 16251-45-9 | [7][8] |
| Molecular Formula | C₁₀H₁₁NO₂ | [7][9] |
| Molecular Weight | 177.20 g/mol | [8][9] |
| Appearance | White to off-white crystalline powder/solid | [7][10][11] |
| Melting Point | 121-123 °C | [7][12][] |
| Optical Activity [α]²⁵/D | -168° (c = 2 in chloroform) | [14] |
| Enantiomeric Purity (ee) | Typically ≥99% (by HPLC) | [14] |
The melting point of 121-123 °C is a key specification; a broader range or significant deviation from this value often indicates the presence of impurities or residual solvent, which can negatively impact stereochemical control in sensitive reactions.[12]
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is indispensable for confirming the structural integrity of the auxiliary. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint. Key signals include the aromatic protons of the phenyl group (typically in the δ 7.2-7.5 ppm range), the methine proton at the 5-position adjacent to the phenyl group, the methine proton at the 4-position adjacent to the methyl group, a characteristic doublet for the methyl protons, and a broad singlet for the N-H proton.[15][16]
-
¹³C NMR: The carbon spectrum is equally informative, showing distinct signals for the carbonyl carbon (δ ~159 ppm), the aromatic carbons, the two methine carbons of the oxazolidinone ring (C4 and C5), and the methyl carbon.[15][17]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by characteristic absorptions that confirm the presence of the core functional groups.[18][19]
-
N-H Stretch: A moderate to sharp band is typically observed in the range of 3200-3300 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are seen just below 3000 cm⁻¹.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the cyclic carbamate (urethane) carbonyl group is prominent around 1750-1770 cm⁻¹.[19] This is often the most diagnostic peak in the spectrum.
Crystallographic and Solid-State Structure
The efficacy of a chiral auxiliary is fundamentally rooted in its three-dimensional structure. X-ray crystallography of derivatives reveals critical insights into the solid-state conformation of the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone core.
The five-membered oxazolidinone ring is not planar and typically adopts an envelope conformation .[20] In this arrangement, one of the carbon atoms (often the C4 bearing the methyl group) is puckered out of the plane formed by the other four atoms. The phenyl group at C5 and the methyl group at C4 assume pseudo-equatorial and pseudo-axial positions, respectively. This defined, rigid conformation is what dictates the facial selectivity in reactions of N-acyl derivatives. The bulky phenyl group effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.[21]
Caption: Causality between physical structure and synthetic function.
Practical Considerations for Researchers
Solubility Profile
While quantitative solubility data is sparse, empirical evidence from common synthetic procedures provides a practical solubility guide.
-
Good Solubility: Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[20]
-
Moderate to Low Solubility: Toluene, Ethers (e.g., Diethyl Ether).[11]
-
Insoluble: Water, Hexanes.
This profile is critical for selecting appropriate solvents for acylation, the subsequent stereoselective reaction, and the workup/purification steps.
Stability and Storage
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a stable crystalline solid. For long-term preservation of its high enantiomeric purity, it should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight.[7] It is not particularly hygroscopic but standard precautions for handling fine organic chemicals should be observed.
Experimental Protocols for Quality Control
To ensure the reliability of synthetic outcomes, incoming batches of the auxiliary must be validated. The following protocols describe standardized methods for this purpose.
Protocol: Melting Point Determination
-
Apparatus: Calibrated digital melting point apparatus.
-
Sample Preparation: Load a small amount of finely ground, dry crystalline material into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in the apparatus.
-
Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting range.
-
At ~110 °C, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).
-
-
Acceptance Criteria: The recorded range should be sharp (≤ 2 °C) and fall within the established 121-123 °C specification.[12]
Protocol: Measurement of Specific Optical Rotation
-
Apparatus: Calibrated polarimeter with a sodium lamp (D-line, 589 nm).
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the compound.
-
Quantitatively transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with HPLC-grade chloroform to achieve a concentration (c) of exactly 2 g/100 mL. Ensure the solution is homogeneous.
-
-
Measurement:
-
Calibrate the polarimeter with a blank (pure chloroform).
-
Rinse and fill the 1 dm sample cell with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at 25 °C.
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where l is the path length in dm (typically 1) and c is the concentration in g/100mL.
-
Acceptance Criteria: The calculated specific rotation should be -168° ± 2°.[14]
Caption: A standard quality control workflow for validating the auxiliary.
Conclusion
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is more than a reagent; it is a precision tool for asymmetric synthesis. Its physical properties are intrinsically linked to its performance, providing the structural rigidity and steric bias necessary to achieve high diastereoselectivity. A sharp melting point, correct spectroscopic signature, and specific optical rotation are not just data points—they are verifiable indicators of the purity and structural integrity required for reproducible and successful synthetic outcomes. This guide has consolidated these critical parameters to equip researchers and chemists with the foundational knowledge needed to confidently employ this powerful chiral auxiliary in the synthesis of complex, enantiomerically pure molecules.
References
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- 7. Cas 16251-45-9,(4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | lookchem [lookchem.com]
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- 10. This compound - Guangzhou Yaoguang Technology Co., Ltd. [btofuture.com]
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- 12. This compound CAS#: 16251-45-9 [m.chemicalbook.com]
- 14. This compound 99 16251-45-9 [sigmaaldrich.com]
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- 21. youtube.com [youtube.com]
Introduction: The Cornerstone of Asymmetric Synthesis
An In-depth Technical Guide to the Mechanism of Action for Evans Chiral Auxiliaries
In the landscape of modern organic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development and natural product synthesis where biological activity is intrinsically tied to specific stereochemistry.[1][2] Chiral auxiliaries represent a robust and reliable strategy for achieving this control.[1][2][3] These are stereogenic units temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1][3] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[1]
Among the myriad of chiral auxiliaries developed, the oxazolidinone-based auxiliaries introduced by David A. Evans in the early 1980s have emerged as one of the most powerful and widely adopted tools in asymmetric synthesis.[1][4][5] Their success stems from their predictable and exceptionally high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.[1][4][6] This guide provides a detailed exploration of the core mechanisms that underpin the remarkable efficacy of Evans auxiliaries, offering insights for researchers, scientists, and drug development professionals.
Part 1: The Core Mechanism of Stereochemical Control
The effectiveness of an Evans auxiliary-guided transformation is not a single event but a sequence of carefully controlled steps. The overall workflow involves covalent attachment of the auxiliary to a substrate, a highly diastereoselective transformation, and finally, removal of the auxiliary.[1]
Caption: General workflow for an Evans auxiliary-mediated asymmetric synthesis.
Acylation: Preparing the N-Acyl Imide System
The journey begins with the acylation of the oxazolidinone auxiliary. These auxiliaries are readily prepared from inexpensive, enantiopure amino acids like L-valine or L-phenylalanine.[4][7][8] The nitrogen atom of the auxiliary is deprotonated, typically with a strong base like n-butyllithium, and then reacted with an acyl chloride or anhydride to form the corresponding N-acyl oxazolidinone, also known as an imide.[1][9] This imide is the key substrate for the subsequent stereoselective reaction.
The Crux of Control: Diastereoselective Enolate Formation
The high degree of stereocontrol exerted by Evans auxiliaries originates from the predictable and selective formation of a specific enolate geometry. For most applications, particularly aldol reactions, the generation of a Z-enolate is crucial for achieving the desired stereochemical outcome.[3][10][11][12]
This is typically achieved by treating the N-acyl imide with a Lewis acidic boron reagent, such as dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base like diisopropylethylamine (DIPEA).[3][10] The reaction proceeds through a six-membered, chair-like transition state.[3][10][12]
Key Factors Driving Z-Enolate Selectivity:
-
Chelation: The boron triflate coordinates to both the imide carbonyl oxygen and the oxazolidinone ring oxygen, creating a rigid, chelated intermediate.[8]
-
Steric Hindrance: In the chair-like deprotonation transition state, the R group of the acyl chain preferentially occupies a pseudo-equatorial position to minimize steric clashes with the bulky substituent on the chiral auxiliary. This orientation forces the formation of the Z-enolate.[3]
Caption: Boron-mediated transition state leading to selective Z-enolate formation.
The Diastereoselective Step: Alkylation and Aldol Reactions
With the geometry of the enolate fixed, the stereochemistry of the final product is determined by the facial selectivity of the subsequent reaction with an electrophile.
The chiral auxiliary's substituent (e.g., isopropyl from valine or benzyl from phenylalanine) acts as a powerful steric shield, effectively blocking one face of the planar enolate.[1][8] Consequently, the incoming electrophile is forced to approach from the less hindered, exposed face.[8][13]
Furthermore, a crucial stereoelectronic effect comes into play. To minimize dipole-dipole repulsion between the enolate's C-O bond and the auxiliary's N-C=O bond, the molecule adopts a conformation where these two dipoles are anti-periplanar.[1][3][10][12] This conformation rigidly orients the steric blocking group, ensuring a highly predictable trajectory for the electrophile.
Caption: Steric hindrance from the auxiliary's R' group directs electrophilic attack.
In the renowned Evans aldol reaction, the boron Z-enolate reacts with an aldehyde via a closed, six-membered Zimmerman-Traxler transition state.[1][10][12][14] The high diastereoselectivity for the syn-aldol product is a result of several combined factors within this chair-like transition state:[10]
-
Chelation: The boron atom coordinates the enolate oxygen and the aldehyde oxygen, organizing the transition state.[12]
-
Steric Shielding: The auxiliary's substituent effectively blocks one face of the enolate.
-
Dipole Minimization: The anti-periplanar arrangement of the carbonyl dipoles is maintained.[10][12]
-
Equatorial Aldehyde Substituent: The aldehyde's substituent (R'') prefers an equatorial position to minimize 1,3-diaxial interactions.[1]
This combination of forces leads to an exceptionally well-defined transition state, resulting in the formation of the syn-aldol adduct with outstanding predictability and diastereomeric excess, often exceeding 99%.[10][15]
Cleavage of the Auxiliary: Releasing the Chiral Product
The final step is the removal of the chiral auxiliary to unveil the desired enantiomerically pure product. The N-acyl bond is susceptible to nucleophilic attack, and various methods have been developed to transform the imide into different functional groups without causing racemization of the newly formed stereocenter.[1][8][16]
| Nucleophile/Reagent | Resulting Functional Group | Typical Conditions | Reference |
| LiOH / H₂O₂ | Carboxylic Acid | THF/H₂O, 0 °C | |
| LiBH₄ or LiAlH₄ | Primary Alcohol | Et₂O or THF, 0 °C to rt | |
| DIBAL-H | Aldehyde | Toluene or CH₂Cl₂, -78 °C | |
| MeOMgBr or Al(OMe)₃ | Methyl Ester | THF or Toluene, 0 °C to rt | |
| Me(OMe)NH·HCl / AlMe₃ | Weinreb Amide | THF, -10 °C to rt |
The most common cleavage method uses lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, to yield the carboxylic acid.[17][18][19] Mechanistic studies, including DFT computations, have shown that the hydroperoxide anion (OOH⁻) is a highly effective nucleophile that selectively attacks the more hindered exocyclic imide carbonyl.[18][20][21] This is in contrast to hydroxide (OH⁻) alone, which preferentially attacks the less hindered endocyclic carbonyl, leading to undesired ring-opening of the auxiliary.[18][20][21]
Part 2: Experimental Protocols and Practical Considerations
The following protocols are representative examples of the key steps in an Evans auxiliary-mediated synthesis.
Protocol 1: Acylation of (S)-4-benzyl-2-oxazolidinone
This procedure details the attachment of a propionyl group to the auxiliary.
-
Setup: A flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyl-2-oxazolidinone (1.0 eq.). The flask is sealed with a septum and flushed with dry nitrogen.
-
Dissolution: Anhydrous tetrahydrofuran (THF, ~0.2 M) is added via cannula, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.05 eq., as a 2.5 M solution in hexanes) is added dropwise via syringe over 10 minutes. The resulting pale yellow solution is stirred for 15 minutes.
-
Acylation: Propionyl chloride (1.1 eq.) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-propionyl imide, which can be purified by column chromatography.[9]
Protocol 2: Diastereoselective "Evans-Syn" Aldol Reaction
This protocol describes the reaction of the N-propionyl imide with an aldehyde to form the syn-aldol adduct.
-
Setup: A flame-dried flask is charged with the purified N-propionyl imide (1.0 eq.) and dissolved in anhydrous dichloromethane (CH₂Cl₂, ~0.1 M) under a nitrogen atmosphere. The solution is cooled to -78 °C.
-
Enolate Formation: Di-n-butylboron triflate (1.1 eq., as a 1.0 M solution in CH₂Cl₂) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq.). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes. The solution is then re-cooled to -78 °C.
-
Aldol Addition: The desired aldehyde (1.5 eq.) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour. The volatile solvents are removed in vacuo, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The resulting diastereomeric adducts can be purified by chromatography.[10]
Protocol 3: Cleavage to the Carboxylic Acid
This procedure details the hydrolytic removal of the auxiliary to yield the chiral carboxylic acid.
-
Setup: The purified aldol adduct (1.0 eq.) is dissolved in a 4:1 mixture of THF and water (~0.2 M). The solution is cooled to 0 °C in an ice bath.
-
Hydrolysis: 30% aqueous hydrogen peroxide (4.0 eq.) is added dropwise, followed by the dropwise addition of 1.0 M aqueous lithium hydroxide (LiOH, 2.0 eq.).
-
Reaction: The mixture is stirred at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of aqueous sodium sulfite (Na₂SO₃) solution to destroy excess peroxide. The mixture is acidified with HCl and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.[13][16]
Conclusion
Evans chiral auxiliaries have earned their place as a foundational tool in asymmetric synthesis due to their high reliability and predictable stereochemical outcomes.[4][10] The mechanism of action is a testament to the power of conformational control, where a combination of chelation, steric hindrance, and stereoelectronic effects conspire to create a highly ordered transition state.[1][3][12] By understanding the causality behind each step—from the selective formation of the Z-enolate to the face-selective electrophilic attack and the regioselective cleavage—researchers can confidently apply this methodology to the efficient construction of complex, enantiomerically pure molecules. This robust control has cemented the Evans aldol and alkylation reactions as standard strategies in the synthesis of numerous natural products and pharmaceutical agents.[10][18]
References
-
Title: Stereoselective aldol condensations via boron enolates. Source: Journal of the American Chemical Society, 1981, 103(11), pp.3099-3111. URL: [Link]
-
Title: A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Source: Journal of the American Chemical Society, 1982, 104(6), pp.1737-1739. URL: [Link]
-
Title: Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Source: Organic Syntheses, 1990, 68, p.83. URL: [Link]
-
Title: Diastereoselective anti-aldol condensation using a chiral oxazolidinone auxiliary. Source: Organic Syntheses, 1990, 68, p.77. URL: [Link]
-
Title: A general method for the synthesis of enantiomerically pure β-hydroxy-α-amino acids. Source: The Journal of Organic Chemistry, 1999, 64(17), pp.6427-6437. URL: [Link]
-
Title: Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. Source: The Journal of Physical Chemistry A, 2010, 114(40), pp.10883-10892. URL: [Link]
-
Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Source: Australian Journal of Chemistry, 2023, 76(12), pp.847-853. URL: [Link]
-
Title: Recent advances in asymmetric synthesis with chiral imide auxiliaries. Source: New Journal of Chemistry, 2003, 27(1), pp.14-25. URL: [Link]
-
Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Source: Organic Process Research & Development, 2019, 23(7), pp.1472-1478. URL: [Link]
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- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Evans aldol ppt | PPTX [slideshare.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
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- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistry.williams.edu [chemistry.williams.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. connectsci.au [connectsci.au]
- 19. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 20. UQ eSpace [espace.library.uq.edu.au]
- 21. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone: A Cornerstone Chiral Auxiliary
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone in Asymmetric Synthesis
Molecular Structure and Stereochemistry
The unequivocal assignment of spectroscopic signals is intrinsically linked to the molecule's structure. The (4S,5R) stereochemistry dictates a cis relationship between the methyl group at C4 and the phenyl group at C5. This spatial arrangement is crucial for its function as a chiral auxiliary.
Figure 1: Molecular structure of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone with key atoms labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and stereochemical arrangement of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is characterized by distinct signals for the protons on the oxazolidinone ring, the methyl group, and the phenyl group. The chemical shifts and coupling constants are highly sensitive to the molecule's conformation.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20 - 7.45 | m | - |
| NH | ~5.5 - 6.5 | br s | - |
| H5 | 5.67 | d | 7.9 |
| H4 | 4.13 - 4.20 | m | - |
| Methyl-H | 0.82 | d | 6.5 |
Table 1: ¹H NMR Spectroscopic Data for (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (in CDCl₃).
Interpretation and Causality:
-
Phenyl Protons (7.20 - 7.45 ppm): The aromatic protons of the phenyl group typically appear as a complex multiplet in this region. Their exact chemical shifts can be influenced by the solvent and the proximity of the oxazolidinone ring.
-
NH Proton (~5.5 - 6.5 ppm): The proton attached to the nitrogen atom appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration and solvent due to hydrogen bonding.
-
H5 Proton (5.67 ppm): This proton, being benzylic and attached to a carbon bearing an oxygen atom, is significantly deshielded and appears as a doublet. The coupling constant of approximately 7.9 Hz reflects the dihedral angle with the H4 proton, consistent with a cis relationship.
-
H4 Proton (4.13 - 4.20 ppm): This proton is coupled to both the H5 proton and the protons of the methyl group, resulting in a multiplet. Its upfield shift compared to H5 is due to the less electronegative environment.
-
Methyl Protons (0.82 ppm): The methyl group protons appear as a doublet due to coupling with the H4 proton. This upfield chemical shift is characteristic of a methyl group on a saturated carbon.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear count of the number of unique carbon atoms in the molecule and offers insights into their electronic environment.
| Carbon | Chemical Shift (δ, ppm) |
| C=O (C2) | 159.4 |
| Phenyl-C (ipso) | 133.4 |
| Phenyl-C | 128.8, 127.3, 126.8 |
| C5 | 80.9 |
| C4 | 52.5 |
| Methyl-C | 17.5 |
Table 2: ¹³C NMR Spectroscopic Data for (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (in CDCl₃).[4]
Interpretation and Causality:
-
Carbonyl Carbon (C2, 159.4 ppm): The carbonyl carbon of the carbamate group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two adjacent heteroatoms (N and O).
-
Phenyl Carbons (126.8 - 133.4 ppm): The aromatic carbons of the phenyl ring appear in their characteristic region. The ipso-carbon (the one attached to the oxazolidinone ring) is typically found at a slightly different chemical shift than the other aromatic carbons.
-
C5 (80.9 ppm): This carbon, bonded to both an oxygen and the phenyl group, is significantly deshielded and appears at a downfield chemical shift.
-
C4 (52.5 ppm): The carbon bearing the methyl group is found at a more upfield position compared to C5, reflecting its less substituted and less electronegative environment.
-
Methyl Carbon (17.5 ppm): The methyl carbon is the most shielded carbon in the molecule, appearing at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone. The spectrum is dominated by strong absorptions corresponding to the N-H and C=O stretching vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3280 | N-H stretch |
| ~1750 | C=O stretch (carbamate) |
| ~1600, 1495, 1455 | C=C stretch (aromatic) |
| ~1220 | C-O stretch |
| ~700, 750 | C-H bend (aromatic, out-of-plane) |
Table 3: Key IR Absorption Bands for (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.
Interpretation and Causality:
-
N-H Stretch (~3280 cm⁻¹): A prominent, relatively sharp peak in this region is characteristic of the N-H stretching vibration of the secondary amide within the oxazolidinone ring.
-
C=O Stretch (~1750 cm⁻¹): A very strong and sharp absorption band around 1750 cm⁻¹ is the most characteristic feature of the IR spectrum, corresponding to the carbonyl stretching vibration of the five-membered cyclic carbamate. The ring strain slightly increases the frequency compared to a typical acyclic amide.
-
Aromatic C=C Stretches (~1600, 1495, 1455 cm⁻¹): Several sharp bands of medium intensity in this region are indicative of the carbon-carbon stretching vibrations within the phenyl ring.
-
C-O Stretch (~1220 cm⁻¹): A strong absorption in this region is attributed to the C-O stretching vibration of the ester-like portion of the carbamate.
-
Aromatic C-H Bends (~700, 750 cm⁻¹): Strong absorptions in this fingerprint region arise from the out-of-plane bending vibrations of the C-H bonds on the monosubstituted phenyl ring.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection. The following protocols are representative of standard procedures for the characterization of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.
Synthesis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
The synthesis of the title compound is typically achieved from the corresponding amino alcohol, (1R,2S)-(-)-norephedrine, through cyclization with a carbonylating agent such as diethyl carbonate.
Figure 2: General workflow for the synthesis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine, an excess of diethyl carbonate, and a catalytic amount of a base such as potassium carbonate.
-
Heat the reaction mixture to a temperature sufficient to distill off the ethanol byproduct (e.g., 160 °C).
-
Monitor the reaction progress by observing the cessation of ethanol distillation.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and wash with water to remove the base and any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone as a white crystalline solid.
NMR Sample Preparation and Acquisition
-
Accurately weigh approximately 5-10 mg of the purified (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
IR Spectroscopy Sample Preparation and Acquisition
-
For a solid sample, the KBr pellet method is commonly employed. Grind a small amount of the sample with anhydrous KBr powder and press into a thin, transparent pellet.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Acquire the IR spectrum over the standard range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the positive identification and purity assessment of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone. A thorough understanding of its ¹H NMR, ¹³C NMR, and IR spectra is essential for any researcher utilizing this powerful chiral auxiliary. The characteristic chemical shifts, coupling constants, and vibrational frequencies are directly correlated to its unique three-dimensional structure, which in turn governs its remarkable ability to induce stereoselectivity in a wide range of chemical reactions. This guide serves as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, enabling the confident and effective application of this cornerstone of asymmetric synthesis.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
PubChem. (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
-
SpectraBase. (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
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The Cornerstone of Asymmetric Synthesis: A Technical Guide to Evans Oxazolidinone Auxiliaries
In the landscape of modern organic chemistry, the reliable and predictable control of stereochemistry is paramount. For researchers and professionals in drug development, the ability to selectively synthesize a single enantiomer of a chiral molecule is not just an academic challenge, but a critical necessity. Among the myriad of tools available for asymmetric synthesis, the chiral oxazolidinone auxiliaries developed by David A. Evans and his research group in the early 1980s stand as a true cornerstone, revolutionizing the field with their efficacy and versatility.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the discovery, history, and core principles of Evans auxiliaries, supplemented with field-proven insights and detailed experimental protocols.
A Legacy of Innovation: The Genesis of Evans Auxiliaries
The journey of Evans oxazolidinone auxiliaries began with the fundamental challenge of controlling the three-dimensional arrangement of atoms during a chemical reaction. Prior to their development, achieving high levels of stereoselectivity often relied on substrate control, which was not always predictable or broadly applicable. The introduction of chiral auxiliaries, temporary stereogenic units covalently attached to a substrate, offered a new paradigm for asymmetric synthesis.[2]
David A. Evans's seminal work in 1981 unveiled a class of chiral oxazolidin-2-one derivatives that demonstrated remarkable utility in asymmetric aldol condensations.[5] These auxiliaries, readily prepared from abundant and naturally occurring amino acids, provided a robust scaffold for directing the stereochemical outcome of a wide range of carbon-carbon bond-forming reactions.[2][4] The impact was immediate and profound, as evidenced by their application in the total synthesis of complex natural products like the macrolide cytovaricin, where they were instrumental in setting the absolute stereochemistry of nine stereocenters.[2]
The Science of Stereocontrol: Mechanism of Action
The remarkable stereodirecting power of Evans oxazolidinone auxiliaries lies in their ability to create a rigid and sterically biased environment around a prochiral enolate. The key to this control is the formation of a well-defined metal enolate, typically a (Z)-enolate, through deprotonation of an N-acyloxazolidinone with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).[1][6]
The metal cation, such as lithium, coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid chelated structure.[1][6] This chelation, combined with the steric bulk of the substituent at the 4-position of the oxazolidinone ring (derived from amino acids like valine or phenylalanine), effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less hindered face, resulting in a highly diastereoselective transformation.[1][2]
Caption: Mechanism of Stereocontrol with Evans Auxiliaries.
Practical Application: Synthesis and Utilization
The widespread adoption of Evans auxiliaries is a testament to their practical utility. They are relatively easy to prepare, attach to a substrate, and subsequently remove, often with the possibility of recycling the auxiliary.[7]
Synthesis of Evans Oxazolidinone Auxiliaries
A common and efficient method for preparing Evans auxiliaries involves the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization.[2][5]
Experimental Protocol: Synthesis of (4S)-4-Benzyl-2-oxazolidinone
-
Reduction of L-Phenylalanine: To a solution of L-phenylalanine ethyl ester hydrochloride in a mixture of dioxane and water, add a solution of sodium carbonate. Cool the mixture to 0 °C and add di-tert-butyl dicarbonate. Stir for 3 hours at room temperature. Extract the product with ethyl acetate. The resulting N-Boc ethyl ester is then reduced using a reducing agent like lithium borohydride.[5]
-
Cyclization: The resulting amino alcohol is treated with a base such as sodium hydride to induce cyclization, affording the desired (4S)-4-benzyl-2-oxazolidinone in high yield.[5]
Acylation of the Auxiliary
The attachment of the acyl group to the auxiliary is a crucial step. While traditional methods involve deprotonation with n-butyllithium followed by reaction with an acyl chloride, a milder procedure utilizing 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst is often preferred for its simplicity.[7][8]
Experimental Protocol: Acylation with Propionic Anhydride
-
To a solution of (4S)-4-benzyl-2-oxazolidinone in an appropriate solvent like THF, add propionic anhydride and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature overnight, or for a shorter duration at reflux in a solvent like toluene, to complete the acylation.[7]
Diastereoselective Alkylation
The core asymmetric transformation involves the deprotonation of the N-acyloxazolidinone to form the enolate, followed by reaction with an electrophile.
Experimental Protocol: Alkylation with Allyl Iodide
-
Dissolve the N-propionyl-(4S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) to generate the (Z)-enolate.
-
Add allyl iodide and allow the reaction to proceed at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.[8]
| Electrophile (E+) | Base | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| CH₃I | NaHMDS | -78 | 91 : 9 |
| PhCH₂Br | LDA | 0 | 99 : 1 |
| Allyl Iodide | NaHMDS | -78 | 98 : 2 |
Table 1: Diastereoselectivity of Alkylation Reactions.[6][8]
Cleavage of the Auxiliary
The final step involves the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. A common and effective method utilizes lithium hydroxide and hydrogen peroxide.[8][9]
Experimental Protocol: Hydrolytic Cleavage
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C and add a solution of lithium hydroxide and hydrogen peroxide.
-
Stir the reaction until completion, then quench with an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the desired carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.[8][9]
It is important to note that the LiOH/H₂O₂ cleavage can lead to the evolution of oxygen, which presents a safety consideration, especially on a larger scale.[9]
Sources
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- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Evans aldol ppt | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Role of the Phenyl Group in (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, a prominent member of the Evans chiral auxiliaries, is a cornerstone in modern asymmetric synthesis. Its remarkable ability to induce stereoselectivity in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions has made it an invaluable tool in the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and natural products.[1][2] This guide provides an in-depth analysis of the molecule's architecture, focusing specifically on the critical, multifaceted role of the C5-phenyl group. We will dissect how its steric and electronic properties, combined with its influence on conformational rigidity and chelation, are paramount to its function as a powerful stereodirecting agent.
Introduction: The Power of Chiral Auxiliaries
In the landscape of pharmaceutical development and total synthesis, achieving control over stereochemistry is not merely an academic exercise but a critical necessity. Most biological targets are chiral, meaning they interact differently with the enantiomers of a chiral drug, often with one enantiomer providing the therapeutic effect while the other is inactive or even harmful.[3] Chiral auxiliaries are stereogenic units temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[2][4] Developed by David A. Evans, the oxazolidinone-based auxiliaries are among the most reliable and widely used, celebrated for their high diastereoselectivity, predictable outcomes, and the ease of their attachment and removal.[1][2]
The specific auxiliary, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, is derived from the readily available (1R,2S)-(-)-norephedrine. The substituents at the C4 (methyl) and C5 (phenyl) positions are not arbitrary; they are precisely positioned to create a well-defined chiral environment that dictates the course of subsequent reactions. This guide focuses on elucidating the pivotal functions of the phenyl group in this stereodirecting process.
Molecular Architecture and the Phenyl Group's Core Functions
The efficacy of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone hinges on its ability to enforce a rigid and predictable conformation upon attachment to an acyl chain. This rigidity is essential for creating a biased environment where incoming electrophiles are forced to approach from one specific face of the resulting enolate. The phenyl group at C5 is a primary orchestrator of this control through several interconnected mechanisms.
Steric Dominance: The Primary Stereochemical Gatekeeper
The most intuitive role of the phenyl group is its function as a powerful steric shield. Once the auxiliary is acylated (e.g., with a propionyl group) and an enolate is formed, the substituents at C4 and C5 dictate the conformation of the N-acyl side chain.[2][5]
In the crucial (Z)-enolate intermediate, typically formed with Lewis acids like boron triflates or titanium tetrachloride, the phenyl group at C5 projects outwards, effectively blocking one of the two diastereotopic faces of the enolate.[6][7] An incoming electrophile (e.g., an alkyl halide or an aldehyde) is therefore sterically compelled to approach from the opposite, less-hindered face, which is shielded only by the smaller methyl group at C4.[2] This predictable facial bias is the cornerstone of the high diastereoselectivity observed in reactions such as asymmetric alkylations and aldol additions.
Conformational Rigidity via Chelation
High stereoselectivity is contingent on a conformationally locked transition state. The phenyl group contributes significantly to achieving this rigidity. In many key reactions, a Lewis acid is used not only to promote enolate formation but also to act as a chelating agent.[1][8] The Lewis acid coordinates to both the oxygen of the enolate and the carbonyl oxygen of the oxazolidinone ring, forming a rigid six-membered ring transition state.[9]
The preferred conformation of the N-acyl side chain minimizes dipole-dipole repulsions between the carbonyl groups.[5] The phenyl group at C5, due to its size, further restricts rotational freedom, ensuring that this low-energy, chelated conformation is overwhelmingly populated during the reaction. This locked, chair-like transition state presents a well-defined and predictable trajectory for the electrophile, leading to exceptionally high levels of asymmetric induction.[10]
// Invisible nodes for positioning p1 [style=invis, shape=point, width=0]; p2 [style=invis, shape=point, width=0];
electrophile -> p1 [style=invis]; p1 -> blocked [style=invis, constraint=false]; blocked -> p2 [style=invis]; p2 -> open [style=invis, constraint=false];
// Add annotations note1 [label="The large phenyl group sterically blocks the top face.", shape=note, fillcolor="#FBBC05", fontcolor="#202124", pos="3.5,2.5!", width=2.5]; note2 [label="Electrophile is directed to the less-hindered bottom face.", shape=note, fillcolor="#FBBC05", fontcolor="#202124", pos="3.5,0!", width=2.5];
phenyl -> note1 [style=dashed, color="#5F6368", dir=none, constraint=false]; electrophile -> note2 [style=dashed, color="#5F6368", dir=none, constraint=false]; }
Diagram 1: Stereodirecting role of the phenyl group in the chelated transition state.
Electronic Effects
While steric hindrance is the dominant factor, the electronic nature of the phenyl group may also play a subtle, secondary role. The aromatic ring is an electron-withdrawing group by induction, which can influence the acidity of the α-protons of the N-acyl chain and the nucleophilicity of the resulting enolate. However, in the context of the powerful stereodirecting effects observed, these electronic contributions are generally considered minor compared to the overwhelming steric and conformational control.
Case Study: Asymmetric Alkylation
Asymmetric alkylation of N-acyl oxazolidinones is a classic application that perfectly illustrates the role of the phenyl group.[11][12] The reaction proceeds by deprotonation of the N-acyl derivative to form a (Z)-enolate, which then reacts with an electrophile.
Table 1: Diastereoselectivity in the Alkylation of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide (BnBr) | >99:1 |
| Allyl iodide (CH₂=CHCH₂I) | >99:1 |
| Methyl iodide (MeI) | 97:3 |
| Isopropyl iodide (i-PrI) | 98:2 |
Data compiled from seminal works by Evans et al. The high diastereomeric ratios underscore the exceptional level of stereocontrol imparted by the auxiliary.
The consistently high diastereoselectivity across various electrophiles demonstrates the robustness of the stereochemical model. The C5-phenyl group effectively shields one face of the enolate, forcing the alkylating agent to approach from the side of the C4-methyl group, leading predictably to a single major diastereomer.[2][5]
Experimental Protocol: Asymmetric Benzylation
This section provides a representative, field-proven protocol for the asymmetric benzylation of the N-propionyl derivative of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.
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// Define edges start -> deprotonation; deprotonation -> enolate; enolate -> alkylation; alkylation -> product_aux; product_aux -> cleavage; cleavage -> end_product; cleavage -> recycle [label=" for reuse", style=dashed, color="#5F6368"]; }
Diagram 2: General experimental workflow for asymmetric alkylation and cleavage.
Materials:
-
N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) as a 1.0 M solution in THF
-
Benzyl bromide (BnBr), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium hydroxide (LiOH) and 30% hydrogen peroxide (H₂O₂) for cleavage
Procedure:
-
Enolate Formation: A solution of the N-propionyl auxiliary (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). NaHMDS (1.1 equiv) is added dropwise, and the resulting solution is stirred for 30 minutes to ensure complete formation of the sodium enolate.
-
Alkylation: Benzyl bromide (1.2 equiv) is added neat to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, then allowed to warm slowly to 0 °C over 1 hour.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography to yield the pure alkylated product.
-
Auxiliary Cleavage: The purified alkylated auxiliary is dissolved in a 3:1 mixture of THF and water. The solution is cooled to 0 °C, and aqueous hydrogen peroxide (4.0 equiv) is added, followed by aqueous lithium hydroxide (2.0 equiv). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction. The aqueous layer is then acidified to yield the final chiral carboxylic acid product.[3]
Conclusion
The phenyl group at the C5 position of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is not a passive substituent but an active and essential director of stereochemistry. Its primary role is to act as a formidable steric barrier, which, in concert with the C4-methyl group, establishes a highly biased steric environment around the N-acyl chain. This steric control, solidified by the formation of a conformationally rigid, chelated transition state, forces electrophiles to approach the enolate from a single, predictable direction. The result is a robust and reliable method for asymmetric synthesis that consistently delivers products with outstanding levels of diastereoselectivity. This deep understanding of the phenyl group's function is critical for chemists aiming to leverage this powerful tool for the efficient and predictable synthesis of enantiomerically pure molecules.
References
-
Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Source: RSC Publishing. Link
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Title: Asymmetric Synthesis Using Chiral 4-Oxazolidinone Auxiliaries. Source: BenchChem. Link
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Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Source: Journal of Chemical Education. Link
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Title: Chiral auxiliary. Source: Wikipedia. Link
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Title: Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Source: MDPI. Link
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Title: Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Source: National Institutes of Health (NIH). Link
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Title: Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Source: ResearchGate. Link
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Title: Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Source: Journal of the American Chemical Society. Link
-
Title: Evans Auxiliaries and a Friend for Aldol Reactions. Source: YouTube. Link
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Title: Chiral Auxiliaries in Asymmetric Synthesis. Source: ResearchGate. Link
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Title: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Source: BenchChem. Link
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Title: a-Hydroxyketones in Asymmetric Synthesis: From Chiral Auxiliaries to Achiral Templates For Catalytic Enantioselective Processes. Source: Universidad del País Vasco. Link
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Title: Chiral Auxiliaries in Asymmetric Synthesis. Source: ResearchGate. Link
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Title: Molecular structures of (a) (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone... Source: ResearchGate. Link
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Title: Evans' oxazolidinone enolates. Source: University of Calgary. Link
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Title: Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Source: ResearchGate. Link
-
Title: Recent advances in asymmetric synthesis with chiral imide auxiliaries. Source: Société Chimique de France. Link
-
Title: (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Source: ResearchGate. Link
-
Title: this compound literature. Source: TCI Chemicals. Link
-
Title: (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone. Source: PubChem. Link
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Title: Chiral Auxiliary Controlled Reactions. Source: No Added Chemicals. Link
-
Title: 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-. Source: precisionFDA. Link
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An In-depth Technical Guide to the Stereochemical Assignment of (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone
This guide provides a comprehensive framework for the unambiguous stereochemical assignment of (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone, a cornerstone chiral auxiliary in modern asymmetric synthesis.[1][2] Developed and popularized by David A. Evans, these auxiliaries enable chemists to control the stereochemical outcome of reactions with a high degree of precision.[3] The precise three-dimensional arrangement of the substituents on the oxazolidinone ring is paramount to its function, making its accurate and verifiable assignment a critical aspect of quality control and methodological development in pharmaceutical and fine chemical synthesis.
This document moves beyond a simple recitation of analytical techniques. It details a holistic, self-validating workflow that establishes stereochemistry from its synthetic origins and confirms it through orthogonal analytical methods. Each step is explained with an emphasis on the underlying chemical principles, providing researchers with the rationale needed to adapt and troubleshoot these methods.
Foundational Assignment via Stereoretentive Synthesis
The most robust method for assigning the absolute configuration of a chiral molecule is to synthesize it from a precursor of known, high enantiomeric purity in a process where the stereocenters are not disturbed. The synthesis of this compound is a classic example of this principle.
The universally accepted route utilizes (1R,2S)-(-)-norephedrine as the chiral starting material.[4][5] The two stereocenters in norephedrine directly correlate to the C4 and C5 positions of the resulting oxazolidinone. The cyclization is achieved by reaction with a carbonyl source, such as diethyl carbonate or diphenyl carbonate, under basic conditions.[4][5][6] This reaction proceeds via an intramolecular nucleophilic substitution that does not invert or racemize the existing stereocenters. Therefore, the (1R,2S) configuration of the norephedrine precursor directly and reliably yields the (4S,5R) configuration of the oxazolidinone product. This synthetic lineage provides the primary, authoritative assignment of the absolute stereochemistry.
Caption: Synthetic pathway establishing absolute stereochemistry.
Protocol 1: Synthesis from (1S,2R)-Norephedrine[4][5]
-
Setup: Equip a round-bottom flask with a distillation head and a magnetic stirrer.
-
Reagents: Charge the flask with (1S,2R)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).
-
Reaction: Heat the mixture in an oil bath to 160 °C. Ethanol will begin to distill around 80 °C.
-
Monitoring: Continue heating for approximately 5 hours, or until ethanol distillation ceases and the distillation head temperature drops.
-
Workup: Cool the mixture to room temperature. Dilute the solid mass with dichloromethane and wash twice with water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the resulting off-white solid from a hexane-ethyl acetate mixture to afford pure (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.
Spectroscopic Confirmation of Relative Stereochemistry
While synthesis establishes the absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the relative stereochemistry of the substituents on the five-membered ring. For (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, this means verifying the trans relationship between the C4-methyl group and the C5-phenyl group.
¹H NMR Coupling Constants (J-values)
The dihedral angle between the proton at C4 (H4) and the proton at C5 (H5) is governed by the Karplus relationship. In the relatively rigid oxazolidinone ring, a trans arrangement of the substituents forces H4 and H5 into a spatial relationship that results in a small scalar coupling constant (³JH4-H5). Conversely, a cis arrangement would result in a significantly larger coupling constant. For trans-4,5-disubstituted oxazolidinones, this value is typically in the range of 2-5 Hz, whereas for cis isomers it is often > 7 Hz.[7] The observation of a small coupling constant is therefore strong evidence for the trans configuration.
Nuclear Overhauser Effect (NOE) Spectroscopy
The NOE is a through-space phenomenon that detects protons that are close to each other (< 5 Å), providing definitive proof of stereochemical relationships.[8] In a 2D NOESY experiment on the (4S,5R) isomer, a cross-peak should be observed between the proton at C4 and the protons of the phenyl group at C5. Crucially, a much weaker or absent NOE would be seen between the C4-methyl protons and the C5-phenyl protons. This pattern confirms that H4 and the phenyl group are on the same face of the ring, defining the trans relationship between the methyl and phenyl substituents.
Caption: Key NOE correlations for confirming trans stereochemistry.
Table 1: Representative ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| Phenyl-H | 7.25 - 7.45 | m | - | Aromatic protons of the C5 substituent. |
| NH | ~5.8 | br s | - | Amide proton, often broad. |
| H5 | ~5.7 | d | ³JH4-H5 = ~4.5 Hz | Coupled only to H4. Small J-value indicates trans. |
| H4 | ~4.2 | m | - | Complex multiplet due to coupling with H5 and methyl protons. |
| Methyl-H (C4) | ~0.8 | d | ³JH4-CH3 = ~6.5 Hz | Doublet due to coupling with H4. |
Unambiguous Determination by X-Ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. It provides an unambiguous assignment of both the relative and absolute stereochemistry, serving as the ultimate "gold standard" for structural validation. By determining the precise coordinates of each atom in the crystal lattice, a crystallographer can directly observe the trans orientation of the methyl and phenyl groups and, by using anomalous dispersion methods (Flack parameter), confirm that the absolute configuration is (4S,5R).[9]
Caption: Workflow for X-ray crystallography analysis.
Enantiomeric Purity Assessment via Chiral Chromatography
While the previous methods establish the stereochemical identity of the bulk material, it is crucial to quantify its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[10][11] The method involves separating the (4S,5R) enantiomer from its mirror image, (4R,5S), using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are particularly effective for this class of compounds.[11][12] By comparing the retention time of the synthesized sample to that of a certified reference standard of both enantiomers, one can confirm the identity and calculate the enantiomeric excess (ee).
Protocol 2: Chiral HPLC Analysis[11][12]
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., Daicel CHIRALCEL® series).
-
Sample Preparation: Accurately prepare a solution of the synthesized oxazolidinone in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Chromatographic Conditions: Set up the instrument according to the parameters in Table 2.
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample.
-
Quantification: Record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100.
Table 2: Representative Chiral HPLC Conditions
| Parameter | Condition | Rationale |
| Column | Daicel CHIRALCEL® OD-H or similar | Polysaccharide-based CSP provides enantioselective interactions. |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | Normal phase conditions are typical for these compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for optimal separation. |
| Detection | UV at 220 nm or 254 nm | The phenyl group provides strong UV absorbance for sensitive detection. |
| Temperature | 25 °C (Ambient) | Controlled temperature ensures reproducible retention times. |
Conclusion: A Multi-faceted, Self-Validating Approach
The stereochemical assignment of this compound is not achieved by a single measurement but by a logical and hierarchical series of validations. The process begins with the foundational assignment of absolute stereochemistry derived from its chiral precursor, (1R,2S)-(-)-norephedrine. This assignment is then rigorously confirmed through spectroscopic and chromatographic techniques. ¹H NMR spectroscopy validates the trans relative stereochemistry via coupling constants and NOE data. Chiral HPLC confirms the enantiomeric identity and quantifies its purity. Finally, single-crystal X-ray analysis can provide ultimate, unambiguous proof of the entire structure. This multi-pronged approach ensures the highest level of scientific integrity and provides the trustworthiness required for the use of this critical reagent in drug development and stereoselective synthesis.
References
-
Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.com. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Quantification of enantiomeric impurities in 5,5 diphenyl-4-methyl-2-oxazolidinone. ResearchGate. [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
-
This compound. Molbase. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
-
4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)- precisionFDA. [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. [Link]
-
Evans Aldol Reaction. Chem-Station Int. Ed. [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]
-
Molecular structures of (a) (4S,5R)-4-methyl-5-phenyl- 2-oxazolidinone,... ResearchGate. [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors. PubMed Central. [Link]
-
5,5-Diphenyl-4-methyl-2-oxazolidinone. DAICEL Chiral Application Search. [Link]
-
22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
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- 4. prepchem.com [prepchem.com]
- 5. (4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 77943-39-6 [chemicalbook.com]
- 6. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | RUO [benchchem.com]
- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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A Technical Guide to (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone: Sourcing, Specification, and Application
For Researchers, Scientists, and Drug Development Professionals
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone , a paramount chiral auxiliary in modern asymmetric synthesis, serves as a critical tool for establishing stereocenters with high fidelity.[1] Developed by David A. Evans and his research group, this compound, often referred to as an Evans' auxiliary, enables the diastereoselective alkylation, acylation, and aldol reactions essential for the synthesis of complex, enantiomerically pure molecules, particularly in pharmaceutical development.[1][2] This guide provides an in-depth overview of its commercial availability, key suppliers, technical specifications, and quality control considerations to aid researchers in its effective procurement and application.
Commercial Availability and Major Suppliers
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is readily available from numerous fine chemical suppliers worldwide, catering to needs ranging from laboratory-scale research (grams) to pilot and commercial-scale production (kilograms).[3] The compound is typically offered as a white to off-white crystalline solid.[4]
The specific enantiomer, (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone (CAS RN 16251-45-9), and its opposite, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (CAS RN 77943-39-6), are both commercially available.[4][5] The choice of enantiomer is dictated by the desired stereochemical outcome in the synthetic sequence.
Key global suppliers include:
-
Sigma-Aldrich (Merck): A leading supplier offering various grades with high purity, typically ≥99%, and high enantiomeric excess (e.e.), often ≥99%.[5][6] They provide comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
-
TCI (Tokyo Chemical Industry): Offers this chiral auxiliary, often with detailed specifications and reliable availability for both research and bulk quantities.[7]
-
Alfa Aesar (Thermo Fisher Scientific): Another major distributor providing the compound with specified purity levels and characterization data.
-
Santa Cruz Biotechnology: Supplies the auxiliary, noting its application in condensation reactions with acyl halides and carboxylic acids.[8]
-
Specialty Manufacturers and Regional Suppliers: Numerous other suppliers, including Biosynth, Crescent Chemical, and ChemicalBook, list this product, providing a competitive market for procurement.[9][10][11] Companies like Manus Aktteva Biopharma LLP also cater to R&D and commercial requirements, often providing supportive technical packages.[3]
Technical Specifications: A Critical Evaluation
When sourcing this chiral auxiliary, researchers must scrutinize the technical specifications to ensure the success and reproducibility of their stereoselective transformations. The quality of the auxiliary directly dictates the stereochemical purity of the final product.
Key Quality Parameters:
| Parameter | Typical Specification | Importance & Rationale |
| Chemical Purity (Assay) | ≥99% | High chemical purity minimizes the risk of side reactions. Impurities can interfere with the formation of the enolate or react with the electrophile, leading to lower yields and complex purification challenges. |
| Enantiomeric Excess (e.e.) | ≥98%, preferably ≥99% | This is the most critical parameter. The e.e. of the auxiliary directly limits the maximum achievable diastereomeric excess (d.e.) and, consequently, the enantiomeric excess of the final product after auxiliary cleavage. An auxiliary with 98% e.e. can, at best, yield a product of 98% e.e. |
| Optical Rotation | [α]D ≈ -168° (c=2 in CHCl3) for (4S,5R) | A readily verifiable physical constant. Measuring the specific rotation upon receipt is a quick and effective quality control check to confirm the identity and enantiomeric integrity of the material, comparing it against the supplier's CoA and literature values.[5][6] |
| Melting Point | 121-123 °C | A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.[4] |
| Appearance | White to off-white solid | Deviations from the expected color could indicate degradation or the presence of contaminants. |
Procurement and Quality Verification Workflow
A systematic approach to sourcing and verifying the quality of the chiral auxiliary is essential for any research or development program.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 3. manusaktteva.com [manusaktteva.com]
- 4. (4R,5S)-(+)-4-甲基-5-苯基-2-噁唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (4S,5R)-(-)-4-甲基-5-苯基-2-噁唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (4S,5R)-(-)-4-甲基-5-苯基-2-噁唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | 77943-39-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 16251-45-9 [chemicalbook.com]
- 10. crescentchemical.com [crescentchemical.com]
- 11. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | 16251-45-9 | FM154874 [biosynth.com]
An In-depth Technical Guide to the Safe Handling of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone , a prominent member of the Evans chiral auxiliaries, is an indispensable tool in modern asymmetric synthesis.[1][2] Its rigid structure and predictable stereochemical control have made it a cornerstone in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry.[1][3] However, realizing its full synthetic potential necessitates a comprehensive understanding of its safe handling, storage, and disposal. This guide provides an in-depth analysis of the safety and handling precautions for this valuable chiral auxiliary, moving beyond standard safety data sheet information to offer practical insights for laboratory and scale-up operations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is fundamental to its safe handling.
| Property | Value | Source(s) |
| CAS Number | 16251-45-9 | [4][5] |
| Molecular Formula | C₁₀H₁₁NO₂ | [4][5] |
| Molecular Weight | 177.20 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 121-123 °C | [5] |
| Solubility | Insoluble in water. Soluble in many organic solvents such as chloroform. | [5] |
| Storage Temperature | Room temperature; long-term storage at 2-8°C is recommended.[1] | [5] |
Hazard Identification and Toxicological Profile
Key Considerations:
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[4]
-
Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation if inhaled.
-
Eye Irritation: Direct contact with eyes may cause irritation.
-
Lack of Comprehensive Data: The toxicological properties have not been fully investigated. Therefore, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against airborne particles and accidental splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
-
Respiratory Protection: For operations that may generate dust, such as weighing or transferring large quantities, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[5]
-
Protective Clothing: A lab coat should be worn to protect street clothing. For larger scale operations, a chemical-resistant apron or suit may be necessary.
Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.
Engineering Controls
For handling potent compounds, even with unknown full toxicological profiles, robust engineering controls are crucial to minimize exposure.
-
Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transfers, should be performed in a certified chemical fume hood to contain airborne dust.
-
Glove Box: For highly sensitive operations or when handling larger quantities, a glove box provides an additional layer of containment and an inert atmosphere.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Reactivity and Stability
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a stable crystalline solid under normal laboratory conditions. However, its utility as a chiral auxiliary stems from its reactivity under specific conditions.
-
Acylation: The nitrogen atom of the oxazolidinone can be acylated to form an N-acyloxazolidinone. This reaction is typically carried out by deprotonation with a strong base like n-butyllithium followed by reaction with an acyl chloride.
-
Stability of N-Acyl Derivatives: The resulting N-acyloxazolidinones are the active species in asymmetric transformations. They are generally stable to chromatographic purification but can be sensitive to strong acids and bases.
-
Cleavage of the Auxiliary: The removal of the auxiliary is a critical step. While various methods exist, one of the most common is hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).[7]
CAUTION: Oxygen Evolution During Cleavage
A significant and often overlooked hazard associated with the LiOH/H₂O₂ cleavage of Evans auxiliaries is the evolution of oxygen gas.[7] This is due to the decomposition of the peracid intermediate formed during the reaction. The generation of oxygen in the presence of flammable organic solvents (like THF, a common solvent for this reaction) creates a serious fire and explosion risk.
Mitigation Strategies for Oxygen Evolution:
-
Inert Atmosphere: Always perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxygen concentration in the headspace.
-
Monitoring: Monitor the headspace of the reaction vessel for oxygen levels, especially during scale-up.
-
Controlled Addition: Add the LiOH and H₂O₂ solutions slowly and at a controlled temperature to manage the rate of reaction and gas evolution.
Experimental Protocol: Safe Cleavage of the Chiral Auxiliary
-
Inert Atmosphere: Purge the reaction vessel thoroughly with nitrogen or argon.
-
Dissolution: Dissolve the N-acyloxazolidinone substrate in an appropriate solvent (e.g., a mixture of THF and water) under a positive pressure of inert gas.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add the aqueous solutions of LiOH and H₂O₂ dropwise via an addition funnel, maintaining the internal temperature at or below 5 °C.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite or sodium thiosulfate.
-
Work-up: Proceed with the standard work-up procedure to isolate the product and recover the chiral auxiliary.
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
-
Dispensing: When dispensing the solid, use a scoop or spatula inside a chemical fume hood to minimize dust generation. Avoid pouring the powder.
-
Static Electricity: Organic powders can accumulate static electricity. Grounding equipment and using anti-static weigh boats can mitigate the risk of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Long-term storage at 2-8°C is recommended.[1]
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill.
Small Spills (in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
Collection: Carefully sweep the absorbed material into a labeled waste container. Avoid creating dust clouds.
-
Decontamination: Decontaminate the spill area with soap and water, followed by a solvent rinse (e.g., ethanol).
-
Disposal: Dispose of the waste as hazardous chemical waste.
Large Spills (outside a fume hood):
-
Evacuate: Evacuate the immediate area.
-
Ventilation: If safe to do so, increase ventilation to the area.
-
Emergency Services: Contact your institution's emergency services and inform them of the nature of the spill.
-
Restrict Access: Prevent entry to the spill area until it has been cleared by trained personnel.
Logical Flow for Spill Response
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. hsa.ie [hsa.ie]
- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | C10H11NO2 | CID 853161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | 16251-45-9 | FM154874 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 16251-45-9: (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDIN… [cymitquimica.com]
Methodological & Application
Mastering Stereocontrol: A Protocol for the Evans Asymmetric Aldol Reaction Using the (4S,5R)-4,5-Diphenyl-2-Oxazolidinone Auxiliary
Introduction: The Enduring Power of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. This is particularly true in the development of pharmaceuticals and complex natural products, where biological activity is often dictated by a single stereoisomer. The Evans asymmetric aldol reaction stands as a cornerstone of stereoselective carbon-carbon bond formation, providing a reliable and predictable method for constructing β-hydroxy carbonyl compounds with two contiguous stereocenters.[1] This powerful transformation leverages a chiral auxiliary, a stereogenic molecule temporarily incorporated into the substrate to direct the facial selectivity of a reaction.[2]
This application note provides a detailed protocol and in-depth scientific rationale for conducting the Evans asymmetric aldol reaction using the (4S,5R)-(-)-4,5-diphenyl-2-oxazolidinone auxiliary. This specific auxiliary, bearing phenyl groups at the 4 and 5 positions, offers a distinct steric environment to enforce high levels of diastereoselectivity. We will delve into the mechanistic underpinnings of this reaction, provide step-by-step experimental procedures, and offer practical guidance for troubleshooting common challenges, empowering researchers to confidently apply this methodology in their synthetic endeavors.
The Scientific Bedrock: Mechanism and Stereochemical Control
The remarkable stereoselectivity of the Evans aldol reaction is not a matter of chance; it is the result of a highly organized transition state. The Zimmerman-Traxler model provides a robust framework for understanding and predicting the stereochemical outcome.[3] The entire process is a symphony of carefully orchestrated molecular interactions:
-
Formation of the (Z)-Boron Enolate: The journey begins with the N-acylation of the (4S,5R)-4,5-diphenyl-2-oxazolidinone auxiliary. The resulting imide is then treated with a dialkylboron triflate (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This "soft" enolization method selectively generates the (Z)-enolate.[1][4] The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid, planar six-membered ring.
-
The Chair-Like Transition State: The (Z)-enolate then reacts with an aldehyde. The boron atom of the enolate acts as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen. This brings the two reactants together in a highly ordered, six-membered, chair-like transition state.[3]
-
Stereodirection by the Auxiliary: The steric bulk of the substituents on the chiral auxiliary dictates the facial selectivity of the reaction. In the case of the (4S,5R)-4,5-diphenyl-2-oxazolidinone auxiliary, the phenyl group at the 4-position effectively blocks one face of the enolate. To minimize steric repulsion, the substituent of the aldehyde (R') preferentially occupies a pseudo-equatorial position in the chair-like transition state. Consequently, the aldehyde approaches the enolate from the less hindered face, leading to the formation of a single major diastereomer of the syn-aldol adduct.[2]
The minimization of dipole-dipole interactions between the two carbonyl groups of the N-acyl oxazolidinone also plays a crucial role in favoring a specific conformation of the enolate, further enhancing the predictability of the stereochemical outcome.[1]
Sources
Application Notes & Protocols: Asymmetric Alkylation with (4S,5R)-(-)-4-Methyl-5-Phenyl-2-Oxazolidinone
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its specific stereochemistry.[1] Chiral auxiliaries are robust tools that offer a reliable and predictable method for introducing chirality into a molecule.[2] Among the most celebrated and widely utilized of these are the oxazolidinones, popularized by David A. Evans.[2] This guide provides a detailed technical overview and practical protocols for the application of a specific Evans auxiliary, (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone, in asymmetric alkylation reactions.
This particular auxiliary, derived from the readily available (1R,2S)-(-)-norephedrine, provides a powerful platform for the stereoselective synthesis of α-substituted carboxylic acid derivatives. The strategic placement of the methyl and phenyl substituents on the oxazolidinone ring creates a well-defined steric environment that directs the approach of incoming electrophiles to one face of the enolate, leading to high levels of diastereoselectivity.[3]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the entire workflow, from the initial attachment of the auxiliary to the final cleavage and recovery. We will delve into the mechanistic underpinnings of the stereochemical control, provide detailed, step-by-step protocols for each stage of the process, and offer insights into troubleshooting and optimization.
The Strategic Workflow: A Three-Act Play in Asymmetric Synthesis
The application of this compound in asymmetric alkylation can be conceptualized as a three-part process:
-
N-Acylation: The covalent attachment of a prochiral acyl group to the chiral auxiliary.
-
Diastereoselective Alkylation: The stereocontrolled formation of a new carbon-carbon bond at the α-position of the acyl group.
-
Cleavage and Recovery: The removal of the chiral auxiliary to yield the enantiomerically enriched product and allow for the recycling of the auxiliary.
The following diagram illustrates this overarching workflow:
Figure 1: The three-stage workflow for asymmetric alkylation using the Evans chiral auxiliary.
Part 1: N-Acylation - Attaching the Director
The first crucial step is the covalent attachment of the desired acyl group to the nitrogen of the oxazolidinone auxiliary. This is typically achieved by reacting the auxiliary with an acid chloride or anhydride. While the traditional method involves deprotonation of the auxiliary with a strong base like n-butyllithium followed by quenching with the acyl chloride, milder and more operationally simple methods have been developed.[1]
Protocol 1: N-Acylation with an Acid Chloride
This protocol is a robust and widely applicable method for the N-acylation of the Evans auxiliary.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Acid chloride (e.g., propionyl chloride, acetyl chloride)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the auxiliary in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution. The solution may turn pale yellow. Stir for 15-30 minutes at -78 °C.
-
Acylation: Add the acid chloride (1.1 eq) dropwise to the lithium salt solution at -78 °C.
-
Warming and Quenching: After stirring for 30-60 minutes at -78 °C, allow the reaction mixture to warm to 0 °C and then quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (typically using a mixture of ethyl acetate and hexanes as the eluent) to afford the pure N-acyl oxazolidinone.
Part 2: Diastereoselective Alkylation - The Heart of the Asymmetry
This step is where the magic happens. The N-acyl oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an electrophile. The stereochemical outcome of this reaction is governed by the steric influence of the chiral auxiliary.
Mechanism of Stereocontrol
The high diastereoselectivity observed in the alkylation of Evans oxazolidinone enolates is a result of a combination of factors:
-
Formation of a (Z)-Enolate: Deprotonation with a hindered base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) selectively forms the (Z)-enolate.
-
Chelation: The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring structure.
-
Steric Shielding: The phenyl group at the C5 position of the auxiliary effectively blocks one face of the enolate (the si-face). Consequently, the electrophile is directed to approach from the less sterically hindered re-face.
This controlled approach of the electrophile results in the formation of one diastereomer in significant excess.
Figure 2: Simplified representation of the stereocontrol mechanism. Note: Actual chemical structures would be depicted in a publication.
Protocol 2: Diastereoselective Alkylation
This protocol describes the alkylation of an N-acyl oxazolidinone with an alkyl halide.
Materials:
-
N-acyl-(4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS) (typically as a solution in THF)
-
Alkylating agent (e.g., benzyl bromide, allyl iodide, methyl iodide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve it in anhydrous THF (approximately 0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Enolate Formation: Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise. Stir the resulting enolate solution for 30-60 minutes at -78 °C.
-
Alkylation: Add the alkylating agent (1.2-1.5 eq) dropwise to the enolate solution at -78 °C. Stir for 1-4 hours at this temperature, monitoring the reaction by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Warming and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the solution under reduced pressure. The crude product, a mixture of diastereomers, can be purified by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product.
Data Presentation: Scope of the Asymmetric Alkylation
The following table summarizes the results of the asymmetric alkylation of N-propionyl-(4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone with various electrophiles, showcasing the high diastereoselectivity typically achieved.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | d.r. | Reference |
| 1 | Benzyl bromide | LDA | THF | -78 | 92 | >98:2 | [3] |
| 2 | Allyl iodide | NaHMDS | THF | -78 | 85 | 98:2 | [1] |
| 3 | Methyl iodide | NaHMDS | THF | -78 | 88 | 95:5 | [3] |
| 4 | Ethyl iodide | LDA | THF | -78 | 90 | >98:2 | [3] |
| 5 | Isopropyl iodide | LDA | THF | -78 | 75 | >99:1 | [3] |
Part 3: Cleavage of the Chiral Auxiliary - Reaping the Rewards
The final step in the sequence is the removal of the chiral auxiliary to unmask the desired enantiomerically enriched product. The choice of cleavage method is critical as it determines the functional group that will be present in the final product. Fortunately, a variety of reliable methods exist to convert the N-acyl oxazolidinone to carboxylic acids, primary alcohols, or aldehydes.
Protocol 3: Hydrolytic Cleavage to Carboxylic Acids
This is the most common method for obtaining chiral carboxylic acids. The use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, selectively cleaves the exocyclic acyl group without affecting the endocyclic carbamate.[1]
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Reaction: Stir the mixture vigorously at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq) and stir for 30 minutes.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Auxiliary Recovery: Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidification and Product Extraction: Acidify the aqueous layer to pH 1-2 with 1 M HCl and then extract the chiral carboxylic acid product with diethyl ether.
-
Drying and Concentration: Dry the organic extracts containing the product over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.
Protocol 4: Reductive Cleavage to Primary Alcohols
Hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the N-acyl group to the corresponding primary alcohol.[4]
Materials:
-
Alkylated N-acyl oxazolidinone
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to 0 °C.
-
Reduction: Add LiBH₄ (2.0-3.0 eq) portion-wise.
-
Reaction: Stir the reaction at 0 °C to room temperature until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentration and Purification: Filter, concentrate, and purify the crude product by flash column chromatography to obtain the chiral alcohol and recover the auxiliary.
Protocol 5: Reductive Cleavage to Aldehydes
The conversion of the N-acyl group to an aldehyde requires a less reactive hydride source and careful temperature control to avoid over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is often the reagent of choice for this transformation.[5]
Materials:
-
Alkylated N-acyl oxazolidinone
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Diisobutylaluminum hydride (DIBAL-H) (typically 1.0 M solution in hexanes or toluene)
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution (saturated aqueous)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in anhydrous DCM or toluene.
-
Cooling: Cool the solution to -78 °C.
-
Reduction: Add DIBAL-H (1.1-1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Reaction: Stir at -78 °C for 1-3 hours. It is crucial to maintain the low temperature to prevent over-reduction.
-
Quenching: Quench the reaction at -78 °C by the slow addition of methanol.
-
Workup: Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile). The crude aldehyde is often used immediately in the next step without extensive purification.
Troubleshooting and Field-Proven Insights
Low Diastereoselectivity:
-
Cause: Incomplete enolate formation or equilibration of the enolate. The presence of water can also be detrimental.
-
Solution: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Use a slight excess of the base (1.1 eq). Maintain a low temperature (-78 °C) throughout the enolate formation and alkylation steps. For less reactive electrophiles that require warming, consider using NaHMDS which forms a more stable sodium enolate.
Low Yield:
-
Cause: Inefficient enolate formation, slow alkylation, or side reactions.
-
Solution: For sluggish alkylations, consider adding a co-solvent like HMPA (use with extreme caution as it is a carcinogen) or DMPU to increase the reactivity of the enolate. Alternatively, for unreactive alkyl halides, conversion to the corresponding iodide or triflate can enhance reactivity.
Difficulty in Auxiliary Cleavage:
-
Cause: Steric hindrance around the acyl carbonyl can slow down the cleavage reaction.
-
Solution: For sterically hindered substrates, longer reaction times or slightly elevated temperatures may be necessary for the cleavage step. For hydrolytic cleavage, ensure vigorous stirring to facilitate the biphasic reaction.
Conclusion
The this compound chiral auxiliary represents a powerful and versatile tool for the asymmetric synthesis of α-substituted carbonyl compounds. The high diastereoselectivity, predictable stereochemical outcome, and the reliability of the attachment and cleavage protocols have solidified its place in the synthetic organic chemist's toolbox. By understanding the underlying principles of stereocontrol and adhering to the detailed protocols outlined in this guide, researchers can confidently employ this methodology to construct complex chiral molecules with a high degree of precision.
References
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Prashad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(50), 9369-9372. [Link]
-
Sud, A., et al. (2023). CHEMOSELECTIVE REDUCTION OF DICARBOXYLIC ACIDS VIA IRIDIUM CATALYZED HYDROSILYLATION. MavMatrix. [Link]
-
Myers, A. G. (n.d.). Enantioselective Synthesis. Harvard University. Retrieved from [Link]
-
Chow, K. H., et al. (2017). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland. [Link]
-
Not Voodoo. (n.d.). Evans Alkylation. Not Voodoo. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Chemistry Steps. Retrieved from [Link]
-
Stack Exchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. Chemistry Stack Exchange. [Link]
-
PubChem. (n.d.). (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
PubChem. (n.d.). 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4159984A - Reductive cleavage of oxazolidine compounds.
-
University of Wisconsin. (n.d.). Carbonyl Chemistry :: Chiral Enolates. University of Wisconsin. [Link]
-
ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
- Google Patents. (n.d.). US20100125146A1 - Method for making pharmaceutical compounds.
Sources
Application Note: N-Acylation of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
Introduction: The Central Role of Chiral Auxiliaries in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and natural product synthesis, the ability to control stereochemistry is paramount. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereogenic units that are covalently attached to a substrate to direct a subsequent chemical transformation diastereoselectively.[1][2] After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered for reuse.[1][3]
Among the most successful and widely adopted platforms are the oxazolidinone auxiliaries, popularized by David A. Evans.[1] These auxiliaries, derived from readily available amino alcohols, have been instrumental in numerous stereoselective transformations, including aldol reactions, alkylations, and Michael additions.[1][4][5] The (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a cornerstone of this class. Its rigid structure, featuring a phenyl and a methyl group, provides a well-defined steric environment that effectively shields one face of the derived enolate, guiding electrophilic attack to the opposite face with high fidelity.[1]
The foundational step for utilizing this auxiliary is its N-acylation, which attaches the substrate of interest to the chiral controller. This guide provides a detailed examination of the mechanistic principles and practical laboratory protocols for the efficient N-acylation of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, offering both the classic strong-base method and milder, modern alternatives.
Table 1: Physicochemical Properties of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
| Property | Value | Reference(s) |
| CAS Number | 16251-45-9 | [6][7][8] |
| Molecular Formula | C₁₀H₁₁NO₂ | [7][8][9] |
| Molecular Weight | 177.20 g/mol | [7][8][9] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 121-123 °C | [6][8] |
| Optical Rotation [α]²⁵/D | -168° (c=2 in chloroform) | [8][10] |
| pKa | 12.35 ± 0.60 (Predicted) | [6] |
Mechanistic Rationale: The Chemistry of N-Acylation
The N-acylation of an oxazolidinone is fundamentally a nucleophilic acyl substitution. The process involves two key steps:
-
Deprotonation: The nitrogen atom of the oxazolidinone ring is part of an amide-like system. To render it sufficiently nucleophilic, the N-H proton must be removed. This is typically achieved with a strong, non-nucleophilic base.
-
Nucleophilic Attack: The resulting lithium amide (or other metalated amide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.
The Strong Base Approach (n-Butyllithium)
The most common and historically significant method involves the use of a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C).[1][4][11] The low temperature is critical to prevent side reactions and potential epimerization at the C5 position, although this risk is lower for the robust phenyl-substituted auxiliary compared to others.[11] The strong base ensures near-quantitative deprotonation, forming a lithium amide that readily reacts with an acyl chloride or anhydride to form the desired N-acyl imide.[1]
Milder, Catalytic Approaches
While effective, the use of cryogenic temperatures and highly reactive organolithium reagents can be cumbersome and incompatible with sensitive functional groups. Consequently, milder procedures have been developed.
-
Acid Anhydrides with DMAP: A simplified procedure utilizes an acid anhydride as the acylating agent in the presence of triethylamine (Et₃N) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP).[11][12] DMAP serves as a highly effective acyl transfer catalyst, enhancing the reaction rate under significantly milder conditions (room temperature).
-
Acid Fluorides: Acid fluorides have emerged as stable and reactive acylating agents that can be used under mild, non-acidic conditions with a hindered amine base like diisopropylethylamine (iPr₂NEt) or Et₃N.[11] This method avoids strong bases entirely and provides the N-acylated products in good to excellent yields.[11]
The choice of method depends on the stability of the acylating agent, the scale of the reaction, and the available laboratory equipment.
Diagram 1: General Mechanism of Oxazolidinone N-Acylation
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. connectsci.au [connectsci.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cas 16251-45-9,this compound | lookchem [lookchem.com]
- 7. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | 16251-45-9 | FM154874 [biosynth.com]
- 8. (4S,5R)-(-)-4-甲基-5-苯基-2-噁唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | C10H11NO2 | CID 853161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound 99 16251-45-9 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reductive Cleavage of the (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone Chiral Auxiliary
Abstract
This comprehensive guide provides a detailed protocol for the reductive cleavage of N-acyl derivatives of the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary to yield valuable chiral primary alcohols. This protocol is designed for researchers, scientists, and professionals in drug development who utilize chiral auxiliaries for asymmetric synthesis. Beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the transformation, offering insights into the selection of reagents and reaction conditions to ensure robust and reproducible outcomes. Safety considerations for handling the potent reducing agent, lithium borohydride, are also thoroughly addressed.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, chiral auxiliaries have established themselves as indispensable tools.[1] These chiral molecules are temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the formation of a desired stereoisomer with high diastereoselectivity.[2] The (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, an Evans-type auxiliary, is a prominent example, widely employed in the stereoselective synthesis of a diverse range of chiral molecules.[3][4]
The success of any chiral auxiliary-based strategy hinges on the final, critical step: the cleavage of the auxiliary from the newly formed chiral molecule. This cleavage must be efficient, high-yielding, and, most importantly, proceed without racemization of the newly created stereocenter. The choice of cleavage method dictates the functional group obtained in the final product. Reductive cleavage, the focus of this guide, is employed to convert the N-acyl group into a primary alcohol, a versatile functional group in organic synthesis.[5]
Mechanistic Insights: The Rationale for Reductive Cleavage
The reductive cleavage of an N-acyl oxazolidinone transforms the amide functionality into a primary alcohol. This is typically achieved using hydride-donating reagents. Lithium borohydride (LiBH₄) is a reagent of choice for this transformation due to its favorable reactivity profile. It is a stronger reducing agent than sodium borohydride, capable of reducing esters and amides, yet generally less reactive and safer to handle than lithium aluminum hydride (LiAlH₄).[6]
The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) from LiBH₄ at the electrophilic carbonyl carbon of the N-acyl group. This initial attack forms a tetrahedral intermediate. Subsequent collapse of this intermediate and further reduction leads to the desired primary alcohol. The oxazolidinone auxiliary is liberated in the process and can often be recovered and recycled, a key advantage for cost-effective synthesis.
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone Auxiliary: A Comprehensive Guide to its Application in Natural Product Synthesis
Introduction: The Logic of Chiral Auxiliaries in Asymmetric Synthesis
In the intricate world of natural product synthesis, the precise control of stereochemistry is paramount. Many biologically active molecules exist as a single enantiomer, and their therapeutic efficacy is often intrinsically linked to their three-dimensional architecture.[1] Chiral auxiliaries are powerful tools in the synthetic chemist's arsenal, offering a reliable and predictable method for introducing stereocenters.[1][2] These chiral molecules are temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[1]
Among the most celebrated and widely utilized chiral auxiliaries are the oxazolidinones developed by David A. Evans.[1] This guide focuses on a particularly effective member of this class: (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone . Derived from the readily available and inexpensive (1R,2S)-(-)-norephedrine, this auxiliary offers a robust platform for a variety of stereoselective transformations, including alkylations and aldol reactions.[3][4] Its rigid structure and the judicious placement of stereodirecting groups provide a predictable and highly controlled environment for asymmetric bond formation.
This document will provide an in-depth exploration of the mechanistic underpinnings of this auxiliary's stereodirecting power, detailed protocols for its application, and illustrative examples of its successful deployment in the total synthesis of complex natural products.
The Mechanistic Basis of Stereocontrol
The remarkable stereocontrol exerted by (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone stems from its ability to form a conformationally rigid chelated enolate, which presents two sterically distinct faces to an incoming electrophile. The phenyl group at the 5-position and the methyl group at the 4-position work in concert to effectively shield one face of the enolate, leading to highly diastereoselective reactions.
Diastereoselective Enolate Formation and the Zimmerman-Traxler Model
The key to the high diastereoselectivity observed in reactions involving this auxiliary is the formation of a Z-enolate. In the case of aldol reactions, the use of a Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered amine base such as diisopropylethylamine (DIPEA) reliably generates the desired (Z)-enolate.[5] This enolate then participates in a highly ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[2][5]
The stereochemical outcome is dictated by several factors within this transition state:
-
Chelation: The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the incoming aldehyde, creating a rigid cyclic transition state.[2][5]
-
Minimization of Steric Hindrance: The bulky phenyl group at the C5 position of the auxiliary effectively blocks one face of the enolate. Consequently, the electrophile (e.g., an aldehyde) can only approach from the less hindered face.[5]
-
Pseudo-Equatorial Positioning: To minimize 1,3-diaxial interactions within the chair-like transition state, the substituent of the electrophile (the 'R' group of the aldehyde) preferentially occupies a pseudo-equatorial position.[5]
This combination of factors leads to a highly predictable and diastereoselective carbon-carbon bond formation, typically yielding the syn-aldol product.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for employing (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone in an asymmetric aldol reaction.
Caption: General workflow for asymmetric synthesis using the chiral auxiliary.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.
Protocol 1: N-Acylation of the Chiral Auxiliary
This procedure describes the acylation of the auxiliary to attach the desired acyl group, which will subsequently be functionalized.
Materials:
-
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acyl oxazolidinone.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the boron-mediated aldol reaction to form a β-hydroxy carbonyl compound with high diastereoselectivity.
Materials:
-
N-Acyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (from Protocol 1)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
pH 7 Phosphate buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude aldol adduct, which can be purified by chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Aldol adduct (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (typically a 3:1 or 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.[6]
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
The aqueous residue can then be acidified and extracted to isolate the carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer.
Note on Safety: The cleavage of Evans oxazolidinones with LiOH/H₂O₂ can lead to the evolution of oxygen gas, which can present a safety risk, especially on a larger scale.[7][8][9] It is crucial to ensure proper venting and to control the rate of addition of the reagents.
Quantitative Data Summary
The following tables summarize typical yields and diastereoselectivities achieved in reactions employing (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone and related Evans auxiliaries.
Table 1: Asymmetric Alkylation Reactions
| Entry | N-Acyloxazolidinone | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | THF | -78 | 92 | >99:1 |
| 2 | N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Methyl iodide | NaHMDS | THF | -78 | 85 | 95:5 |
| 3 | N-Butyryl-(R)-4-phenyl-2-oxazolidinone | Allyl iodide | LHMDS | THF | -78 | 90 | 98:2 |
Data adapted from representative examples in the literature.[10]
Table 2: Asymmetric Aldol Reactions
| Entry | N-Acyloxazolidinone | Aldehyde | Lewis Acid/Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 to 0 | 85 | >99:1 (syn) |
| 2 | N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / Et₃N | CH₂Cl₂ | -78 to 0 | 91 | 98:2 (syn) |
| 3 | N-Propionyl-(R)-4-phenyl-2-oxazolidinone | Propionaldehyde | TiCl₄ / DIPEA | CH₂Cl₂ | -78 to 0 | 88 | 95:5 (syn) |
Data adapted from representative examples in the literature.[10]
Application in the Total Synthesis of Natural Products
The reliability and high stereoselectivity of reactions employing (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone have made it a valuable tool in the synthesis of complex natural products.
Case Study: Synthesis of (+)-Brefeldin A
Brefeldin A is a macrolide antibiotic that has garnered significant interest due to its unique biological activity, including its ability to inhibit protein transport.[11] Several total syntheses of Brefeldin A have been reported, with many relying on the Evans aldol reaction to establish key stereocenters.
In one approach, an asymmetric aldol reaction mediated by a chiral oxazolidinone auxiliary was employed to set the C-4 and C-5 stereocenters.[5] Although the specific auxiliary used in every synthesis may vary, the underlying principle of using an Evans-type aldol reaction is a common strategy. For instance, a convergent enantioselective route to brefeldin A utilized a chiral auxiliary-induced intermolecular asymmetric aldolization in the presence of TiCl₄ and TMEDA to establish the key C-4/C-5 chiral centers.[5]
Caption: Role of Evans aldol in (+)-Brefeldin A synthesis.
This case study highlights how the predictable stereochemical outcome of the Evans aldol reaction can be leveraged to construct complex molecular architectures with high fidelity, a critical requirement in the total synthesis of natural products.
Conclusion
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone stands as a testament to the power of chiral auxiliaries in modern organic synthesis. Its ease of preparation, robust performance across a range of reactions, and the high degree of stereocontrol it imparts make it an invaluable tool for researchers in natural product synthesis, medicinal chemistry, and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently and effectively utilize this exceptional chiral auxiliary in their synthetic endeavors.
References
-
Paterson, I. Total synthesis of the microtubule-stabilizing agent (-)-laulimalide. Angewandte Chemie International Edition, 2001 , 40(21), 4033-4038. [Link]
-
Ghosh, A. K., & Chen, Y. Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A. The Journal of Organic Chemistry, 2003 , 68(18), 7024-7034. [Link]
-
Ghosh, A. K., & Liu, C. Total Synthesis of (−)-Laulimalide. Organic Letters, 2001 , 3(5), 635-638. [Link]
-
Organic Chemistry Portal. The Raghavan Synthesis of Brefeldin A. [Link]
-
Sanders, J. M., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 2019 , 23(7), 1376-1382. [Link]
-
Collum, D. B., et al. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 2018 , 140(45), 15425-15434. [Link]
-
ResearchGate. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. [Link]
-
ACS Figshare. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
- Google Patents. Method for making pharmaceutical compounds.
-
RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
-
MDPI. Recent Synthesis and Discovery of Brefeldin A Analogs. [Link]
-
Bsharat, O. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 2025 , 53(2). [Link]
-
ResearchGate. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
NIST WebBook. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
-
PubChem. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. [Link]
-
Hungarian Journal of Industry and Chemistry. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
-
Lab Supplies. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, 99%. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
-
Synthesis of oxazolidinones initiated by regio- and diastereo-controlled crotylation of α-dicarbonyl compounds. [Link]
-
LookChem. Cas 16251-45-9,(4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. [Link]
-
Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]
-
ResearchGate. Scheme 1 Synthesis of N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin2-one... [Link]
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 16251-45-9 | Benchchem [benchchem.com]
- 4. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | 16251-45-9 | FM154874 [biosynth.com]
- 5. Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. The Raghavan Synthesis of Brefeldin A [organic-chemistry.org]
Mastering Stereocontrol: A Guide to Michael Addition Reactions with (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of diastereoselective Michael addition reactions utilizing the powerful chiral auxiliary, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone. Developed by David A. Evans, this class of chiral auxiliaries has become an indispensable tool in asymmetric synthesis, enabling the reliable construction of stereochemically defined carbon-carbon bonds.[1][2] This guide will delve into the mechanistic underpinnings of the stereocontrol, provide detailed experimental protocols, and offer insights into the practical application of this methodology in complex molecule synthesis.
The Power of the Evans Auxiliary in Conjugate Addition
The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][4] When performed on prochiral substrates, this reaction can generate new stereocenters. The use of a chiral auxiliary, a stereogenic group temporarily incorporated into the starting material, allows for the control of the stereochemical outcome of the reaction.[2]
The (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, often referred to as an Evans auxiliary, provides a robust platform for achieving high levels of diastereoselectivity in Michael additions.[5][6] The predictable stereochemical outcome is a direct result of the conformational rigidity of the N-acylated oxazolidinone and the steric influence of its substituents.
Mechanism of Diastereoselection
The high degree of stereocontrol exerted by the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary stems from the formation of a well-defined chelated enolate intermediate. The reaction proceeds through the following key steps:
-
Acylation: The chiral auxiliary is first acylated with an appropriate acyl halide or anhydride to form the N-enoyl oxazolidinone, which will act as the Michael acceptor.
-
Enolate Formation: While the core Michael addition involves the addition to the N-enoyl oxazolidinone, it's important to understand the enolate chemistry that often precedes related reactions like aldol additions. In those cases, deprotonation of an N-acyl oxazolidinone with a strong base (e.g., LDA or NaHMDS) generates a rigid (Z)-enolate.[7] The chelation of the metal cation between the enolate oxygen and the carbonyl oxygen of the oxazolidinone locks the conformation.
-
Conjugate Addition: The incoming nucleophile, typically an organocuprate or a Grignard reagent in the presence of a copper catalyst, approaches the α,β-unsaturated system.[5][6] The phenyl group at the 5-position and the methyl group at the 4-position of the oxazolidinone effectively block one face of the double bond. This steric hindrance directs the nucleophile to the opposite, less hindered face, resulting in a highly diastereoselective addition. The stereochemistry of the newly formed stereocenter is thus dictated by the absolute configuration of the chiral auxiliary.[8]
Below is a diagram illustrating the general workflow for a Michael addition reaction using an Evans auxiliary.
Caption: General workflow for a Michael addition using an Evans auxiliary.
Experimental Protocols
The following sections provide detailed protocols for the key steps in a typical Michael addition reaction sequence using (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.
Preparation of the N-Crotonyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary with crotonoyl chloride to form the Michael acceptor.
Materials:
-
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
-
Crotonoyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution for 15-20 minutes at -78 °C.
-
In a separate flask, dissolve crotonoyl chloride (1.1 eq) in anhydrous THF.
-
Add the solution of crotonoyl chloride to the lithium salt of the oxazolidinone at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Diastereoselective Michael Addition of an Organocuprate
This protocol outlines the conjugate addition of a Gilman cuprate to the prepared N-crotonyl oxazolidinone.
Materials:
-
N-Crotonyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
-
Copper(I) iodide (CuI)
-
Organolithium or Grignard reagent (e.g., methyllithium, vinylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add CuI (1.0 eq).
-
Add anhydrous THF and cool the suspension to -78 °C.
-
Slowly add the organolithium or Grignard reagent (2.0 eq) to form the organocuprate. The solution will typically change color.
-
In a separate flask, dissolve the N-crotonyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the solution of the N-crotonyl oxazolidinone to the freshly prepared organocuprate solution via cannula.
-
Stir the reaction at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Cleavage of the Chiral Auxiliary
After the Michael addition, the chiral auxiliary is removed to yield the desired chiral product, typically as a carboxylic acid, ester, or amide. A common and effective method involves hydrolysis with lithium hydroxide and hydrogen peroxide.[9]
Materials:
-
Michael adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)
-
Aqueous hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve the Michael adduct in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0-5.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0-2.5 eq).
-
Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite or sodium bisulfite until a negative result is obtained with peroxide test strips.
-
Acidify the mixture with aqueous HCl to the appropriate pH for the desired product (typically pH ~2-3 for the carboxylic acid).
-
Extract the product with an organic solvent.
-
The aqueous layer will contain the recovered chiral auxiliary, which can be extracted after basification.
-
Wash the organic layer containing the product with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
The recovered chiral auxiliary can be purified by crystallization or chromatography.
The mechanism for the cleavage of the Evans auxiliary with LiOH/H₂O₂ is believed to proceed through the formation of a percarboxylate intermediate.[9]
Caption: Simplified mechanism for the cleavage of the Evans auxiliary.
Substrate Scope and Diastereoselectivity
The Michael addition reactions employing (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary generally exhibit high diastereoselectivity with a range of nucleophiles and α,β-unsaturated systems.
| Michael Donor (Nucleophile) | Michael Acceptor (N-Enoyl Group) | Diastereomeric Excess (de) | Reference |
| Grignard Reagents (with Cu catalyst) | N-Crotonyl | Often >95% | [5][6] |
| Organocuprates | N-Cinnamoyl | High, up to 98% | [5] |
| Thiolates | N-Acryloyl | High | [2] |
| Enolates | Various | Variable, depends on enolate geometry | [7] |
Note: The diastereoselectivity can be influenced by factors such as the steric bulk of the nucleophile and the specific reaction conditions (solvent, temperature, Lewis acid).[5][6]
Conclusion
The use of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary in Michael addition reactions provides a reliable and highly stereoselective method for the synthesis of enantiomerically enriched compounds. The predictable stereochemical outcome, coupled with the ability to recover and reuse the chiral auxiliary, makes this a valuable strategy in both academic research and industrial drug development. A thorough understanding of the underlying mechanistic principles and careful execution of the experimental protocols are key to achieving optimal results.
References
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019).
- Asymmetric Michael Addition Reaction under the Control of the Evans Chiral Auxiliary (II). (2025).
- Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary | Request PDF - ResearchGate. (2025).
- Evans Aldol Reaction | Chem-Station Int. Ed. (2014).
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary A Multistep Asymmetric - Chemistry - Williams College.
- Chiral auxiliary - Wikipedia.
- The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023).
- Michael Addition - Organic Chemistry Portal.
- Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC - NIH.
Sources
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Michael Addition [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Large-Scale Asymmetric Synthesis Using (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
Introduction: The Power of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and predictable method for introducing chirality into achiral substrates. Among these, the Evans oxazolidinone auxiliaries, developed by David A. Evans, have established themselves as exceptionally reliable and versatile tools.[1] This guide focuses on a particularly effective member of this class, (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone , providing in-depth protocols and practical insights for its application in large-scale synthesis.
Derived from readily available (1R,2S)-(-)-norephedrine, this auxiliary offers high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and acylations.[1] The predictable stereochemical outcomes are a result of the rigid conformational control exerted by the auxiliary on the enolate intermediate, effectively shielding one face from electrophilic attack. This document will provide a comprehensive overview of the synthesis of the auxiliary, its acylation, a detailed protocol for diastereoselective alkylation, and methods for its subsequent cleavage and recovery, all tailored for researchers, scientists, and drug development professionals operating at scale.
Principle of Stereochemical Control: A Mechanistic Overview
The remarkable stereodirecting power of the this compound auxiliary stems from its ability to enforce a specific conformation upon the N-acyl imide enolate. Upon deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), a rigid, chelated (Z)-enolate is formed. The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, in conjunction with the steric bulk of the phenyl group at C5 and the methyl group at C4, effectively blocks one face of the enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in a highly diastereoselective transformation.
Synthesis of the Chiral Auxiliary: this compound
The most common and scalable synthesis of this compound utilizes (1R,2S)-(-)-norephedrine as the chiral starting material. The following protocol is adapted for larger scale production.[2]
Protocol 1: Large-Scale Synthesis of this compound
Materials:
-
(1R,2S)-(-)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (anhydrous)
-
Hexane
-
Ethyl acetate
Equipment:
-
Large round-bottom flask equipped with a distillation apparatus and mechanical stirrer
-
Heating mantle with temperature control
-
Large separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
To a large round-bottom flask equipped with a distillation apparatus and mechanical stirrer, add (1R,2S)-(-)-norephedrine (e.g., 1.0 mole equivalent), diethyl carbonate (e.g., 2.3 mole equivalents), and anhydrous potassium carbonate (e.g., 2.1 mole equivalents).
-
Heat the reaction mixture to 160 °C (oil bath temperature). Ethanol will begin to distill. Maintain the distillation head temperature at approximately 80 °C.
-
Continue heating for approximately 5 hours, or until the distillation of ethanol ceases and the head temperature drops.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane and transfer to a large separatory funnel.
-
Wash the organic layer twice with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield a solid.
-
Recrystallize the crude solid from a mixture of hexane and ethyl acetate (e.g., 1:1.5 v/v) to afford pure this compound as white crystals.
Expected Yield: ~75-85%
Core Application: Asymmetric Alkylation Workflow
The following sections detail a three-stage workflow for a typical asymmetric alkylation: N-acylation of the auxiliary, the diastereoselective alkylation reaction, and the final cleavage of the auxiliary to yield the chiral product.
Caption: Asymmetric Alkylation Workflow using Evans Auxiliary.
Protocol 2: N-Acylation of this compound
This protocol describes the attachment of an acyl group to the chiral auxiliary, preparing it for the subsequent alkylation.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise, again maintaining the low temperature.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl oxazolidinone.
Protocol 3: Diastereoselective Alkylation of the N-Acyl Auxiliary
This protocol details the key stereochemistry-defining step.
Materials:
-
N-acyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (from Protocol 2)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Alkylating agent (e.g., benzyl bromide, allyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, multi-neck round-bottom flask under an inert atmosphere, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add NaHMDS (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product can be purified by flash chromatography to separate the diastereomers, although in many cases the diastereoselectivity is high enough to proceed to the next step without purification. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Quantitative Data: Representative Asymmetric Alkylations
| Electrophile (R-X) | Product R Group | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | Benzyl | >99:1 | 85-95 |
| Allyl iodide | Allyl | >98:2 | 80-90 |
| Methyl iodide | Methyl | >95:5 | 88-96 |
| Ethyl iodide | Ethyl | >97:3 | 82-92 |
Yields and diastereomeric ratios are typical and may vary depending on specific reaction conditions and substrates.
Auxiliary Cleavage and Recovery: The Final Step
A critical aspect of using a chiral auxiliary is its efficient removal to unveil the desired chiral product and allow for the recovery and reuse of the auxiliary, which is particularly important for large-scale economic viability.
Sources
Application Notes & Protocols: Mastering Diastereoselective Conjugate Addition with Evans Auxiliaries
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory and practice of diastereoselective conjugate addition reactions utilizing Evans oxazolidinone auxiliaries. This document is designed to bridge the gap between fundamental concepts and practical laboratory execution, ensuring both scientific rigor and actionable protocols.
Foundational Principles: The Power of Stereochemical Control
In the realm of asymmetric synthesis, the precise construction of stereogenic centers is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the formation of one diastereomer in preference to others.[1][2] Among the most reliable and versatile of these are the Evans oxazolidinone auxiliaries, developed by David A. Evans and his research group.[1][3] These auxiliaries, derived from readily available amino acids, have been instrumental in a multitude of stereoselective reactions, including aldol additions, alkylations, and, the focus of this guide, conjugate additions.[1][4][5]
The efficacy of Evans auxiliaries lies in their ability to create a rigid, sterically defined environment around the reaction center. This is typically achieved through chelation of a Lewis acid to the carbonyl groups of the N-acyl oxazolidinone substrate, which locks the conformation of the α,β-unsaturated system.[6][7] The bulky substituent at the C4 position of the oxazolidinone ring then effectively shields one face of the molecule, compelling the incoming nucleophile to attack from the less hindered face.[8] This principle of sterically-guided facial selection is the cornerstone of the high diastereoselectivity observed in these reactions.
The Mechanism of Diastereoselection in Conjugate Addition
The conjugate, or 1,4-Michael, addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction.[6] When an N-acyl oxazolidinone is employed as the chiral substrate, the diastereoselectivity of the conjugate addition is dictated by a well-defined transition state.
The key to achieving high diastereoselectivity is the formation of a rigid chelated complex between a Lewis acid and the N-acyl oxazolidinone. The Lewis acid coordinates to both the oxazolidinone carbonyl oxygen and the acyl carbonyl oxygen, forcing the α,β-unsaturated system into a planar, s-cis or s-trans conformation.[6][7] The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) then creates a significant steric barrier, effectively blocking one of the two faces of the double bond.
An incoming nucleophile, such as an organocuprate, will preferentially attack the β-carbon of the Michael acceptor from the less sterically encumbered face, leading to the formation of a new stereocenter with a predictable absolute configuration.[6][8] The diastereomeric ratio (d.r.) of the product is highly dependent on the nature of the Lewis acid, the solvent, the reaction temperature, and the specific structures of the nucleophile and the α,β-unsaturated system.[9]
Caption: Mechanism of Diastereoselective Conjugate Addition.
Experimental Protocols: A Step-by-Step Guide
The successful execution of a diastereoselective conjugate addition using an Evans auxiliary involves a sequence of three key steps: acylation of the auxiliary, the conjugate addition reaction itself, and subsequent cleavage of the auxiliary to yield the desired chiral product.[1][10]
Protocol 1: Acylation of the Evans Auxiliary
This protocol describes the attachment of an α,β-unsaturated acyl group to the Evans auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or other appropriate Evans auxiliary
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
α,β-Unsaturated acyl chloride (e.g., crotonyl chloride)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the Evans auxiliary (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution may turn pale yellow.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the α,β-unsaturated acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-acyl oxazolidinone can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Conjugate Addition of an Organocuprate
This protocol details the core conjugate addition reaction. Organocuprates are often the nucleophiles of choice due to their high reactivity in 1,4-additions and relatively low basicity.[11]
Materials:
-
N-Acyl oxazolidinone (from Protocol 3.1)
-
Copper(I) iodide (CuI) or other Cu(I) salt
-
Organolithium or Grignard reagent (e.g., methyl lithium, phenylmagnesium bromide)
-
Anhydrous diethyl ether or THF
-
Lewis acid (e.g., MgBr₂·OEt₂, Yb(OTf)₃)[9]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend CuI (1.0 eq per organolithium equivalent for a Gilman cuprate) in anhydrous diethyl ether.
-
Cool the suspension to -40 °C.
-
Slowly add the organolithium reagent (2.0 eq for a Gilman cuprate, R₂CuLi) dropwise. The solution will change color, often to a yellow or brown suspension. Stir for 30 minutes.
-
In a separate flame-dried flask, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF.
-
Add the Lewis acid (1.1 eq) and stir at room temperature for 15 minutes.
-
Cool the solution of the N-acyl oxazolidinone and Lewis acid to -78 °C.
-
Transfer the freshly prepared organocuprate solution to the N-acyl oxazolidinone solution via cannula at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous ammonia.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is a deep blue color.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Evans Auxiliary
The final step is the removal of the chiral auxiliary to reveal the desired chiral carboxylic acid, alcohol, or other functional group. Hydrolysis with lithium hydroperoxide is a common and mild method.[2][12][13]
Materials:
-
Diastereomerically enriched conjugate addition product
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the conjugate addition product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (4.0 eq).
-
Stir for an additional 30 minutes at room temperature.
-
Remove the THF under reduced pressure.
-
The aqueous layer can be washed with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the desired carboxylic acid product with diethyl ether or ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the final product.
Caption: Experimental Workflow.
Data Presentation: Factors Influencing Diastereoselectivity
The success of a diastereoselective conjugate addition is quantified by the diastereomeric ratio (d.r.) and the chemical yield. Below is a table summarizing the typical effects of various reaction parameters.
| Parameter | Variation | Effect on Diastereoselectivity | Rationale |
| Lewis Acid | Stronger Lewis acids (e.g., Yb(OTf)₃, SnCl₄) vs. weaker ones (e.g., MgBr₂) | Generally increases d.r. | Enforces a more rigid chelated transition state.[9] |
| Solvent | Apolar, coordinating solvents (e.g., THF, CH₂Cl₂) | Often optimal | Solubilizes reagents and intermediates without disrupting the chelated complex.[9] |
| Temperature | Lower temperatures (-78 °C to -100 °C) | Significantly increases d.r. | Favors the lower energy transition state leading to the major diastereomer. |
| Nucleophile | Sterically demanding nucleophiles | Can decrease d.r. | May lead to less favorable interactions in the transition state. |
| Auxiliary Substituent | Bulkier groups (e.g., phenyl, tert-butyl) | Generally increases d.r. | Provides more effective facial shielding. |
Trustworthiness: Validation and Troubleshooting
A key aspect of any synthetic protocol is the ability to validate the results and troubleshoot unexpected outcomes.
Determining Diastereomeric Ratio
The diastereomeric ratio of the conjugate addition product is typically determined by one of the following methods before cleavage of the auxiliary:
-
¹H NMR Spectroscopy: In many cases, the diastereomers will exhibit distinct signals in the ¹H NMR spectrum. Integration of these signals provides a direct measure of the d.r.[10][14] High-field NMR can be particularly useful for resolving overlapping signals.[15]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly sensitive method for separating and quantifying diastereomers.[14]
-
Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can be employed.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; decomposition of reagents or product. | Ensure all reagents are pure and anhydrous. Check the activity of the organometallic nucleophile. Increase reaction time or temperature cautiously. |
| Low Diastereoselectivity | Insufficiently rigid transition state; reaction temperature too high. | Use a stronger Lewis acid. Lower the reaction temperature. Ensure slow addition of the nucleophile. |
| Side Reactions | 1,2-addition to the carbonyl; enolate alkylation. | Use a softer nucleophile (e.g., an organocuprate). Ensure the reaction is quenched at low temperature. |
| Incomplete Auxiliary Cleavage | Insufficient reagent; deactivation of peroxide. | Increase the equivalents of LiOH and H₂O₂. Ensure the reaction is adequately stirred. |
Conclusion
Diastereoselective conjugate addition reactions using Evans auxiliaries represent a robust and reliable method for the asymmetric synthesis of complex molecules.[4][5] The predictability of the stereochemical outcome, coupled with well-established protocols for the introduction and removal of the auxiliary, makes this a cornerstone of modern organic synthesis. By understanding the mechanistic underpinnings and carefully controlling the experimental parameters, researchers can effectively leverage this powerful tool in the pursuit of novel therapeutics and complex natural products.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. imperial.ac.uk [imperial.ac.uk]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Asymmetric Alkylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for asymmetric alkylation. As a Senior Application Scientist, I understand that achieving high yields and excellent enantioselectivity is paramount. This guide is structured as a troubleshooting workflow, moving from foundational checks to in-depth analysis of reaction components. My goal is to not only provide solutions but to explain the chemical principles behind them, empowering you to solve problems effectively.
Section 1: The First 48 Hours—Initial Diagnostics & Quick Fixes
Low yields are often caused by easily overlooked factors. Before diving into complex optimization, let's address the most common culprits. This section is for those initial, frustrating results where the reaction has stalled or produced a complex mixture.
Q1: My reaction gave a very low yield or didn't work at all. Where do I start?
Answer: Start with the fundamentals: reaction conditions and reagent purity. Many seemingly complex problems trace back to basic setup errors.[1][2] The first step is to rigorously assess whether the reaction was given the proper environment to succeed.
Troubleshooting Workflow: Initial Diagnostics
Here is a logical flow to diagnose the issue systematically.
Caption: Decision tree for troubleshooting low enantioselectivity.
-
Ligand/Catalyst Purity: Ensure the chiral ligand or catalyst is enantiomerically pure. Even small amounts of the opposite enantiomer can have a detrimental effect.
-
Catalyst Activation: Many reactions use a precatalyst that must be activated in situ. [3]Ensure the activation procedure is followed correctly. For example, some palladium-catalyzed alkylations require reduction of a Pd(II) precatalyst to the active Pd(0) species.
-
Background Reaction: The uncatalyzed reaction may be competing with the desired asymmetric pathway. This can often be suppressed by lowering the reaction temperature. [4]* Ligand Screening: Not all ligands are suitable for all substrates. [5][6]A screening of different ligand families (e.g., BOX, PHOX, chiral phosphoric acids) may be necessary to find a good match for your specific substrate. [7][8]
Q6: The literature reports high yields for a similar substrate, but mine is failing. What makes a substrate "difficult"?
Answer: Substrate scope is a critical concept. [9][10]A reaction that works well for one substrate may fail for another due to subtle steric or electronic differences.
Common Substrate-Related Issues:
-
Steric Hindrance: A bulky substrate may be slow to form an enolate or may block the approach of the alkylating agent to the catalyst-enolate complex. [11]This can dramatically lower the reaction rate.
-
Electronic Effects: Electron-withdrawing groups can increase the acidity of the α-proton, making enolate formation easier, while electron-donating groups can make it more difficult. [12]* Chelating Groups: Functional groups on the substrate (e.g., ethers, amides) can chelate to the metal center of the catalyst or the enolate counterion. [13]This can either be beneficial by creating a more rigid and selective transition state or detrimental by interfering with the desired catalytic cycle.
-
Side Reactions: The substrate may have other reactive sites. For example, an ester group could be attacked by a strong, nucleophilic base.
Troubleshooting Strategy: If you suspect a substrate issue, first try a simpler, "easier" substrate that is known to work well to validate your procedure and reagents. If that works, you can then focus on optimizing conditions for your more challenging substrate, which may require screening different catalysts, bases, or solvents. [10][14]
Q7: Could the solvent be the cause of my low yield or selectivity?
Answer: The solvent is not merely a medium for the reaction; it is an active participant that influences solubility, reactivity, and stereoselectivity. [4][15][16]The choice of solvent can dramatically alter the outcome. [17] How Solvents Influence Reactions:
| Solvent Property | Impact on Asymmetric Alkylation | Examples |
| Polarity / Dielectric Constant | Affects the aggregation state of organometallic reagents (like lithium enolates) and the stability of charged intermediates or transition states. Higher polarity can sometimes favor undesired O-alkylation over C-alkylation. [18] | THF, Toluene, Dichloromethane (DCM), Acetonitrile (MeCN) [4] |
| Coordinating Ability | Coordinating solvents (e.g., ethers like THF) can solvate metal counterions, leading to a more reactive "naked" enolate. This can be good for reactivity but may decrease selectivity by creating a less-organized transition state. | THF is a strong coordinator. Toluene is non-coordinating. |
| Protic vs. Aprotic | Protic solvents (e.g., alcohols, water) will protonate and quench most enolates and are generally incompatible with these reactions. [4][15] | Use aprotic solvents like THF, Toluene, or DCM. [4] |
| Chiral Solvents | In some advanced cases, a chiral solvent can be used as the source of asymmetry or to enhance the selectivity of a chiral catalyst. [19][20] | (R)- or (S)-limonene has been used to induce asymmetry in macromolecular catalysts. [19] |
Recommendation: A solvent screen is a powerful optimization tool. [4]If a reaction is sluggish in a non-polar solvent like toluene, switching to a more polar solvent like THF or DCM might improve the rate. Conversely, if selectivity is poor in a coordinating solvent like THF, a switch to a non-coordinating solvent like toluene might enforce a more rigid, selective transition state.
References
-
Anhydrous Conditions Definition - Organic Chemistry Key Term . Fiveable. Available at: [Link]
-
Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashi . NPTEL. Available at: [Link]
-
Preparing Anhydrous Reagents and Equipment . Moodle@Units. Available at: [Link]
-
Anhydrous Conditions - Sciencemadness Discussion Board . Sciencemadness. Available at: [Link]
-
Video: Preparing Anhydrous Reagents and Equipment . JoVE. Available at: [Link]
-
Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction . ResearchGate. Available at: [Link]
-
Alkylation of enolates | Organic Chemistry II Class Notes . Fiveable. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment . Royal Society of Chemistry. Available at: [Link]
-
Why do some organic reactions need anhydrous conditions? . TutorChase. Available at: [Link]
-
Chiral ligand screening and optimization . ResearchGate. Available at: [Link]
-
Asymmetric Alkylation of Enolates . Myers Group, Harvard University. Available at: [Link]
-
Enolates - Formation, Stability, and Simple Reactions . Master Organic Chemistry. Available at: [Link]
-
Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis . National Institutes of Health. Available at: [Link]
-
Troubleshooting: How to Improve Yield . University of Rochester, Department of Chemistry. Available at: [Link]
-
Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold . ACS Publications. Available at: [Link]
-
Enolate Alkylation . Macmillan Group, Princeton University. Available at: [Link]
-
Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization . Mettler Toledo. Available at: [Link]
-
Substrate scope for asymmetric β‐alkylation of secondary alcohols with... . ResearchGate. Available at: [Link]
-
Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations . Royal Society of Chemistry. Available at: [Link]
-
Chiral ligands used for optimization . ResearchGate. Available at: [Link]
-
Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials . ACS Publications. Available at: [Link]
-
A Chiral Solvent Effect in Asymmetric Organocatalysis . ResearchGate. Available at: [Link]
-
A rational quest for selectivity through precise ligand-positioning in tandem DNA-catalysed Friedel–Crafts alkylation/asymmetric protonation . Royal Society of Chemistry. Available at: [Link]
-
C‐H Activation for Asymmetric Synthesis . ResearchGate. Available at: [Link]
-
Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications . ACS Publications. Available at: [Link]
-
On the Topic of Substrate Scope . ACS Publications. Available at: [Link]
-
Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches . ChemRxiv. Available at: [Link]
-
Asymmetric catalysis: An enabling science . PNAS. Available at: [Link]
-
Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes . Royal Society of Chemistry. Available at: [Link]
-
Substrate scope for asymmetric C-H alkylation a Scope of indoles. b... . ResearchGate. Available at: [Link]
-
Phase-transfer-catalyzed asymmetric glycolate alkylation . National Institutes of Health. Available at: [Link]
-
What are some common causes of low reaction yields? . Reddit. Available at: [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins . National Institutes of Health. Available at: [Link]
-
Asymmetric C–H Activation for the Synthesis of P- and Axially Chiral Biaryl Phosphine Oxides by an Achiral Cp*Ir Catalyst with Chiral Carboxylic Amide . ACS Publications. Available at: [Link]
-
Synthetic challenges to asymmetric alkylation of secondary aliphatic... . ResearchGate. Available at: [Link]
-
Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation . ACS Publications. Available at: [Link]
-
Direct Asymmetric Alkylation of Ketones: Still Unconquered . National Institutes of Health. Available at: [Link]
-
Asymmetric Alkylation of Malonic Diester Under Phase-Transfer Conditions . ACS Publications. Available at: [Link]
-
Asymmetric Hydrogen Atom Transfer . ACS Publications. Available at: [Link]
-
Catalytic Asymmetric Alkylation of α-Cyanocarboxylates Using a Phase-Transfer Catalyst . Organic Chemistry Portal. Available at: [Link]
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- 16. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Boron Enolate Formation
Welcome to the technical support center for the optimization of boron enolate formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical reaction in organic synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you achieve high yields and stereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles and choices in designing a boron enolate formation reaction.
Q1: What is the fundamental principle behind using boron reagents for enolate formation over other methods, like lithium enolates?
A: Boron enolates offer superior control over stereochemistry compared to their lithium counterparts. This is primarily due to two factors:
-
Shorter Boron-Oxygen Bonds: The B-O bond is shorter and more covalent than the Li-O bond. This leads to a more compact and rigid six-membered ring transition state (the Zimmerman-Traxler model) during the subsequent aldol reaction.[1][2] This rigidity amplifies the steric interactions of the substituents, allowing for a higher degree of stereocontrol.[1]
-
Tunable Steric Hindrance: The substituents on the boron atom can be varied to be sterically bulky (e.g., cyclohexyl, isopinocampheyl).[1][3] This allows for fine-tuning of the steric environment around the enolate, which in turn dictates the geometry (E/Z) of the enolate formed and, consequently, the stereochemical outcome of the subsequent reaction.[1]
Q2: How do I choose the right boron source for my reaction? What is the difference between using a boron triflate (e.g., Bu₂BOTf) and a boron chloride (e.g., Cy₂BCl)?
A: The choice between a boron triflate and a boron chloride primarily influences the stereoselectivity of the enolization process. The key difference lies in the nature of the leaving group (triflate vs. chloride).[4]
-
Boron Triflates (e.g., dibutylboron triflate - Bu₂BOTf): The triflate group is an excellent leaving group, leading to its full dissociation from the boron center upon coordination to the carbonyl oxygen.[4] This results in a less sterically demanding boron species in the transition state, which generally favors the formation of the (Z)-enolate.[4][5] (Z)-enolates typically lead to syn-aldol products.[6]
-
Boron Chlorides (e.g., dicyclohexylboron chloride - Cy₂BCl): The chloride ion is a poorer leaving group and remains partially associated with the boron atom during the enolization process.[4] This creates a bulkier boron complex, which favors the formation of the (E)-enolate to minimize steric clashes.[4][7] (E)-enolates generally yield anti-aldol products.[6]
Below is a diagram illustrating the proposed transition states leading to (Z) and (E) enolates.
Sources
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- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
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- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
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- 7. m.youtube.com [m.youtube.com]
Technical Support Center: A Researcher's Guide to the Removal of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of the widely used Evans chiral auxiliary, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, from your reaction products. Our goal is to equip you with the knowledge to navigate common challenges and ensure the successful isolation of your target molecule with high purity and stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary?
The choice of cleavage method is dictated by the desired functional group in your final product. The most common transformations are:
-
Hydrolytic Cleavage to Carboxylic Acids: This is the most prevalent method, typically employing lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to yield the corresponding chiral carboxylic acid.[1][2][3] This method is favored for its high regioselectivity in cleaving the exocyclic amide bond over the endocyclic carbamate.[4][5]
-
Reductive Cleavage to Alcohols: Utilizing strong hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduces the N-acyl group to a primary alcohol.[2]
-
Reductive Cleavage to Aldehydes: Careful selection of reducing agents, such as diisobutylaluminum hydride (DIBAL-H), under controlled conditions can afford the chiral aldehyde.[2]
-
Transesterification to Esters: Treatment with an alkoxide, for instance, sodium methoxide in methanol, will yield the corresponding methyl ester.[2]
Q2: How do I choose the most suitable cleavage method for my specific molecule?
The optimal cleavage method is highly dependent on the stability of your target molecule and the desired final functional group.
| Desired Product | Recommended Cleavage Method | Key Considerations |
| Carboxylic Acid | LiOH / H₂O₂ | Mild conditions, but potential for side reactions and oxygen evolution.[1][6] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | Powerful reducing agents; check for compatibility with other functional groups. |
| Aldehyde | DIBAL-H | Requires careful temperature control to avoid over-reduction to the alcohol. |
| Ester | NaOMe / MeOH | Basic conditions may not be suitable for all substrates. |
Q3: What are the common side reactions to be aware of during LiOH/H₂O₂ cleavage?
A primary side reaction is the undesired hydrolysis of the endocyclic carbamate bond of the oxazolidinone ring, which leads to the formation of a hydroxyamide impurity.[1] Additionally, a significant safety concern is the evolution of oxygen gas, which results from the decomposition of the peracid intermediate formed during the reaction.[1][5][6] This can create a hazardous, oxygen-rich environment in the presence of flammable organic solvents.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.
Problem 1: Incomplete Cleavage of the Auxiliary
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting N-acyl oxazolidinone.
-
Low yield of the desired product.
Possible Causes & Solutions:
-
Insufficient Reagent Stoichiometry: Ensure you are using a sufficient excess of the cleaving reagents. For LiOH/H₂O₂ cleavage, a common protocol uses around 4-5 equivalents of H₂O₂ and 2-3 equivalents of LiOH.[7]
-
Low Reaction Temperature: While the reaction is often initiated at 0 °C to maintain stereochemical integrity, allowing the reaction to slowly warm to room temperature may be necessary for complete conversion.[7] Monitor the reaction progress closely.
-
Poor Reagent Quality: Use freshly opened or properly stored reagents. Hydrogen peroxide solutions can degrade over time.
-
Reaction Time: The reaction may require a longer duration. Continue to monitor the reaction by TLC or LC-MS until all the starting material is consumed.[7]
Problem 2: Epimerization of the Product
Symptoms:
-
Loss of enantiomeric or diastereomeric purity in the final product, as determined by chiral chromatography or NMR analysis.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Prolonged exposure to strong bases or high temperatures can lead to epimerization, especially if there is an acidic proton alpha to a stereocenter.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
-
Maintain Low Temperatures: Perform the cleavage at the lowest temperature that allows for a reasonable reaction rate. For LiOH/H₂O₂ cleavage, maintaining the temperature at 0 °C is crucial.[7]
-
Careful pH Control During Workup: When neutralizing the reaction, add the acid or base slowly and with cooling to avoid localized heating.
Problem 3: Difficulty in Separating the Product from the Cleaved Auxiliary
Symptoms:
-
Co-elution of the product and the auxiliary during column chromatography.
-
Contamination of the crystallized product with the auxiliary.
Possible Causes & Solutions:
-
Inadequate Workup Procedure: An effective workup is critical for the initial separation.
-
Extraction: After quenching the reaction, perform a liquid-liquid extraction. The (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary has some solubility in common organic solvents like ethyl acetate and dichloromethane.[7] Washing the organic layer with an aqueous base can help remove the acidic product into the aqueous layer, leaving the neutral auxiliary in the organic layer. Subsequent acidification of the aqueous layer will allow for the extraction of the carboxylic acid product.
-
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems (eluents) for silica gel chromatography to improve the separation. A gradient elution may be necessary.
-
Chiral Chromatography: For analytical and preparative separation of enantiomers, specialized chiral stationary phases are highly effective.[8][9]
-
-
Recrystallization: This is a powerful purification technique for solid products.[10][11][12] The choice of solvent is critical and should be determined through solubility tests.[10]
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
This protocol describes a general procedure for the hydrolytic cleavage of an N-acyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.[7]
-
Reagent Addition: Slowly add aqueous hydrogen peroxide (30% w/w, ~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (~2-3 equivalents).[7]
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).[7]
-
Quenching: Quench the reaction by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.[7]
-
Workup:
-
Allow the mixture to warm to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.[7]
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate) multiple times.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizing the Workflow
Workflow for Auxiliary Cleavage and Product Purification
Caption: Generalized workflow for hydrolytic cleavage and purification.
References
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland.
- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary A Multistep Asymmetric. Williams College Chemistry.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ACS Figshare.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
- Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. ScienceDirect.
- (PDF) Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
- Technical Support Center: Removal of Chiral Auxiliaries. Benchchem.
- Recrystalliz
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
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- 5. researchgate.net [researchgate.net]
- 6. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
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- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
Technical Support Center: Evans Auxiliary-Mediated Transformations
Welcome to the technical support center for Evans auxiliary-mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the application of these powerful stereoselective methods. The content is structured to provide not only solutions but also the underlying mechanistic rationale to empower you in your synthetic endeavors.
Troubleshooting Guide
This section addresses the most frequently encountered issues in a problem-cause-solution format.
Issue 1: Low Diastereoselectivity in Aldol and Alkylation Reactions
Low diastereoselectivity is a common problem that can often be traced back to the geometry of the enolate or the reaction conditions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Enolate Geometry | The high diastereoselectivity of Evans aldol and alkylation reactions is predicated on the formation of a specific (Z)-enolate.[1][2] This geometry is crucial for establishing the chair-like transition state that dictates the stereochemical outcome.[2][3] The use of inappropriate bases or Lewis acids can lead to the formation of the (E)-enolate or a mixture of isomers, eroding diastereoselectivity. | For aldol reactions, the use of dicyclohexylboron triflate or dibutylboron triflate with a tertiary amine base like triethylamine or diisopropylethylamine strongly favors the formation of the (Z)-boron enolate.[2] For alkylations, strong amide bases such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are effective in generating the desired (Z)-enolate.[1] |
| Epimerization of the Product | The newly formed stereocenter is susceptible to epimerization under basic conditions, especially if the reaction is allowed to warm or run for an extended period after the addition of the electrophile. | Maintain a low reaction temperature (typically -78 °C) throughout the enolate formation and electrophile addition. Quench the reaction promptly after completion to neutralize the base and prevent epimerization. |
| Acetate Aldol Reactions | Acetate aldol reactions, where there is no substituent at the α-position of the enolate, are notoriously difficult to control stereochemically.[4] The lack of a steric directing group on the enolate leads to a significant decrease in diastereoselectivity.[4] | While standard Evans auxiliaries provide poor selectivity in acetate aldol reactions, modified auxiliaries or different metal enolates (e.g., tin) can improve the outcome.[4] It is important to consult the literature for specific protocols for acetate aldol additions. |
| "Non-Evans" Syn Aldol Product | In some cases, particularly with certain titanium enolates or thiazolidinethione auxiliaries, the "non-Evans" syn aldol product can be formed.[5][6] This arises from a different transition state geometry. | Carefully select the Lewis acid and auxiliary combination to favor the desired "Evans-syn" product. Boron enolates are generally reliable for producing the "Evans-syn" isomer.[2] |
Workflow for Optimizing Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Incomplete or Undesired Cleavage of the Chiral Auxiliary
The removal of the Evans auxiliary is a critical step, and incomplete or incorrect cleavage can lead to product loss and purification challenges.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Endocyclic Cleavage | Using lithium hydroxide (LiOH) alone for hydrolysis can lead to cleavage of the endocyclic carbamate bond, destroying the chiral auxiliary.[7][8][9] This is because hydroxide preferentially attacks the less hindered endocyclic carbonyl group.[7][9][10] | For cleavage to the carboxylic acid, the use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide (H₂O₂), is the standard and highly selective method.[7][11] The hydroperoxide anion selectively attacks the exocyclic acyl group.[8] |
| Incomplete Reaction | Insufficient reagent or reaction time can lead to incomplete cleavage of the auxiliary. | Use a sufficient excess of LiOH and H₂O₂ (typically 2 equivalents of LiOH and 4-8 equivalents of H₂O₂).[7] Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. |
| Formation of Hydroxyamide byproduct | A common side reaction during LiOH/H₂O₂ cleavage is the formation of a hydroxyamide byproduct, resulting from hydrolysis at the carbamate carbonyl.[11] | Optimizing the stoichiometry of H₂O₂ can minimize this side reaction. Running the reaction with less than 2 equivalents of H₂O₂ can suppress the formation of the hydroxyamide.[11] |
| Safety Concerns with LiOH/H₂O₂ | The reaction of the initially formed peracid with excess H₂O₂ can lead to the evolution of oxygen gas, which can pose a safety risk, especially on a larger scale.[11][12][13] | Ensure proper venting of the reaction vessel. For large-scale reactions, consider a controlled addition of the H₂O₂ solution to manage the off-gassing.[11][13] |
Mechanism of Selective Auxiliary Cleavage
Caption: Selective vs. non-selective cleavage of the Evans auxiliary.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction is sluggish or incomplete. What can I do?
A1: For less reactive electrophiles, such as non-allylic or non-benzylic alkyl halides, lithium enolates may not be sufficiently reactive.[14] Switching to a sodium enolate, often generated with NaHMDS, can increase the rate of alkylation.[14] The addition of lithium chloride (LiCl) can also sometimes promote a cleaner and faster reaction.[14]
Q2: I am observing epimerization of my product even with careful temperature control. What else could be the cause?
A2: If you are confident in your temperature control, consider the possibility of a prolonged reaction time. Even at low temperatures, extended exposure to a strong base can lead to some degree of epimerization. Ensure you are quenching the reaction as soon as it is complete. Additionally, the workup conditions should be carefully controlled to avoid exposure to strong acids or bases that could catalyze epimerization.[15]
Q3: Can I use other methods to cleave the auxiliary besides LiOOH?
A3: Yes, several other methods exist for cleaving the auxiliary to access different functional groups.[15]
-
Reduction: Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to reduce the N-acyl oxazolidinone to the corresponding primary alcohol.[15]
-
Transesterification: Treatment with a catalytic amount of a base like potassium carbonate in an alcohol solvent can yield the corresponding ester.[16]
-
Weinreb Amide Formation: The auxiliary can be directly converted to a Weinreb amide, which is a versatile intermediate for the synthesis of ketones.
Q4: Why is the acylation of the Evans auxiliary sometimes difficult?
A4: While the standard protocol involves deprotonation with n-butyllithium followed by the addition of an acyl chloride, this can sometimes be problematic with sensitive substrates.[1][8] A milder alternative is to use an acyl transfer catalyst such as 4-dimethylaminopyridine (DMAP) with the acid anhydride.[8][17] This method often allows the acylation to proceed at room temperature without the need for a strong base.[8]
Q5: I am observing decomposition of my starting material during enolate formation. What could be the issue?
A5: Decomposition during enolate formation can sometimes occur, particularly with complex substrates. One possibility is the acylation of the enolate by unreacted starting material, which can be more prevalent with sodium enolates.[18] Ensure slow addition of the base to the solution of the N-acyloxazolidinone at low temperature to maintain a low concentration of the enolate at any given time.
Experimental Protocols
Protocol 1: General Procedure for Evans Aldol Reaction
-
To a solution of the N-acyloxazolidinone (1.0 equiv) in dichloromethane (CH₂Cl₂) at -78 °C, add dibutylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv).
-
Stir the resulting solution at -78 °C for 30 minutes, then at 0 °C for 1 hour.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a phosphate buffer (pH 7) and methanol.
-
Add a mixture of methanol and 30% hydrogen peroxide and stir at 0 °C for 1 hour to cleave the boron-oxygen bonds.
-
Extract the product with an appropriate organic solvent, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 2: General Procedure for Auxiliary Cleavage with LiOOH
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically 3:1) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0-8.0 equiv) followed by a solution of lithium hydroxide (2.0 equiv) in water.
-
Stir the reaction at 0 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Quench the reaction by adding an aqueous solution of sodium sulfite or sodium bisulfite to reduce the excess peroxide.
-
Acidify the mixture to pH ~3 with dilute HCl.
-
Extract the carboxylic acid product with an appropriate organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.
References
- Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis.
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847–853. Retrieved from [Link]
-
Cohen, B. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1336–1342. Retrieved from [Link]
- Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115.
-
Smith, T. E., et al. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 81(10), 1489. Retrieved from [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Smith, T. E., et al. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Retrieved from [Link]
-
NotEvans. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. Retrieved from [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Retrieved from [Link]
-
Slideshare. (n.d.). Evans aldol ppt. Retrieved from [Link]
-
No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]
-
Casual Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link]
-
Cohen, B. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. Retrieved from [Link]
-
Casual Chemistry. (2024, September 12). Solving Anti Aldol Reaction Issues. YouTube. Retrieved from [Link]
-
Reich, H. J. (n.d.). Chiral Enolates. University of Wisconsin. Retrieved from [Link]
-
Collum, D. B., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 142(22), 10046–10059. Retrieved from [Link]
-
Cohen, B. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. Retrieved from [Link]
- University of California, Irvine. (2015). CHEM 330 Topics Discussed on Nov. 16.
-
Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 6(1), 1-11. Retrieved from [Link]
-
Suresh, C. H., & Mathew, S. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(34), 11986–11995. Retrieved from [Link]
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- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectsci.au [connectsci.au]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
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- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. uwindsor.ca [uwindsor.ca]
- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of Lewis Acid Choice on Stereoselectivity
Welcome to the Technical Support Center for Stereoselective Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry using Lewis acid catalysis. Here, we address common challenges and frequently asked questions encountered during experimental work, providing not only troubleshooting steps but also the underlying principles to empower your synthetic strategies.
I. Frequently Asked Questions (FAQs)
Q1: My stereoselectivity is low or nonexistent. What are the most common initial troubleshooting steps?
A1: Low stereoselectivity is a frequent issue. Before delving into more complex variables, consider these primary factors:
-
Purity of Reagents and Solvents: Trace impurities, especially water or protic solvents, can deactivate or alter the behavior of the Lewis acid.[1][2] Ensure all reagents and solvents are rigorously dried and handled under an inert atmosphere.
-
Lewis Acid Integrity: Many Lewis acids are moisture-sensitive and can decompose upon improper storage or handling.[1][2] It's advisable to use a freshly opened bottle or to titrate the Lewis acid solution to determine its active concentration.
-
Reaction Temperature: Temperature plays a critical role in stereoselectivity.[1][3] Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[1] However, excessively low temperatures can significantly slow down or halt the reaction.[1]
-
Stoichiometry: Ensure the correct stoichiometry of the Lewis acid is used. Sub-stoichiometric amounts may not be sufficient to activate the substrate fully, while an excess can sometimes lead to background reactions or product inhibition.
Q2: How do I rationally select a Lewis acid for my specific reaction?
A2: The choice of Lewis acid is paramount and depends on a combination of electronic and steric factors related to your substrate and desired outcome.[4][5][6][7]
-
Lewis Acidity (Electronic Effects): The "hardness" or "softness" of a Lewis acid influences its coordination preference.[8] Hard Lewis acids (e.g., AlCl₃, BF₃) prefer to coordinate with hard Lewis bases (e.g., carbonyl oxygen), while softer Lewis acids (e.g., SnCl₄, TiCl₄) may interact differently.[8] The strength of the Lewis acid also dictates the degree of substrate activation; stronger Lewis acids can lead to higher reactivity but not necessarily higher selectivity.[9][10]
-
Steric Bulk (Steric Effects): The size of the Lewis acid and its ligands can create a specific chiral environment around the reactive center, directing the approach of the incoming nucleophile or diene.[9][11][12][13][14] Bulky Lewis acids can block one face of the substrate, leading to high stereoselectivity.[11][12][13] For instance, the bulky B(C₆F₅)₃ catalyst can promote exo-selectivity in Diels-Alder reactions, in contrast to the endo-selectivity observed with the less bulky AlCl₃.[11][12][13]
-
Chelation Control (Monodentate vs. Bidentate): If your substrate has multiple Lewis basic sites, a bidentate Lewis acid can lock the substrate into a rigid conformation, leading to predictable and high stereoselectivity.[15][16][17] Monodentate Lewis acids offer more conformational flexibility, which may be advantageous in certain systems but can also lead to lower selectivity.[15][17][18][19]
Q3: I'm observing a reversal in stereoselectivity compared to literature precedents. What could be the cause?
A3: A reversal of stereoselectivity is a complex issue that can stem from several sources:
-
Change in Mechanism: The choice of Lewis acid can sometimes alter the reaction mechanism. For example, a reaction may switch from a concerted to a stepwise pathway, leading to a different stereochemical outcome.[20]
-
Temperature Effects: In some cases, stereoselectivity can be temperature-dependent, and even invert at a specific "inversion temperature."[21] This is often due to a change in the dominant reactive species or transition state geometry at different temperatures.[21]
-
Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing transition states.[21][22][23] A change in solvent polarity or coordinating ability can lead to a different stereochemical preference.[21][23]
-
Metal Ion Radius: In catalysis involving chiral ligands, the ionic radius of the metal in the Lewis acid can influence the coordination geometry and the resulting stereoselectivity.[24][25] Switching from a smaller to a larger metal ion (or vice versa) can sometimes reverse the enantioselectivity.[24][25]
II. Troubleshooting Guide: Deeper Dive
Problem 1: Poor Diastereoselectivity in a Diels-Alder Reaction
Scenario: You are performing a Lewis acid-catalyzed Diels-Alder reaction between an α,β-unsaturated carbonyl compound and a diene, but the resulting endo:exo ratio is close to 1:1.
Causality and Troubleshooting Workflow
The endo:exo selectivity in Diels-Alder reactions is governed by a combination of secondary orbital interactions and steric effects. Lewis acid catalysis enhances the rate and often the selectivity by coordinating to the dienophile.[12][20]
Caption: Troubleshooting workflow for poor diastereoselectivity.
Experimental Protocol: Screening Lewis Acids for Diels-Alder Selectivity
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dienophile (1.0 mmol) and the chosen anhydrous solvent (e.g., dichloromethane, 10 mL).[26]
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C).[26]
-
Lewis Acid Addition: Add the Lewis acid (1.0-1.2 equiv) dropwise. Stir for 15-20 minutes to allow for complexation.
-
Diene Addition: Add the diene (1.2 mmol) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
Analysis: After workup and purification, determine the endo:exo ratio by ¹H NMR or GC analysis.
| Lewis Acid | Typical Loading (mol%) | Common Solvent | Expected Predominant Isomer |
| AlCl₃ | 100 | Dichloromethane | Endo[11][12][13] |
| BF₃·OEt₂ | 100 | Dichloromethane | Endo |
| TiCl₄ | 100 | Dichloromethane | Endo |
| SnCl₄ | 100 | Dichloromethane | Endo |
| B(C₆F₅)₃ | 100 | Dichloromethane | Exo[11][12][13] |
Problem 2: Low Enantiomeric Excess (ee) in a Chiral Lewis Acid-Catalyzed Reaction
Scenario: You are using a chiral Lewis acid to catalyze an asymmetric reaction, but the product shows a low enantiomeric excess.
Causality and Troubleshooting Workflow
Low ee in a chiral Lewis acid-catalyzed reaction suggests that the transition states leading to the two enantiomers are not sufficiently different in energy.[27] This can be due to a poorly matched catalyst-substrate pairing, suboptimal reaction conditions, or the presence of a competing uncatalyzed background reaction.
Caption: Troubleshooting workflow for low enantiomeric excess.
Key Considerations for Improving Enantioselectivity:
-
Ligand Acceleration: In some systems, the chiral ligand not only induces asymmetry but also accelerates the reaction rate.[28] Understanding if ligand acceleration is at play can guide ligand design.
-
Bidentate vs. Monodentate Ligands: Chiral bidentate ligands often provide a more rigid and well-defined chiral pocket, leading to higher enantioselectivity compared to their monodentate counterparts.[15][18][19]
-
Matching Catalyst and Substrate: The electronic properties of the substrate's coordinating group should be compatible with the Lewis acid. For example, a hard Lewis acid will coordinate more strongly to a hard Lewis basic site on the substrate.[8]
III. Advanced Concepts
The Role of Non-Covalent Interactions
Recent studies have highlighted the importance of non-covalent interactions in stabilizing transition states and influencing stereoselectivity.[9][11] For example, in the B(C₆F₅)₃-catalyzed Diels-Alder reaction, C-H···F interactions between the reactants in the exo transition state play a crucial role in its stabilization, contributing to the observed selectivity.[9] When troubleshooting, consider how the choice of Lewis acid and its ligands might introduce or disrupt such stabilizing non-covalent interactions.
Understanding Lewis Acid - Solvent Interactions
The solvent is not merely a medium for the reaction but can actively participate in the catalytic cycle.[21][23] Coordinating solvents can compete with the substrate for binding to the Lewis acid, potentially reducing its effective concentration and altering its catalytic behavior.[23] In some cases, the solvent can form a complex with the Lewis acid, creating a new, bulkier catalytic species with different stereodirecting properties.[23]
IV. References
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels-Alder reactions between acyclic dienes and α,β–enals. ResearchGate. [Link]
-
Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. RSC Publishing. [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels-Alder reactions between acyclic dienes and α,β-enals. Researchers Universidad San Sebastián. [Link]
-
Ligand Acceleration in Chiral Lewis Acid Catalysis. CCS Chemistry. [Link]
-
Lewis Acid Efficiency in Low-Temperature Reactions. Patsnap Eureka. [Link]
-
Chiral Lewis Acid Rare-Earth Metal Complexes in Enantioselective Catalysis. ResearchGate. [Link]
-
Lewis acid catalysis. Wikipedia. [Link]
-
Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions. PubMed Central. [Link]
-
Higher Selectivity at Higher Temperatures! Effect of Precursor Stereochemistry on Diastereoselectivity in Radical Allylations. Insight into the Role of the Lewis Acid. Journal of the American Chemical Society. [Link]
-
Chiral Lewis acid. Wikipedia. [Link]
-
Introduction: Enantioselective Catalysis. Chemical Reviews. [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Link]
-
Asymmetric catalysis: An enabling science. PNAS. [Link]
-
Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality. PMC. [Link]
-
An easy-to-perform evaluation of steric properties of Lewis acids. RSC Publishing. [Link]
-
Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. [Link]
-
How to Correlate Lewis Acid and Reaction Selectivity?. Patsnap Eureka. [Link]
-
DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega. [Link]
-
Steric and Stereoelectronic Effects in Organic Chemistry. ResearchGate. [Link]
-
An easy-to-perform evaluation of steric properties of Lewis acids. PMC. [Link]
-
Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]
-
How to Select Lewis Acid for Polymerization?. Patsnap Eureka. [Link]
-
Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science. [Link]
-
Photochemical Stereocontrol Using Tandem Photoredox-Chiral Lewis Acid Catalysis. PubMed. [Link]
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Lewis Acid Organocatalysts. ResearchGate. [Link]
-
Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. NIH. [Link]
-
Effects of Lewis acid and solvent. ResearchGate. [Link]
-
Monodentate/bidentate chiral Ph/Py-NO ligands: an unexpected switch of enantioselectivity in Friedel–Crafts alkylation of indoles and 2,3-dioxopyrrolidines. New Journal of Chemistry. [Link]
-
Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. YouTube. [Link]
-
Catalysis by Lewis Acids: Basic Principles for Highly Stereoselective Heterogeneously Catalyzed Cyclization Reactions. Books.
-
Lewis Acid Stability in Extreme Reaction Conditions. Patsnap Eureka. [Link]
-
A Bidentate Ligand Featuring Ditopic Lewis Acids in the Second Sphere for Selective Substrate Capture and Activation. PMC. [Link]
-
Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. Chemical Science. [Link]
-
What is the difference between a monodentate and a bidentate ligand?. Chemistry point. [Link]
-
Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions. ResearchGate. [Link]
-
Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. Semantic Scholar. [Link]
-
Are bidentate ligands really better than monodentate ligands for nanoparticles?. PubMed. [Link]
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Unravelling the Mechanism and Governing Factors in Lewis Acid and Non-Covalent Diels–Alder Catalysis: Different Perspectives. NIH. [Link]
-
Are Bidentate Ligands Really Better than Monodentate Ligands For Nanoparticles?. NIH. [Link]
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Technical Support Center: Managing Epimerization at the Alpha-Carbon Center
<content_type>
Welcome to the technical support center dedicated to understanding and managing epimerization at the alpha-carbon center. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical instability in their daily experiments. Here, we synthesize fundamental principles with practical, field-proven solutions to help you diagnose, troubleshoot, and prevent unwanted epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue?
A: Epimerization is a chemical process that changes the configuration at only one of several stereogenic centers in a molecule.[1][2] The resulting isomers are called epimers. This is a significant concern in pharmaceutical development and peptide synthesis because epimers, while structurally similar, can have vastly different biological activities, efficacies, and toxicological profiles.[1][3] Uncontrolled epimerization leads to impure products that are difficult to separate, compromising the quality and safety of the final compound.[1][3][4]
Q2: What are the primary mechanisms driving alpha-carbon epimerization?
A: Epimerization at the alpha-carbon typically proceeds through two main base-catalyzed mechanisms, especially in peptide chemistry:
-
Direct Enolization (Direct Hα Abstraction): A base directly removes the proton from the alpha-carbon, forming a planar, achiral enolate intermediate.[5][6] Reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[5][6] This is common for amino acid residues with acidic alpha-protons.[5]
-
Oxazolone Formation: During peptide coupling, the activated carboxylic acid of an N-protected amino acid or peptide can cyclize to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and readily abstracted by a base, leading to rapid racemization or epimerization.[3][5]
In carbohydrate chemistry, epimerization often occurs under basic conditions via an enediol intermediate mechanism.[7][8] Radical-mediated mechanisms have also been identified, particularly in enzymatic processes.[9][10]
Q3: Which amino acids are most susceptible to epimerization?
A: Susceptibility to epimerization varies among amino acids. Key factors include the acidity of the alpha-proton and the steric environment.
-
High-Risk Residues: Cysteine (Cys) and Histidine (His) are notoriously prone to epimerization.[11][12] Phenylglycine (Phg) and other amino acids with electron-withdrawing groups on their side chains also exhibit increased acidity at the alpha-carbon, making them more susceptible.[5]
-
Sterically Hindered Residues: Amino acids like Valine (Val) and Isoleucine (Ile) can also be prone to epimerization, particularly when located at the C-terminus of a peptide segment during fragment condensation.[13]
-
Glycosylated Amino Acids: Glycosylated serine and threonine residues can show significantly higher rates of epimerization compared to their non-glycosylated counterparts under many coupling conditions.[14]
Q4: How can I detect and quantify epimerization?
A: Detecting and quantifying epimers is crucial for quality control. Since epimers are diastereomers (or enantiomers if it's the only chiral center), they have very similar physical properties, making separation challenging.[1][3] The most common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used method.[15]
-
Chiral HPLC: Utilizes a chiral stationary phase (CSP) to separate enantiomers.[16][17][18]
-
Reversed-Phase HPLC (RP-HPLC): Can often separate diastereomers, which epimers are.[15][16][19] The development of methods combining chiral and achiral chromatography can resolve complex mixtures of stereoisomers.[20]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for separating and identifying epimers, especially when dealing with complex biological samples.[21][22][23][24]
-
Gas Chromatography (GC): Can be used for the direct separation and quantification of epimers, sometimes requiring derivatization.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify epimers, although it may lack the sensitivity of chromatographic methods for minor components.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing step-by-step guidance to resolve them.
Issue 1: Unexpected Epimer Formation During Peptide Coupling
You've just completed a peptide coupling step and your HPLC analysis shows a new, unexpected peak adjacent to your desired product peak. LC-MS analysis confirms it has the same mass, suggesting the formation of a diastereomer.
Root Cause Analysis:
Epimerization during peptide coupling is one of the most common side reactions in peptide synthesis.[3] The primary culprits are the choice of coupling reagents, base, solvent, and reaction temperature, which can promote either direct enolization or the formation of a racemization-prone oxazolone intermediate.[5]
Troubleshooting Workflow
Detailed Protocols & Explanations
Step 1: Evaluate Coupling Reagent and Additives
-
Causality: The rate of coupling versus the rate of epimerization is key. Carbodiimides like DCC and EDC can form highly activated intermediates that are prone to oxazolone formation if the subsequent aminolysis is slow.[13][26]
-
Protocol:
-
Introduce Additives: If using a carbodiimide (e.g., DIC, EDC), always include an additive such as 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure®. These additives react with the initial activated species to form active esters that are less prone to epimerization and can increase coupling efficiency.[12][26]
-
Switch Reagent Class: Consider changing to a phosphonium salt (e.g., BOP, PyBOP) or an aminium/uronium salt (e.g., HBTU, HATU). HATU, in particular, is often recommended for coupling epimerization-prone residues.[14]
-
Avoid Pre-activation: For highly sensitive amino acids, minimize the time the carboxylic acid is in its activated state before the amine is introduced. Some protocols recommend avoiding pre-activation altogether.[27]
-
Step 2: Assess Base and Solvent System
-
Causality: The base is often the primary driver of epimerization via direct proton abstraction.[5] Polar aprotic solvents can stabilize the charged enolate intermediate, accelerating epimerization.[13]
-
Protocol:
-
Base Selection: Use a sterically hindered tertiary amine base like N,N-Diisopropylethylamine (DIEA). Its bulkiness reduces its ability to act as a nucleophile and abstract the alpha-proton.[5] While effective for coupling, bases with less steric hindrance, like N-methylmorpholine (NMM) or collidine, can sometimes lead to higher levels of epimerization.[5]
-
Solvent Selection: If your peptide's solubility permits, switch from polar solvents like Dimethylformamide (DMF) to less polar alternatives like Dichloromethane (DCM) or a mixture.[13] Studies have shown that polar solvents can increase the rate of epimerization.[13][28]
-
| Parameter | Condition A (High Epimerization) | Condition B (Low Epimerization) | Rationale |
| Coupling Reagent | DIC alone | DIC / Oxyma | Additive suppresses oxazolone formation.[5] |
| Base | 2,4,6-Collidine | DIEA | Hindered base reduces Hα abstraction.[5] |
| Solvent | DMF | DCM or DMF/DCM | Lower polarity can destabilize the enolate intermediate.[13] |
| Temperature | Room Temperature | 0 °C | Lower kinetic energy slows the rate of epimerization.[13] |
| Table 1: Comparison of reaction conditions influencing epimerization. |
Step 3: Control Reaction Temperature
-
Causality: Epimerization, like most chemical reactions, is temperature-dependent. Lowering the temperature reduces the kinetic energy of the system, slowing the rate of proton abstraction and enolate formation relative to the desired coupling reaction.
-
Protocol:
-
Perform the coupling reaction at a reduced temperature. Start at 0 °C. For extremely sensitive substrates, temperatures as low as -15 °C to -20 °C may be necessary.[13]
-
Monitor the reaction closely, as coupling rates will also be slower at lower temperatures. An extended reaction time may be required.
-
Issue 2: Epimerization of a Chiral Center Alpha to a Carbonyl During Oxidation or Reduction
You are performing a reaction (e.g., Swern oxidation, ketone reduction) on a complex molecule and notice inversion of a nearby, non-reacting stereocenter that is alpha to a carbonyl group.
Root Cause Analysis:
This issue arises when reaction conditions (basic, acidic, or even thermal) are harsh enough to cause enolization of a carbonyl group within your molecule. The chiral center alpha to the carbonyl is temporarily destroyed upon forming the planar enol or enolate, and upon tautomerization or quenching, the proton can return from either face, leading to epimerization.[29]
Troubleshooting Decision Tree
Exemplary Protocol: Stereoselective Reduction with Minimal Epimerization
This protocol describes the reduction of a ketone where the adjacent alpha-carbon is prone to epimerization under basic conditions.
-
System Preparation: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen). Equip it with a thermometer, a magnetic stir bar, and a rubber septum.
-
Reagent Preparation: Dissolve the ketone substrate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a sterically hindered reducing agent, such as L-Selectride® (1.0 M solution in THF, 1.2 eq), dropwise to the stirred solution. The steric bulk of L-Selectride favors kinetic control and reduces the likelihood of it acting as a base to deprotonate the alpha-carbon.[29]
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of a buffered or neutral aqueous solution, such as saturated aqueous ammonium chloride (NH₄Cl) or a pH 7 phosphate buffer. Avoid using strongly acidic or basic quenches.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography and confirm the stereochemical integrity and purity using HPLC and NMR analysis.
References
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Abd-El-Aziz, A. S., & Agatemor, C. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(3), 346. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2022). ResearchGate. Retrieved from [Link]
-
Möller, H., et al. (2016). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. ACS Central Science, 2(10), 733-741. Retrieved from [Link]
-
Epimerization Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]
-
Chiral Chromatography. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters Corporation. Retrieved from [Link]
-
Tanner, M. E. (2002). Mechanistic aspects of enzymatic carbohydrate epimerization. Current Organic Chemistry, 6(12), 1295-1309. Retrieved from [Link]
-
Selective Axial-to-Equatorial Epimerization of Carbohydrates. (2022). ACS Publications. Retrieved from [Link]
-
Epimers And Anomers - Carbohydrates. (n.d.). Jack Westin. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2022). Semantic Scholar. Retrieved from [Link]
-
Epimerization of Peptide. (n.d.). SlideShare. Retrieved from [Link]
-
What Is Epimerization In Organic Chemistry? (2025). YouTube. Retrieved from [Link]
-
Proposed mechanism of base catalyzed epimerization. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Direct detection of the α-carbon radical intermediate formed by OspD: Mechanistic insight into radical SAM peptide epimerization. (2023). National Institutes of Health. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (2023). ResearchGate. Retrieved from [Link]
-
Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (2023). ResearchGate. Retrieved from [Link]
-
Extension of an Ultra-High Performance Liquid Chromatography–MS/MS Method for the Determination of C3 Epimers of 25-Hydroxyl Derivatives of Vitamin D in Human Plasma. (2025). National Institutes of Health. Retrieved from [Link]
-
Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Wikby, A., & Nilsson-Ehle, P. (1984). High-performance liquid chromatographic determination of epimers, impurities, and content of the glucocorticoid budesonide and preparation of primary standard. Journal of Pharmaceutical Sciences, 73(6), 834-837. Retrieved from [Link]
-
Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. (2014). ACS Publications. Retrieved from [Link]
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Influence of Solvents upon Diketopiperazine Formation of FPG8K. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC–MS/MS. (n.d.). Restek. Retrieved from [Link]
- Epimerization methodologies for recovering stereo isomers in high yield and purity. (2006). Google Patents.
-
Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. (2022). ResearchGate. Retrieved from [Link]
-
Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. (2014). National Institutes of Health. Retrieved from [Link]
-
Direct separation, identification and quantification of epimers 22R and 22S of budesonide by capillary gas chromatography on a short analytical column with Rtx((R))-5 stationary phase. (2025). ResearchGate. Retrieved from [Link]
-
Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. (2022). National Institutes of Health. Retrieved from [Link]
-
Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. (2025). Journal of the American Chemical Society. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). Osaka University. Retrieved from [Link]
-
Epimerization and Carbonyl Migration of Carbohydrates. (2023). YouTube. Retrieved from [Link]
-
Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)−H Bonds. (n.d.). ChemRxiv. Retrieved from [Link]
-
Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. (2023). MDPI. Retrieved from [Link]
-
The Epimerization of Chiral α-Amino Acids by 2-Hydroxy-2-methyl-1-tetralone Template - The Synthesis, Conditions and Mechanism of Isomerization. (2006). Semantic Scholar. Retrieved from [Link]
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- 12. peptide.com [peptide.com]
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- 14. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatographic determination of epimers, impurities, and content of the glucocorticoid budesonide and preparation of primary standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products Derived from (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone Auxiliary
Welcome to the technical support center for purification strategies involving the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary, a cornerstone in modern asymmetric synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of diastereomeric intermediates and final products.
Troubleshooting Guide
This section addresses specific issues that may arise during your experimental workflow, providing potential causes and actionable solutions.
Issue 1: Poor Separation of Diastereomers by Flash Chromatography
Question: I'm having trouble separating the desired diastereomer from the minor one after my alkylation/aldol reaction. They are co-eluting or have very poor resolution on the silica gel column. What can I do?
Answer:
Poor separation of diastereomers is a common hurdle. The key is to enhance the differential interaction of the diastereomers with the stationary phase.[2] Here’s a systematic approach to troubleshoot this issue:
Probable Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing the compounds to move too quickly up the column without sufficient interaction with the silica gel.
-
Solution 1: Optimize Eluent Polarity. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) and gradually increase the polarity. Run TLC plates with a wide range of solvent systems to identify the optimal mobile phase that gives the best separation (ΔRf).
-
Solution 2: Try Different Solvent Systems. If Hexane/EtOAc doesn't work, consider alternatives like Toluene/EtOAc or Dichloromethane/Methanol for different selectivity.
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad peaks and poor resolution.
-
Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. Ensure the sample is loaded in a minimal amount of solvent and is properly concentrated onto the column head.
-
-
Similar Polarity of Diastereomers: The structural differences between your diastereomers might be too subtle to achieve good separation on standard silica gel.
-
Solution 1: Use a Different Stationary Phase. Consider using different types of chromatography columns. Sometimes, a pentafluorophenyl (PFP) or a cyano-bonded phase column can offer different selectivity for diastereomers.[3]
-
Solution 2: HPLC Separation. For difficult separations, High-Performance Liquid Chromatography (HPLC) with a normal-phase column can provide the higher resolution needed.[4]
-
-
Crystallization as an Alternative: If chromatographic separation is consistently failing, crystallization may be a viable option.
-
Solution: Attempt to crystallize the crude product from a suitable solvent system. Since diastereomers have different physical properties, their solubilities may differ enough to allow for selective crystallization of the major diastereomer.[5]
-
Issue 2: Incomplete or Messy Auxiliary Cleavage
Question: After treating my N-acylated product with LiOH/H₂O₂, my reaction mixture looks messy, and I have multiple spots on TLC. How can I ensure clean and complete cleavage?
Answer:
The hydrolytic cleavage of the Evans auxiliary with lithium hydroperoxide (LiOH/H₂O₂) is a robust method, but it requires careful execution to avoid side reactions.[6][7]
Probable Causes & Solutions:
-
Endocyclic Cleavage: Using LiOH alone can lead to undesired cleavage of the oxazolidinone ring itself, rather than the exocyclic amide bond.[8][9]
-
Solution: The presence of hydrogen peroxide is crucial. It forms the hydroperoxide anion, which is a more effective nucleophile for selectively cleaving the exocyclic imide carbonyl.[6] Ensure you are using the correct LiOH/H₂O₂ protocol.
-
-
Reaction Temperature: Running the reaction at elevated temperatures can lead to decomposition of the product or the auxiliary.
-
Solution: The cleavage reaction is typically performed at 0 °C to control its exothermicity and minimize side reactions.[10]
-
-
Insufficient Quenching: The initially formed peroxyacid needs to be reduced to the carboxylic acid.
-
Solution: After the cleavage, the reaction is often quenched with an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the peroxyacid in situ.[6]
-
-
Oxygen Evolution: The reaction of excess H₂O₂ with the initially formed peracid can lead to the evolution of oxygen gas, which can be a safety hazard in the presence of flammable organic solvents.[7]
-
Solution: Ensure the reaction is well-vented and consider adding the H₂O₂ solution slowly to a cooled solution of the substrate and LiOH.[7]
-
Issue 3: Difficulty in Removing the Cleaved Auxiliary
Question: I have successfully cleaved the auxiliary, but now I'm struggling to separate my desired carboxylic acid product from the recovered (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.
Answer:
Separating the chiral product from the recovered auxiliary is a critical final step. The strategy depends on the chemical nature of your product.
Probable Causes & Solutions:
-
Co-extraction: The auxiliary and the product might be extracted together in the organic phase, especially if your product has some polarity.
-
Solution 1: Acid-Base Extraction. After cleavage and quenching, acidify the aqueous layer with an acid like HCl. Your desired carboxylic acid will be protonated and can be extracted into an organic solvent (e.g., ethyl acetate), leaving the protonated auxiliary (which is more water-soluble) in the aqueous layer. Conversely, you can make the solution basic to extract the neutral auxiliary into an organic solvent, leaving your carboxylate salt in the aqueous layer.
-
Solution 2: Chromatography. If extraction fails to provide complete separation, flash chromatography is a reliable method. The auxiliary is generally less polar than the carboxylic acid product.[11]
-
-
Crystallization of the Auxiliary: The (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary is a crystalline solid.[5]
-
Solution: After the initial work-up, you can often recover the auxiliary by crystallization from the organic extracts, which simplifies the subsequent purification of your main product.
-
Workflow Diagram
Caption: General workflow for synthesis and purification using a (4S,5R) auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a chiral auxiliary like (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone?
A1: The main advantage is that it allows for the formation of diastereomeric products instead of enantiomers.[6] Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention), which enables their separation by standard laboratory techniques like flash chromatography or crystallization.[2] Once separated, the auxiliary is cleaved to yield the enantiomerically pure desired product.[8]
Q2: How can I monitor the progress of my diastereoselective reaction?
A2: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods.
-
TLC: You can monitor the disappearance of the starting N-acylated auxiliary and the appearance of the product spots. The diastereomeric products may or may not be separable on TLC, but you will see a new spot with a different Rf value from your starting material.
-
¹H NMR: Taking a crude NMR of an aliquot from the reaction mixture can show the formation of new signals corresponding to the product. The ratio of diastereomers can often be determined by integrating characteristic signals for each diastereomer in the crude ¹H NMR spectrum.[6]
Q3: Are there alternative methods to LiOH/H₂O₂ for cleaving the auxiliary?
A3: Yes, the cleavage method can be chosen to yield different functional groups. While LiOH/H₂O₂ gives the carboxylic acid, other reagents can be used:[12]
-
To obtain an alcohol: Reduction with reagents like lithium borohydride (LiBH₄).
-
To obtain an aldehyde: More complex, multi-step procedures might be required, for instance, reduction to the alcohol followed by oxidation.
-
To obtain an amide: Transamidation with other amines can be achieved under specific conditions.
Q4: Can I recycle the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary?
A4: Absolutely. One of the practical advantages of using chiral auxiliaries is that they can be recovered after the cleavage step and reused.[13] After separating your final product, the auxiliary can be purified by chromatography or crystallization and used in subsequent reactions, which is cost-effective.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Diastereomers
-
Prepare the Column: Select a column of appropriate size (typically 50-100 times the mass of the crude product in silica gel). Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better resolution.
-
Elution: Start eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate). The rate of increase should be slow to ensure good separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure desired diastereomer.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Standard Auxiliary Cleavage with LiOH/H₂O₂
-
Dissolve Substrate: Dissolve the purified N-acylated product (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask.
-
Cool Reaction: Cool the solution to 0 °C in an ice bath.
-
Add Reagents: Slowly add an aqueous solution of lithium hydroxide (LiOH, ~2 equivalents) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, ~4-5 equivalents).
-
Stir: Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[10]
-
Quench: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, ~5-6 equivalents) and stir for an additional 30 minutes at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure.
-
Extraction:
-
To recover the auxiliary : Make the aqueous solution basic (if necessary) and extract with an organic solvent like dichloromethane. The auxiliary will be in the organic layer.
-
To recover the product : Acidify the aqueous layer to a low pH (~2-3) with cold 1N HCl. Extract the carboxylic acid product with ethyl acetate.
-
-
Dry and Concentrate: Dry the respective organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product and recovered auxiliary.
Data Summary Table
| Parameter | Typical Value/Range | Notes |
| Diastereomeric Ratio (d.r.) | 90:10 to >99:1 | Highly dependent on the specific reaction, substrates, and conditions.[14] |
| Silica Gel to Crude Product Ratio | 50:1 to 100:1 (w/w) | Crucial for achieving good separation in flash chromatography. |
| Cleavage Reaction Temperature | 0 °C | Important for minimizing side reactions and ensuring clean conversion.[10] |
| LiOH Equivalents (Cleavage) | ~2 eq. | Ensures basic conditions for the hydroperoxide nucleophile. |
| H₂O₂ Equivalents (Cleavage) | ~4-5 eq. | Drives the reaction to completion. Excess is quenched with Na₂SO₃. |
References
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. ACS Publications. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Lee, H., & Kim, H. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. NIH. [Link]
-
Smith, T. E. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary A Multistep Asymmetric. Williams College. [Link]
-
Unknown Author. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]
-
Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. [Link]
-
Asian Journal of Chemistry. (2013). Synthesis and Crystal Structure of (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one. [Link]
-
The University of Queensland. (n.d.). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
-
Organic Syntheses. (n.d.). (s)-4-(phenylmethyl)-2-oxazolidinone. [Link]
-
PubMed. (1993). (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one. [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. NIH. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. [Link]
-
Unknown Author. (n.d.). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. [Link]
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- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Determining the Absolute Stereochemistry of Evans' Aldol Products by NMR Spectroscopy
In the landscape of asymmetric synthesis, the Evans' aldol reaction stands as a cornerstone for the stereocontrolled formation of carbon-carbon bonds, reliably generating syn-diastereomers.[1][2] The oxazolidinone chiral auxiliaries, developed by David A. Evans, provide exceptional facial selectivity in the enolization and subsequent aldol addition, leading to predictable relative stereochemistry.[1][3] However, confirming the absolute configuration of the newly formed stereocenters is a critical step in the synthesis of complex molecules, particularly for applications in drug development and natural product synthesis where biological activity is intimately tied to stereochemistry.[4]
This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopic methods for the unambiguous determination of the absolute stereochemistry of Evans' aldol products. We will delve into the underlying principles, provide field-proven experimental protocols, and present data interpretation strategies to equip researchers with the knowledge to confidently assign stereochemistry.
The Foundational Challenge: From Relative to Absolute Stereochemistry
The Evans' aldol reaction, particularly the boron-mediated variant, is renowned for producing the "Evans syn" aldol adduct with high diastereoselectivity.[1][2] This selectivity arises from a well-ordered, chair-like Zimmerman-Traxler transition state where the substituent on the chiral auxiliary effectively shields one face of the Z-enolate.[2][5] While ¹H NMR analysis of the crude product can often confirm the syn relative stereochemistry through analysis of coupling constants (typically ³JHH ≈ 2-4 Hz for anti and 8-10 Hz for syn), it does not reveal the absolute configuration. To achieve this, we must correlate the stereochemistry of the newly formed chiral centers to a known stereochemical standard.
Comparative Analysis of NMR-Based Methods
While X-ray crystallography provides the most definitive assignment of absolute stereochemistry, obtaining suitable crystals can be a significant bottleneck.[4][6] NMR-based methods offer a powerful and more broadly applicable alternative. The primary strategy involves converting the enantiomeric aldol products (after removal of the Evans' auxiliary) into a pair of diastereomers by derivatization with a chiral reagent. This introduces a new chiral reference point, allowing the differentiation of the original enantiomers by NMR.[7][8]
The Gold Standard: Mosher's Ester Analysis
The most widely adopted NMR method for determining the absolute configuration of chiral secondary alcohols is the Mosher's ester analysis.[9][10][11] This technique involves the preparation of diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[4][12]
Principle of the Method:
The core principle of Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the most stable conformation of the MTPA esters, the phenyl group and the trifluoromethyl group of the MTPA moiety orient themselves in a way that creates distinct shielding and deshielding zones around the substituents of the chiral alcohol.[13][14] By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, a differential chemical shift (Δδ = δS - δR) can be calculated for the protons on either side of the newly formed ester linkage.[4][15] The sign of this Δδ value directly correlates with the absolute configuration of the alcohol.[7][14]
Workflow for Mosher's Ester Analysis:
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
Interpreting the Data:
A simplified model for interpreting the results is as follows:
-
Positive Δδ (δS > δR): Protons on this side of the carbinol carbon are deshielded in the (S)-ester relative to the (R)-ester.
-
Negative Δδ (δS < δR): Protons on this side of the carbinol carbon are shielded in the (S)-ester relative to the (R)-ester.
By assigning the protons on either side of the stereocenter and observing the sign of their Δδ values, the absolute configuration can be deduced.
| Method | Principle | Advantages | Disadvantages |
| Mosher's Ester Analysis | Derivatization with (R)- and (S)-MTPA to form diastereomeric esters, followed by ¹H NMR analysis of Δδ (δS - δR).[9][10] | Widely applicable to secondary alcohols.[12] Reliable and well-established.[15] | Requires derivatization and purification of two separate samples. Can be sensitive to conformational flexibility. |
| J-based Configuration Analysis | Analysis of homo- and heteronuclear coupling constants (J-values) to determine the relative stereochemistry of adjacent stereocenters.[16] | Does not require derivatization. Provides information on the relative stereochemistry of the aldol adduct directly.[17] | Primarily determines relative, not absolute, configuration. Can be complex for conformationally flexible acyclic systems. |
Experimental Protocols
Step 1: A Representative Evans' syn-Aldol Reaction
This protocol describes the reaction of an N-propionyl oxazolidinone with isobutyraldehyde to generate the corresponding syn-aldol adduct.
-
To a solution of the (R)-N-propionyl-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an argon atmosphere, add dibutylboron triflate (1.1 equiv) dropwise.
-
After stirring for 15 minutes, add triethylamine (1.2 equiv) dropwise, and continue stirring for 30 minutes.
-
Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.5 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR to confirm the syn diastereoselectivity before purification by flash column chromatography.
Step 2: Removal of the Evans' Auxiliary
A common method for cleaving the chiral auxiliary to reveal the β-hydroxy carboxylic acid is through hydrolysis with lithium hydroperoxide.[18][19]
-
Dissolve the purified aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude β-hydroxy acid, which can be esterified (e.g., with TMS-diazomethane) for easier handling and purification.
Step 3: Mosher's Ester Formation and Analysis
This protocol details the preparation of the (R)- and (S)-MTPA esters for NMR analysis.[9][11]
-
Esterification: Divide the purified β-hydroxy ester into two equal portions.
-
Portion 1: Dissolve the alcohol in anhydrous pyridine and add (R)-(-)-MTPA chloride (1.2 equiv). Stir at room temperature until the reaction is complete (monitor by TLC).
-
Portion 2: Repeat the procedure with (S)-(+)-MTPA chloride (1.2 equiv).
-
-
Workup and Purification: For each reaction, add water and extract with diethyl ether. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify each diastereomeric ester by flash column chromatography.
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters in the same solvent (e.g., CDCl₃).
-
Carefully assign all relevant proton signals for both diastereomers. 2D NMR techniques like COSY and HSQC may be necessary for unambiguous assignment.[6]
-
Calculate the Δδ values (Δδ = δS - δR) for protons on both sides of the carbinol center.
-
Apply the Mosher's model to the signs of the Δδ values to assign the absolute configuration of the carbinol center.[14]
-
Conclusion
The determination of absolute stereochemistry is a non-negotiable aspect of asymmetric synthesis. While the Evans' aldol reaction provides a robust platform for accessing syn-aldol products, reliance on NMR spectroscopic methods, particularly Mosher's ester analysis, is essential for the unambiguous assignment of their absolute configuration.[1][9][10] By understanding the principles behind these techniques and adhering to rigorous experimental protocols, researchers can confidently elucidate the three-dimensional structure of their molecules, a critical step in advancing the fields of medicinal chemistry and natural product synthesis.
References
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. (2017). Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Retrieved from [Link]
-
Sultana, N., & Duffy, S. (2017). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 22(9), 1519. Retrieved from [Link]
-
Seca, A. M. L., & Pinto, D. C. G. A. (2019). Utilization of 1H NMR in the determination of absolute configuration of alcohols. ResearchGate. Retrieved from [Link]
-
Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Sui, B., & Curran, D. P. (2014). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein Journal of Organic Chemistry, 10, 2467–2477. Retrieved from [Link]
-
Chiral auxiliary. Wikipedia. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Retrieved from [Link]
-
Wille, U., & Llevbare, G. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Retrieved from [Link]
-
Maloney, K. M., & Beaver, M. G. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1541-1545. Retrieved from [Link]
-
Trost, B. M., & Curran, D. P. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of Organic Chemistry, 67(12), 4284–4289. Retrieved from [Link]
-
Evans Enolate Alkylation-Hydrolysis. (n.d.). Retrieved from [Link]
-
Evans Aldol Reaction. (2014). Chem-Station. Retrieved from [Link]
-
Asymmetric Alkylation of Enolates. (n.d.). Myers Group, Harvard University. Retrieved from [Link]
-
Absolute Configuration. (2020). YouTube. Retrieved from [Link]
-
J-based configuration analysis for the (A) C-9/C-10 and (B) C-4/C-6 fragments of marilzafurollene A (1). ResearchGate. Retrieved from [Link]
-
Posner, G. H., & Lu, S. B. (1995). Asymmetric Syn-Selective Aldol Reactions of γ-Oxygenated Vinylogous Urethane with a Second Generation Chiral Auxiliary: Application in Construction of (+)-3-Deoxy-d-manno-2-octulosonic Acid. The Journal of Organic Chemistry, 60(16), 5288–5293. Retrieved from [Link]
-
Understanding the Aldol Condensation Reaction Using NMR. (2013). AZoM. Retrieved from [Link]
-
The Selective Aldol Reaction. (2002). Macmillan Group, Princeton University. Retrieved from [Link]
-
Aldol reaction. Wikipedia. Retrieved from [Link]
-
Sibi, M. P. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, (268-269), 49-54. Retrieved from [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. Retrieved from [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. Retrieved from [Link]
-
Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022). Master Organic Chemistry. Retrieved from [Link]
-
Ghosh, A. K., & Shevlin, M. (2016). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 81(16), 6825–6835. Retrieved from [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. Retrieved from [Link]
-
Evans, D. A., et al. (2002). Acyclic stereoselection. 54. Extending the scope of the Evans asymmetric aldol reaction: preparation of anti and "non-Evans" syn aldols. The Journal of Organic Chemistry, 67(12), 4342–4367. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Analysis of Products from the (4S,5R)-4,5-Diphenyloxazolidin-2-one Auxiliary
For researchers, medicinal chemists, and professionals in drug development, the pursuit of enantiomerically pure compounds is a cornerstone of modern synthesis. Chiral auxiliaries, which temporarily impart chirality to a substrate to direct a stereoselective reaction, are a powerful and reliable tool in this endeavor. Among the most celebrated of these are the Evans oxazolidinone auxiliaries, renowned for their high diastereoselectivity in fundamental carbon-carbon bond-forming reactions.[1]
This guide provides an in-depth technical comparison of the chiral High-Performance Liquid Chromatography (HPLC) analysis of diastereomeric products derived from a prominent member of this class: the (4S,5R)-4,5-diphenyloxazolidin-2-one auxiliary. We will explore the nuances of method development, compare the performance of leading chiral stationary phases (CSPs), and provide actionable experimental protocols. This document is designed not as a rigid template, but as a comprehensive resource grounded in scientific principles and practical expertise to empower you to achieve robust and reliable chiral separations.
The Critical Role of the (4S,5R)-4,5-Diphenyloxazolidin-2-one Auxiliary in Asymmetric Synthesis
The (4S,5R)-4,5-diphenyloxazolidin-2-one auxiliary, an Evans-type auxiliary, is prized for its ability to confer a high degree of stereocontrol in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[1] The two phenyl groups at the 4 and 5 positions of the oxazolidinone ring create a rigid chiral environment. This steric hindrance effectively blocks one face of the enolate derived from an N-acylated substrate, forcing an incoming electrophile to approach from the less hindered face.[2][3] This mechanism predictably leads to the formation of one diastereomer in significant excess.
Following the reaction, the diastereomeric products must be accurately quantified to determine the diastereomeric ratio (d.r.), a key measure of the reaction's success. Chiral HPLC is the gold standard for this analysis. The separation of these diastereomers is not only for analytical purposes; preparative chiral chromatography can be employed to isolate the desired diastereomer before the auxiliary is cleaved and recovered.[1]
Principles of Chiral HPLC for Diastereomer Separation
While enantiomers have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties. This fundamental difference means that, in theory, they can be separated on a standard achiral stationary phase (like silica gel or C18).[4] However, the structural differences between diastereomers formed using a chiral auxiliary can be subtle, often resulting in poor resolution on achiral phases.
This is where chiral stationary phases (CSPs) demonstrate their power. CSPs create a chiral environment within the column, leading to differential interactions with the diastereomers and enabling their separation.[5] The most successful and widely used CSPs for the analysis of Evans auxiliary derivatives are the polysaccharide-based columns.[6]
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, typically derived from amylose or cellulose coated or immobilized on a silica support, are renowned for their broad applicability and excellent resolving power.[5][6] The chiral recognition mechanism is complex and multifactorial, involving a combination of interactions:
-
Hydrogen Bonding: The carbamate linkages on the polysaccharide derivatives provide sites for hydrogen bonding with the carbonyl groups of the N-acyloxazolidinone products.
-
π-π Interactions: The phenyl groups on both the auxiliary and the CSP, as well as any aromatic moieties on the substrate, can engage in π-π stacking.
-
Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide polymer. The subtle differences in the three-dimensional shape of the diastereomers lead to different degrees of inclusion and interaction, resulting in differential retention times.[5]
-
Dipole-Dipole Interactions: The polar functional groups on the analyte and the CSP contribute to the overall interaction profile.
The helical structure of the polysaccharide backbone is thought to play a crucial role in creating a complex chiral environment that enhances recognition.[7]
Performance Comparison of Chiral Stationary Phases
The choice of CSP is the most critical factor in developing a successful chiral separation. Below is a comparative summary of the performance of popular polysaccharide-based CSPs for the separation of diastereomers derived from Evans-type auxiliaries.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase (Normal Phase) | Key Performance Characteristics | Ideal For |
| Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (IPA) | Often provides the highest resolution and selectivity for a wide range of Evans auxiliary derivatives. The 3,5-dimethylphenyl groups create well-defined chiral pockets. | Initial screening and method development due to its high success rate.[8] |
| Daicel CHIRALPAK® AS-H (Amylose tris((S)-α-methylbenzylcarbamate)) | Hexane/Ethanol (EtOH) | Can offer complementary selectivity to the AD-H column. The single enantiomer of the carbamate derivative can lead to unique interactions. | Cases where AD-H provides insufficient resolution. |
| Daicel CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/IPA | While cellulose-based, it can sometimes provide better separation for certain analytes where the helical structure of cellulose offers a better steric fit. | Screening in parallel with AD-H to find the optimal separation. |
| Daicel CHIRALPAK® IA/IB/IC (Immobilized Polysaccharide) | Extended range of solvents (Hexane/IPA, CH2Cl2, MTBE, etc.) | The covalent immobilization of the polysaccharide allows for the use of a wider range of solvents, which can be advantageous for improving selectivity and for analytes with poor solubility in standard normal phase eluents.[9][10] | Complex separation challenges and when "forbidden" solvents for coated phases are required. |
Note: The "H" series denotes a smaller particle size (5 µm) for higher efficiency and resolution compared to the standard 10 µm particle size columns.[11]
Alternative Chiral Auxiliaries: A Comparative Perspective
While Evans oxazolidinones are highly effective, other chiral auxiliaries are also widely used in asymmetric synthesis. A brief comparison is warranted to provide a broader context for researchers.
Oppolzer's Camphorsultam
Derived from naturally occurring camphor, Oppolzer's camphorsultam is another powerful chiral auxiliary.[12] It is particularly noted for its rigidity and the strong dipole of the sulfonyl group, which can influence the conformation of the enolate and the outcome of reactions.
HPLC Analysis of Camphorsultam Derivatives: The diastereomers derived from camphorsultam are often separable on standard silica gel due to the significant polarity and rigidity imparted by the auxiliary.[4] In a comparative study, the separation of diastereomeric amides of a racemic carboxylic acid with camphorsultam on silica gel gave a high resolution factor (Rs = 1.79).[4] This suggests that for some applications, a dedicated chiral column may not be necessary for the analysis of camphorsultam derivatives.
Performance Comparison:
| Feature | (4S,5R)-4,5-Diphenyloxazolidin-2-one | Oppolzer's Camphorsultam |
| Stereocontrol | Excellent, particularly for syn-aldol products.[3] | Excellent, often used in alkylations, Michael additions, and Diels-Alder reactions.[12] |
| Cleavage | Typically requires harsh conditions (e.g., LiOH/H2O2). | Can be cleaved under milder conditions (e.g., LiAlH4 reduction followed by oxidation). |
| HPLC Analysis | Often requires a chiral stationary phase for baseline resolution of diastereomers. | Diastereomers are frequently separable on standard silica gel.[4] |
| Cost | Generally more expensive. | Derived from inexpensive camphor. |
Experimental Protocols
The following protocols are provided as a robust starting point for the chiral HPLC analysis of a typical aldol reaction product from the (4S,5R)-4,5-diphenyloxazolidin-2-one auxiliary.
Protocol 1: Chiral HPLC Analysis of an N-Propionyl Aldol Adduct
Objective: To determine the diastereomeric ratio of the aldol adduct formed between the N-propionyl derivative of (4S,5R)-4,5-diphenyloxazolidin-2-one and an aldehyde.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
-
Sample: Crude reaction mixture dissolved in a small amount of the mobile phase.
Procedure:
-
System Preparation: Equilibrate the CHIRALPAK® AD-H column with the mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) for a sufficient duration to allow both diastereomers to elute.
-
Analysis: Integrate the peak areas of the two diastereomers to determine the diastereomeric ratio.
Optimization:
-
If resolution is poor, decrease the percentage of IPA in the mobile phase (e.g., to 95:5 or 98:2 Hexane:IPA). This will increase retention times and often improve separation.
-
Lowering the column temperature (e.g., to 15°C or 20°C) can sometimes enhance resolution.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Chiral recognition of diastereomers on a polysaccharide CSP.
Conclusion
The (4S,5R)-4,5-diphenyloxazolidin-2-one auxiliary is a powerful tool for asymmetric synthesis, and chiral HPLC is indispensable for the analysis of the resulting products. Polysaccharide-based CSPs, particularly the Daicel CHIRALPAK® AD-H, have proven to be exceptionally effective for resolving the often subtly different diastereomers produced. By understanding the principles of chiral recognition and systematically approaching method development, researchers can achieve reliable, high-resolution separations. This guide has provided a framework for this process, comparing the performance of different CSPs, offering a perspective on alternative auxiliaries like camphorsultam, and detailing a practical experimental protocol. Ultimately, a well-designed chiral HPLC method is not just an analytical tool but a critical component in the successful advancement of complex synthetic projects.
References
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Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. Available at: [Link]
-
Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
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Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. Available at: [Link]
-
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. JOVE. Available at: [Link]
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Evans aldol reaction | Request PDF. ResearchGate. Available at: [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). Available at: [Link]
-
Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Evans Aldol Reaction. Chem-Station Int. Ed. Available at: [Link]
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Chiral | Application Notes. LCGC International - Chromatography Online. Available at: [Link]
-
Chiral Applications Database. Daicel Chiral Technologies. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available at: [Link]
-
Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. Available at: [Link]
-
Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus America. Available at: [Link]
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Chiral auxiliary. Wikipedia. Available at: [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. Available at: [Link]
-
Application Database. Daicel Chiral Technologies. Available at: [Link]
-
Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. Available at: [Link]
-
Daicel Chiral Catalog. Obrnuta faza. Available at: [Link]
-
Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies. Available at: [Link]
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A Head-to-Head Comparison of Enantiomeric Evans Auxiliaries: (4S,5R) vs. (4R,5S) in Asymmetric Synthesis
In the landscape of modern organic synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries have established themselves as indispensable tools for achieving high levels of asymmetric induction, particularly in the formation of carbon-carbon bonds. Among these, the oxazolidinone-based auxiliaries developed by David A. Evans have achieved a preeminent status due to their high diastereoselectivity, operational simplicity, and the predictability of their stereochemical outcomes.[1][2] This guide provides a detailed comparison of two enantiomeric forms of a commonly used Evans auxiliary: the (4S,5R) and (4R,5S) isomers, equipping researchers, scientists, and drug development professionals with the insights to select the appropriate auxiliary and confidently execute stereoselective transformations.
The Principle of Enantiomeric Auxiliaries: A Mirror Image Approach to Asymmetric Synthesis
The (4S,5R) and (4R,5S) Evans auxiliaries are enantiomers—non-superimposable mirror images of each other. This fundamental relationship dictates their application in asymmetric synthesis. When attached to a prochiral substrate, each auxiliary effectively shields one face of the molecule, directing the approach of a reagent to the opposite, less sterically hindered face. Consequently, the (4S,5R) auxiliary will direct a reaction to afford one enantiomer of the product, while the (4R,5S) auxiliary will yield the opposite enantiomer with a comparable level of stereocontrol. The choice between the two is therefore determined by the desired absolute stereochemistry of the target molecule.
The power of these auxiliaries lies in their ability to translate the inherent chirality of the auxiliary into a new stereocenter on the substrate with high fidelity. This is achieved through the formation of a rigid, well-defined transition state, a concept that will be explored in the mechanistic discussion below.
Comparative Performance in Key Asymmetric Transformations
The efficacy of the (4S,5R) and (4R,5S) Evans auxiliaries is most prominently demonstrated in asymmetric alkylation and aldol reactions. The following tables summarize representative experimental data for these transformations, showcasing the high diastereoselectivity achieved with both enantiomeric auxiliaries.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of α-chiral carboxylic acids and their derivatives.[3] The stereochemical outcome is highly predictable, with the alkylating agent approaching the enolate from the face opposite to the bulky substituent at the C4 position of the oxazolidinone ring.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >98:2 | 85 | [4] |
| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | >98:2 | 92 | [5] |
| (S)-(-)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95 | [6] |
| (R)-(+)-4-Benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 98 | [6] |
Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, enabling the construction of syn-β-hydroxy carbonyl compounds with exceptional levels of control.[7][8] The reaction proceeds through a boron-mediated, chair-like six-membered transition state, as predicted by the Zimmerman-Traxler model.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound | Isobutyraldehyde | >99:1 | 80 | [5] |
| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | 98:2 | 80 | [5] |
| (S)-(-)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | 95 | [5] |
| (R)-(+)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 | [5] |
Mechanistic Underpinnings of Stereocontrol
The remarkable stereoselectivity of Evans auxiliaries stems from the formation of a rigid and predictable transition state. In both alkylation and aldol reactions, the N-acyl oxazolidinone is first deprotonated to form a (Z)-enolate. The chelation of the metal cation (e.g., Li⁺ or B²⁺) between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation of the enolate. The bulky substituent at the C4 position of the oxazolidinone ring then effectively blocks one face of the planar enolate, forcing the electrophile or aldehyde to approach from the less sterically encumbered face.
Caption: Mechanism of stereocontrol in Evans auxiliary-mediated reactions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the chiral auxiliaries and their application in a representative asymmetric alkylation reaction.
Synthesis of Chiral Auxiliaries
Protocol 1: Synthesis of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone [7]
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine (1S,2R)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).
-
Reaction Conditions: Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.
-
Work-up: After approximately 5 hours, or when ethanol distillation ceases, cool the reaction to room temperature. Dilute the mixture with dichloromethane and wash twice with water. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a hexane-ethyl acetate mixture to yield the pure product.
Protocol 2: Synthesis of this compound
The synthesis of the (4S,5R) enantiomer follows the same procedure as Protocol 1, starting from the enantiomeric amino alcohol, (1R,2S)-norephedrine.
Asymmetric Alkylation Workflow
The following protocol details the acylation of the chiral auxiliary, subsequent diastereoselective alkylation, and final cleavage to yield the chiral carboxylic acid.
Caption: General workflow for asymmetric alkylation using an Evans auxiliary.
Protocol 3: Acylation of the Chiral Auxiliary
-
Reaction Setup: Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Deprotonation: Cool the solution to -78 °C and slowly add n-butyllithium (1.05 eq). Stir for 15 minutes.
-
Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 4: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere. Slowly add a solution of NaHMDS or LDA (1.1 eq). Stir for 30 minutes.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir at -78 °C for 2-4 hours.
-
Work-up: Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Protocol 5: Cleavage of the Chiral Auxiliary
-
Reaction Setup: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (typically 4:1) and cool to 0 °C.
-
Hydrolysis: Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide. Stir at 0 °C for 2-4 hours.
-
Work-up: Quench the excess peroxide with an aqueous solution of sodium sulfite. Concentrate the mixture to remove the THF. The desired carboxylic acid can be isolated by extraction, and the chiral auxiliary can often be recovered from the aqueous layer.
Conclusion
The (4S,5R) and (4R,5S) Evans auxiliaries represent a powerful and reliable platform for asymmetric synthesis. Their enantiomeric relationship provides a straightforward and effective means to access either enantiomer of a desired product with high levels of stereocontrol. The well-understood mechanism, proceeding through a rigid, chelated transition state, allows for the predictable synthesis of complex chiral molecules. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can confidently employ these auxiliaries to advance their synthetic endeavors in drug discovery and beyond.
References
-
Chem-Station Int. Ed. Evans Aldol Reaction. [Link]
-
UQ eSpace. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
-
Frederick National Lab for Cancer Research. Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. [Link]
-
ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary A Multistep Asymmetric. [Link]
-
Slideshare. Evans aldol ppt. [Link]
-
RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
NIH. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]
-
How to Synthesize (R)-4-Benzyl-2-oxazolidinone in a Safer and More Efficient Way?. [Link]
-
Myers, A. G. Asymmetric Alkylation of Enolates. [Link]
-
PrepChem.com. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
-
NIH. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
This compound. [Link]
-
PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
-
ResearchGate. (4S)-4-Benzyl-2-oxazolidinone. [Link]
-
ResearchGate. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
ResearchGate. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
- Google Patents. Preparation method of (S) -4-phenyl-2-oxazolidinone.
-
NIH. (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}. [Link]
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A Comparative Guide to Chiral Auxiliaries: The Distinct Advantages of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
In the precise world of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the arsenal of tools available to the modern synthetic chemist, oxazolidinones, particularly the family of Evans auxiliaries, have established themselves as a gold standard for reliability and high stereoselectivity.[1] This guide provides an in-depth technical comparison of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, a prominent Evans auxiliary, with other commonly employed chiral auxiliaries. We will explore its performance in key asymmetric transformations, supported by experimental data, to elucidate its specific advantages for researchers, scientists, and professionals in drug development.
The Foundation of Stereocontrol: Mechanism of Action
The remarkable efficacy of Evans auxiliaries lies in their ability to create a highly ordered and predictable steric environment around a prochiral center.[2] This is achieved through the formation of a rigid, chelated Z-enolate, which effectively shields one face of the enolate, thereby directing the approach of an electrophile to the less hindered face.[2][3] The substituents at the C4 and C5 positions of the oxazolidinone ring are the primary directors of this stereochemical control.
In the case of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, the syn relationship between the C4 methyl group and the C5 phenyl group creates a well-defined conformational bias. The phenyl group at the C5 position plays a crucial role in shielding one face of the enolate, while the methyl group at the C4 position further reinforces this steric blockade. This dual-substituent effect leads to exceptional levels of diastereoselectivity in a variety of reactions.[3]
Performance in Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the synthesis of enantioenriched carboxylic acid derivatives. The diastereoselectivity of this reaction is a key metric for evaluating the performance of a chiral auxiliary.
| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 92 | [4] |
| (4R)-4-benzyl-2-oxazolidinone | Allyl Iodide | 98:2 | 61-77 | [4] |
| Pseudoephedrine Amide | Benzyl Bromide | 99:1 | - | [4] |
| Pseudoephedrine Amide | n-Butyl Iodide | 90:10 (crude) | 83 | [4] |
| Pseudoephenamine Amide | Benzyl Bromide | ≥99:1 (crude) | 99 | [4] |
As the data indicates, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone demonstrates outstanding diastereoselectivity in asymmetric alkylation, comparable to and often exceeding that of other highly effective auxiliaries like pseudoephedrine amides.[4] The high crystallinity of the resulting N-alkylated products often facilitates purification by simple recrystallization, a significant practical advantage in multi-step syntheses.
Superiority in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the construction of β-hydroxy carbonyl compounds with two contiguous stereocenters with exceptional control. The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[1]
The unique stereochemical arrangement of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone often leads to superior diastereoselectivity compared to other Evans auxiliaries in certain applications. The phenyl group at C5 provides a more defined steric shield than the isopropyl group of the valine-derived auxiliary, for instance.
| N-Acyloxazolidinone | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf / DIPEA | >99:1 (syn) | 85 | [5] |
| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / Et₃N | 98:2 (syn) | 91 | [5] |
| N-Propionyl-(R)-4-phenyl-2-oxazolidinone | Propionaldehyde | TiCl₄ / DIPEA | 95:5 (syn) | 88 | [5] |
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral auxiliaries are frequently employed to control the facial selectivity of the dienophile. Here, a comparison with Oppolzer's camphorsultam, another widely used and effective chiral auxiliary, is illustrative.
| Dienophile | Diene | Lewis Acid | Endo/Exo Ratio | Enantiomeric Excess (ee) (%) | Reference |
| N-Acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >99:1 | >98 | [5] |
| N-Crotonoyl-(S)-4-isopropyl-2-oxazolidinone | Cyclopentadiene | MgBr₂·OEt₂ | 95:5 | 96 | [5] |
| N-Acryloyl-(1S)-(-)-camphorsultam | Cyclopentadiene | Et₂AlCl | 81:19 | 99 | [6] |
Evans auxiliaries, including the family to which (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone belongs, generally provide excellent endo/exo selectivity and high enantiomeric excess in Diels-Alder reactions.[5] The choice between an Evans auxiliary and Oppolzer's camphorsultam may depend on the specific substrate and the desired stereochemical outcome, as subtle differences in the transition state geometries can lead to different product distributions.[1]
Practical Advantages: Cleavage and Recyclability
A key advantage of Evans-type auxiliaries is the versatility of methods for their removal, which allows for the synthesis of a variety of chiral products from a common intermediate. Furthermore, the auxiliary can typically be recovered in high yield and reused, which is a significant consideration for both cost and sustainability in large-scale synthesis.[7]
Common Cleavage Methods for N-Acyl Oxazolidinones:
-
Hydrolytic Cleavage to Carboxylic Acids: Treatment with lithium hydroxide and hydrogen peroxide is a standard protocol for obtaining the chiral carboxylic acid.[4]
-
Reductive Cleavage to Alcohols: Use of reducing agents like lithium borohydride or lithium aluminum hydride yields the corresponding chiral primary alcohol.[4]
-
Transesterification to Esters: Reaction with an alkoxide, such as sodium methoxide in methanol, provides the chiral ester.[4]
The recyclability of Evans' oxazolidinones is generally excellent, with recovery yields often exceeding 92%.[7] This compares favorably with other auxiliaries like Oppolzer's sultam, where recovery can be lower after purification.[7]
Experimental Protocols
To provide a practical context for the application of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone and a comparative auxiliary, detailed experimental protocols are provided below.
Asymmetric Alkylation using (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
This protocol is adapted from the general procedure for Evans asymmetric alkylation.[4]
Step 1: N-Acylation
-
Dissolve (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Asymmetric Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography or recrystallization.
Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
This protocol is based on a typical procedure for a Lewis-acid catalyzed Diels-Alder reaction with Oppolzer's sultam.[6][8]
Step 1: N-Acryloylation of Camphorsultam
-
To a solution of (1S)-(-)-camphorsultam (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.5 eq) followed by dropwise addition of acryloyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the N-acryloyl sultam, which can be purified by chromatography.
Step 2: Diels-Alder Reaction
-
Dissolve the N-acryloyl sultam (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.
-
Add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq) dropwise and stir for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the cycloadduct by flash chromatography.
Conclusion
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone stands out as a superior chiral auxiliary in many applications due to the unique stereochemical control imparted by its disubstituted framework. It consistently delivers exceptional levels of diastereoselectivity in a range of crucial asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder cycloadditions. Its practical advantages, such as the high crystallinity of its derivatives, the versatility of cleavage methods, and excellent recyclability, further enhance its utility for both small-scale research and large-scale drug development. While other auxiliaries like pseudoephedrine and Oppolzer's camphorsultam offer their own distinct advantages, the robust performance and predictability of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone make it a preeminent choice for the discerning synthetic chemist.
Visualizing the Workflow
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Stereocontrol in Evans Aldol Reactiondot
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- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Alternative Chiral Auxiliaries for Asymmetric Aldol Reactions
The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex molecular architectures prevalent in pharmaceuticals and natural products.[1][2] For decades, the field has been dominated by the robust and highly predictable oxazolidinone-based auxiliaries developed by David A. Evans.[1][3] However, the evolving demands of synthetic efficiency, atom economy, and the need for complementary stereoselectivity have spurred the development of a diverse arsenal of alternative chiral auxiliaries. This guide provides a comparative analysis of prominent alternatives to Evans' auxiliaries, offering insights into their mechanisms, performance, and practical applications, supported by experimental data.
The Enduring Legacy and Inherent Limitations of Evans' Auxiliaries
Evans' oxazolidinone auxiliaries have earned their esteemed status due to their exceptional ability to direct stereoselective aldol reactions, typically yielding syn-aldol products with high diastereoselectivity.[3][4] This control is achieved through the formation of a rigid, six-membered Zimmerman-Traxler transition state when using boron enolates, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate.[3]
A Comparative Analysis of Leading Alternative Chiral Auxiliaries
This section delves into the performance and mechanistic nuances of several key classes of alternative chiral auxiliaries that have proven their mettle in asymmetric aldol reactions.
Pseudoephedrine: The Inexpensive and Versatile Workhorse
Derived from the readily available and inexpensive commodity chemical pseudoephedrine, this chiral auxiliary offers a practical and highly effective alternative.[6][7] Both enantiomers are accessible, allowing for the synthesis of either enantiomer of the target molecule.[7][8] Pseudoephedrine amides are easily prepared, and the auxiliary can be removed under mild conditions and recovered in high yields for recycling.[7]
Mechanism of Stereocontrol: The stereoselectivity of pseudoephedrine-mediated aldol reactions is attributed to the formation of a rigid, chelated lithium enolate. The secondary lithium alkoxide and associated solvent molecules are believed to block one face of the enolate, directing the electrophile to the opposite face.[1] This leads to the formation of syn-aldol adducts with high diastereoselectivity.[6]
Performance Data:
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) |
| (1R,2R)-Pseudoephedrine | Isobutyraldehyde | >99:1 | >99% | 85 |
| (1R,2R)-Pseudoephedrine | Benzaldehyde | 98:2 | >99% | 90 |
Data compiled from representative literature examples.[9]
Prolinol-Derived Auxiliaries: Leveraging the Chiral Pool
Proline, a naturally occurring amino acid, provides a versatile and inexpensive entry point to a range of effective chiral auxiliaries.[10][11] Prolinol, obtained by the reduction of proline, serves as the foundational building block for auxiliaries like SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine).[10] These are particularly renowned for their application in the asymmetric alkylation of ketones and aldehydes via chiral hydrazones, but prolinol-derived amides are also effective in aldol reactions.[10]
Mechanism of Stereocontrol: Stereocontrol with prolinol-derived amides in aldol reactions is achieved through the formation of a rigid, six-membered chair-like transition state involving a metal cation (e.g., Li+, Mg2+, Ti4+).[10] The pyrrolidine ring and the coordinated metal create a well-defined steric environment that dictates the facial selectivity of the enolate's reaction with an aldehyde.[10]
Performance Data:
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-Prolinol amide | Propionaldehyde | 95:5 | 88 |
| (S)-Prolinol amide | Isovaleraldehyde | 97:3 | 85 |
Illustrative data based on typical performance.
Camphorsultams (Oppolzer's Auxiliaries): Rigidity and Predictability
Oppolzer's camphorsultam is another classic chiral auxiliary that offers high levels of stereocontrol in a variety of asymmetric transformations, including aldol reactions.[1][12] Its rigid bicyclic structure provides excellent steric shielding, leading to predictable and high diastereoselectivity.[12]
Mechanism of Stereocontrol: The stereochemical outcome of aldol reactions using N-acyl camphorsultams is dictated by the steric hindrance imposed by the camphor skeleton. The enolate typically adopts a conformation that minimizes steric interactions, exposing one face to the incoming aldehyde.[12] This auxiliary has demonstrated efficacy in producing crystalline, enantiomerically pure syn-aldols.[13]
Performance Data:
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (+)-Camphorsultam | Isobutyraldehyde | >98:2 | 89 |
| (-)-Camphorsultam | Benzaldehyde | 97:3 | 92 |
Representative data showcasing the high selectivity of camphorsultams.[13][14]
Sulfur-Containing Auxiliaries: Thiazolidinethiones and Oxazolidinethiones
Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones, have emerged as powerful tools in asymmetric synthesis, in some cases demonstrating superior qualities to their oxazolidinone counterparts.[15][16] A key advantage is their effectiveness in aldol reactions involving N-acetyl groups, a transformation that can be challenging for traditional Evans auxiliaries.[16]
Mechanism of Stereocontrol: The presence of the thiocarbonyl group influences the chelating properties of the enolate.[4] Depending on the reaction conditions and the Lewis acid employed (e.g., TiCl4, Sn(II)), these auxiliaries can be tuned to produce either the "Evans" syn or the "non-Evans" syn aldol product.[4][16] This stereochemical divergence is a significant advantage, offering greater synthetic flexibility.[5]
Performance Data:
| Auxiliary | Lewis Acid | Aldehyde | Diastereomeric Ratio (syn:anti) | Product Type | Yield (%) |
| (S)-Isopropylthiazolidinethione | TiCl4 | Propionaldehyde | 96:4 | syn | 85 |
| (S)-Isopropylthiazolidinethione | MgBr2 | Cinnamaldehyde | 95:5 | anti | 80 |
Visualizing Stereocontrol: Transition State Models
The stereochemical outcome of these auxiliary-controlled reactions can be rationalized by examining their respective transition state models.
Caption: Simplified transition state models for Evans and Pseudoephedrine auxiliaries.
Experimental Protocols
General Procedure for a Pseudoephedrine-Mediated Asymmetric Aldol Reaction
-
Preparation of the Pseudoephedrine Amide: To a solution of (1R,2R)-pseudoephedrine (1.0 eq) in CH2Cl2 at 0 °C, add the desired acyl chloride (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture for 2-4 hours until completion (monitored by TLC). Work up with aqueous NaHCO3, extract with CH2Cl2, dry over Na2SO4, and purify by column chromatography or recrystallization.
-
Aldol Reaction: To a solution of the pseudoephedrine amide (1.0 eq) and LiCl (6.0 eq) in THF at -78 °C, add LDA (1.1 eq) dropwise. Stir for 30 minutes to form the lithium enolate. Add the aldehyde (1.2 eq) and stir at -78 °C for 2-4 hours.
-
Work-up and Auxiliary Removal: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, and dry over Na2SO4. The crude aldol adduct can be purified or directly subjected to auxiliary removal. For removal, the adduct can be hydrolyzed with aqueous acid (e.g., 1 M H2SO4) or base (e.g., 4 M NaOH) to yield the corresponding β-hydroxy acid or ester (after esterification).[7] The chiral auxiliary can be recovered from the aqueous layer.[7]
Caption: Workflow for a pseudoephedrine-mediated asymmetric aldol reaction.
Conclusion
While Evans' oxazolidinones remain a powerful and reliable tool for asymmetric aldol reactions, a diverse array of alternative chiral auxiliaries offers compelling advantages for the modern synthetic chemist. Pseudoephedrine provides a cost-effective and highly selective route to syn-aldol products. Prolinol-derived auxiliaries leverage the chiral pool for efficient synthesis. Camphorsultams offer a rigid and predictable platform for high diastereoselectivity. Finally, sulfur-containing auxiliaries provide unique access to stereodivergent outcomes, enabling the synthesis of both "Evans" and "non-Evans" aldol adducts. The choice of auxiliary should be guided by the desired stereochemical outcome, substrate scope, cost, and ease of removal, allowing researchers to tailor their synthetic strategy for optimal efficiency and success.
References
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Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis. Benchchem. 10
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Role of Pseudoephedrine as Chiral Auxiliary in the “Acetate-Type” Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks. ACS Publications. 6
-
(S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions. Sci-Hub. 7
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones vs. Oppolzer's Sultams. Benchchem. 3
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(S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions. Organic & Biomolecular Chemistry (RSC Publishing). 8
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. 15
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Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. 11
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Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate. 12
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Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. 9
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. 16
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Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. 2
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Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society. 13
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The Strategist's Guide to Asymmetric Synthesis: A Cost-Benefit Analysis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
For the discerning researcher, scientist, and drug development professional, the selection of a chiral auxiliary is a critical decision, balancing stereochemical control, practicality, and economic viability. This guide provides an in-depth analysis of the widely used Evans auxiliary, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, offering a clear-eyed comparison of its performance against common alternatives, supported by experimental data and field-proven insights.
Derived from the readily available (1S,2R)-(+)-norephedrine, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone has established itself as a cornerstone in the toolbox of asymmetric synthesis. Its rigid structure, conferred by the phenyl and methyl substituents, provides a well-defined chiral environment, enabling high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide will dissect the practical and economic considerations of employing this auxiliary, empowering you to make informed decisions in your synthetic endeavors.
At a Glance: Performance and Cost
A primary consideration in the selection of a chiral auxiliary is the balance between its efficacy and cost. While catalytic asymmetric methods are often hailed for their elegance, the reliability and predictability of stoichiometric chiral auxiliaries remain invaluable, particularly in complex, multi-step syntheses.
| Chiral Auxiliary | Typical Cost (USD/g) | Key Strengths | Common Applications |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | $5 - $15 | High diastereoselectivity, well-established protocols, predictable stereochemical outcomes. | Aldol additions, alkylations, conjugate additions, Diels-Alder reactions. |
| (S)-4-benzyl-2-oxazolidinone | $4 - $10 | High diastereoselectivity, versatile, widely used Evans auxiliary. | Aldol additions, alkylations. |
| (S)-4-isopropyl-2-oxazolidinone | $4 - $10 | High diastereoselectivity, derived from valine. | Aldol additions, alkylations. |
| Oppolzer's Sultam | $10 - $20 | Excellent stereocontrol, crystalline derivatives aid purification. | Alkylations, aldol additions, conjugate additions. |
| Pseudoephedrine | ~$0.30 (OTC) | Very low cost, effective for alkylations. | Asymmetric alkylation of carboxylic acids. |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price for pseudoephedrine is estimated from over-the-counter preparations and does not reflect the cost of the pure reagent, which is subject to regulatory restrictions.[1]
While the per-gram cost of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is comparable to other Evans auxiliaries, its true cost extends beyond the initial purchase. The need for stoichiometric amounts, along with the synthetic steps for attachment and cleavage, must be factored into the overall process economy. However, for small-scale and research applications where achieving the highest possible stereoselectivity is paramount, the reliability of this auxiliary often justifies the expense.[1]
Performance in the Field: A Comparative Look at Key Reactions
The true measure of a chiral auxiliary lies in its performance in the laboratory. Here, we compare (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone with its counterparts in cornerstone asymmetric transformations.
Asymmetric Aldol Additions
The Evans aldol reaction is a benchmark for stereoselective carbon-carbon bond formation. The rigid oxazolidinone scaffold effectively shields one face of the enolate, leading to highly predictable syn-aldol products.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | >99:1 | 89 |
| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 91 |
| (S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85 |
Data represents typical values from literature and may vary based on specific reaction conditions.
The data indicates that (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone consistently delivers excellent diastereoselectivity, comparable to other commonly used Evans auxiliaries. The choice between them may therefore be guided by factors such as the specific substrate, desired downstream transformations, and cost.
Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is another powerful application. The chiral auxiliary directs the approach of the electrophile, establishing a new stereocenter with high fidelity.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (de) | Yield (%) |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >98% | 85-95 |
| Oppolzer's Sultam | Benzyl bromide | >98% | 90-98 |
| Pseudoephedrine | Benzyl bromide | >95% | 80-90 |
Data represents typical values from literature and may vary based on specific reaction conditions.
In alkylation reactions, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone again demonstrates excellent stereocontrol. Oppolzer's sultam often provides slightly higher yields and its crystalline nature can simplify purification. Pseudoephedrine, while highly cost-effective, may offer slightly lower diastereoselectivity.
From Theory to Practice: Experimental Protocols
To bridge the gap between concept and execution, we provide detailed, self-validating protocols for the key steps in utilizing (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.
Synthesis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
The auxiliary is readily prepared from (1S,2R)-(+)-norephedrine.
Caption: Synthesis of the chiral auxiliary.
Protocol:
-
To a solution of (1S,2R)-(+)-norephedrine in toluene, add diethyl carbonate.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.
-
After cooling, add a catalytic amount of sodium methoxide and reheat to drive the reaction to completion.[2]
-
The product can be purified by crystallization.
N-Acylation of the Auxiliary
The first step in utilizing the auxiliary is its attachment to a carboxylic acid derivative.
Caption: N-Acylation of the chiral auxiliary.
Protocol:
-
Dissolve (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium until a persistent color change is observed, indicating the formation of the lithium salt.
-
Add the desired acyl chloride dropwise and allow the reaction to warm to 0 °C.[3]
-
Quench the reaction with an aqueous solution and extract the product.
Diastereoselective Aldol Reaction
This protocol outlines a typical Evans aldol reaction.
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A Senior Application Scientist's Guide to X-ray Crystallography for the Definitive Validation of Product Stereochemistry
In the landscape of drug development and molecular research, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological activity.[1] For chiral molecules, where non-superimposable mirror images (enantiomers) can exhibit vastly different physiological effects, unambiguous stereochemical assignment is not just a scientific necessity but a regulatory mandate.[2][3][4] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies require thorough stereochemical characterization, compelling researchers to justify the development of a single enantiomer versus a racemic mixture.[2][5][6] Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the gold standard, offering an unequivocal and direct visualization of a molecule's absolute spatial arrangement.[1]
This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for stereochemical validation. It is designed for researchers, scientists, and drug development professionals, offering not only the "how" but, more critically, the "why" behind experimental choices, grounded in years of field-proven application.
The Imperative of Stereochemical Precision in Drug Development
The significance of stereochemistry is starkly illustrated by the fact that enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles.[2] One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, harmful.[2] Therefore, the ability to selectively synthesize and definitively characterize a single enantiomer is a cornerstone of modern pharmaceutical development.[4] Regulatory agencies like the FDA require that the stereochemical composition of a drug substance be well-documented and that the choice to develop a racemate or a single enantiomer is scientifically justified.[5][7]
X-ray Crystallography: The Definitive Arbiter of Absolute Stereochemistry
X-ray crystallography is the preeminent method for determining the three-dimensional structure of a molecule at atomic resolution.[8] The technique relies on the diffraction of X-rays by a single, well-ordered crystal.[9][10] By analyzing the pattern of diffracted X-rays, scientists can construct a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom.[10][11]
The Principle of Anomalous Dispersion
For the determination of absolute stereochemistry, X-ray crystallography utilizes a phenomenon known as anomalous dispersion (or anomalous scattering).[1] When the energy of the incident X-rays is near the absorption edge of an atom within the crystal, the scattering factor of that atom acquires an imaginary component, leading to a phase shift.[1][12] This phase shift breaks Friedel's Law, which states that under normal scattering conditions, the intensities of diffraction from a crystal and its inverted counterpart are identical.[1][12] The breakdown of Friedel's Law allows for the differentiation between a molecule and its mirror image, thus enabling the unambiguous assignment of its absolute configuration.[12]
The Experimental Workflow: A Self-Validating System
The path from a purified compound to a definitive stereochemical assignment is a multi-step process that demands meticulous execution.
Caption: X-ray Crystallography Workflow for Absolute Stereochemistry Determination.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method, other techniques are often employed for stereochemical analysis, each with its own set of advantages and limitations.[13] The choice of method is often dictated by the nature of the sample, the stage of research, and the specific question being addressed.[14]
| Feature | X-ray Crystallography | NMR Spectroscopy | Chiral Chromatography | Circular Dichroism (CD) |
| Principle | Diffraction of X-rays by a single crystal.[9] | Analysis of nuclear magnetic resonance in the presence of chiral auxiliaries.[15][16] | Differential interaction with a chiral stationary phase.[17][18] | Differential absorption of circularly polarized light.[19][20] |
| Sample State | Solid (single crystal)[14] | Solution | Solution | Solution or neat liquid[19] |
| Information Provided | Absolute 3D structure[1] | Relative stereochemistry; absolute with derivatization[15][21] | Enantiomeric purity and separation[22][23] | Information about chirality and secondary structure[19][24] |
| Definitive Nature | Unambiguous and definitive[1] | Often requires comparison to a known standard or derivatization[15][23] | Quantitative for enantiomeric excess, but not absolute configuration alone[22] | Provides evidence of chirality but not a complete 3D structure[24][25] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[26][27] | Complex spectra can be challenging to interpret; derivatization may be required. | Method development can be time-consuming.[17] | Does not provide detailed atomic coordinates. |
In-Depth Look at Alternative Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[28][29] For stereochemical analysis, NMR can distinguish between diastereomers due to their different chemical environments.[30] However, enantiomers are indistinguishable in a standard NMR experiment.[23][26] To differentiate enantiomers, chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents are used to convert the enantiomers into diastereomeric species, which then exhibit distinct NMR signals.[15][23] Two-dimensional NMR techniques like NOESY can provide information about the spatial proximity of atoms, aiding in the determination of relative stereochemistry.[21]
Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the workhorse for separating and quantifying enantiomers.[17][18][22] The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[17][31] While excellent for determining enantiomeric purity (e.g., enantiomeric excess), it does not directly provide the absolute configuration of the separated enantiomers without a reference standard of known stereochemistry.[22]
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[19][20][25] A non-zero CD spectrum is a clear indication of a chiral molecule.[24] The technique is particularly useful for studying the secondary structure of biomolecules like proteins and can provide information about the overall conformation of a chiral molecule.[19][20] While CD can be used to infer absolute configuration by comparing experimental spectra with computationally predicted spectra, it is not as direct or definitive as X-ray crystallography.[19][24][32]
Experimental Protocols: A Practical Guide
Protocol 1: Growing High-Quality Single Crystals for X-ray Diffraction
The success of an X-ray crystallography experiment hinges on the quality of the single crystal.[33][34][35] This is often the most challenging and time-consuming step.[36]
Objective: To grow a single crystal of the target compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions, with well-defined faces and no visible defects).[9][36]
Materials:
-
A selection of high-purity solvents.
-
Small, clean glass vials or tubes.
-
Microscope for crystal inspection.
Methodology: Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[37] A solvent in which the compound is too soluble may yield small crystals, while a solvent in which it is poorly soluble may not allow for crystal growth.[37]
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature. Ensure the solution is free of dust and other particulate matter.[37]
-
Crystallization: Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.[27]
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[37]
-
Monitoring: Periodically inspect the vial under a microscope for the formation of single crystals.
Causality: Slow evaporation gradually increases the concentration of the solute, allowing molecules to arrange themselves into a well-ordered crystal lattice. Rapid crystallization often leads to the formation of many small, poorly-ordered crystals.[27]
Alternative Crystallization Techniques:
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[27][34]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[27][33]
Protocol 2: X-ray Data Collection and Structure Refinement
Objective: To obtain a high-quality diffraction dataset and refine the crystal structure to determine the absolute configuration.
Workflow:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[35]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[10][11][36]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[10]
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods.[9]
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the best possible fit.[10]
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data. The Flack parameter is a key metric used for this purpose.[1][12] A Flack parameter close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been determined, while a value close to 1 suggests that the inverted structure is correct.[12][38][39]
Caption: Decision tree for selecting a stereochemical validation method.
Conclusion: An Indispensable Tool for Modern Chemistry
In the rigorous and highly regulated field of drug development, there is no room for ambiguity in the stereochemical assignment of a chiral molecule. X-ray crystallography provides an unparalleled level of certainty, delivering a direct and unambiguous determination of absolute stereochemistry.[1] While other techniques such as NMR spectroscopy, chiral chromatography, and circular dichroism play crucial roles in stereochemical analysis, particularly for determining enantiomeric purity and relative stereochemistry, X-ray crystallography remains the definitive method for absolute configuration assignment.[13] A successful outcome, from meticulous crystal growth to careful data analysis, provides the authoritative structural evidence required for intellectual property protection, regulatory submissions, and a fundamental understanding of a molecule's biological function.[1]
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Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures. MtoZ Biolabs. Available at: [Link]
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Wang, Y., et al. (2021). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research, 60(4), 1769-1778. Available at: [Link]
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Navigating the Nuances of Asymmetric Synthesis: A Comparative Guide to the Limitations of (4S,5R)-(-)-4-Methyl-5-Phenyl-2-Oxazolidinone
For researchers, scientists, and drug development professionals engaged in the intricate art of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign. Among the pantheon of these reagents, the (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone, a member of the renowned Evans' oxazolidinones, has long been a workhorse. However, a deep understanding of its limitations is paramount for informed experimental design and for recognizing when alternative strategies may prove more fruitful. This guide provides a comprehensive analysis of the drawbacks associated with this widely used auxiliary, offering a comparative look at viable alternatives backed by experimental data.
The Venerable Evans' Auxiliary: A Double-Edged Sword
Developed by David A. Evans, the this compound has proven invaluable for a multitude of stereoselective transformations, including aldol additions, alkylations, and Diels-Alder reactions.[1][2] Its rigid structure and the steric hindrance provided by the phenyl and methyl substituents allow for excellent facial discrimination of enolates, leading to high diastereoselectivity in many cases.[2] However, its efficacy is not universal, and several key limitations can hinder its application.
The Achilles' Heel: The Acetate Aldol Reaction
One of the most significant drawbacks of the Evans' auxiliary is its remarkably poor performance in acetate aldol reactions.[3] While it excels in propionate aldol reactions, often affording diastereomeric ratios (d.r.) well in excess of 20:1, the selectivity plummets to nearly 1:1 when an acetate-derived enolate is employed.[3] This lack of stereocontrol stems from the absence of the α-methyl group present in the propionate enolate. This methyl group plays a crucial role in establishing a highly ordered Zimmerman-Traxler transition state by minimizing steric interactions with the auxiliary.[3] Without this group, the energetic differentiation between the two competing transition states is lost, resulting in a near-racemic mixture of aldol products.
The Challenge of Cleavage: A Practical Hurdle
The removal of the chiral auxiliary after the desired stereocenter has been established is a critical step. While several methods exist for the cleavage of Evans' auxiliaries, they are not without their challenges.[4] The most common method, hydrolysis with lithium hydroperoxide (LiOH/H₂O₂), can sometimes be sluggish and may require careful optimization to avoid epimerization of the newly formed stereocenter, particularly in sensitive substrates. Furthermore, the reaction of LiOH with H₂O₂ can generate oxygen gas, posing a potential safety hazard in a laboratory setting. Reductive cleavage to the corresponding alcohol using reagents like lithium aluminum hydride or lithium borohydride is also an option, but these powerful reducing agents may not be compatible with other functional groups in the molecule.
Substrate Scope and Reaction Conditions
The utility of the Evans' auxiliary can also be limited by the nature of the substrate and the required reaction conditions. The formation of the requisite Z-enolate for high diastereoselectivity is typically achieved using boron triflates, which are strong Lewis acids.[5] These conditions may not be suitable for substrates containing acid-sensitive functional groups. Moreover, the steric bulk of the auxiliary itself can sometimes hinder the reaction with sterically demanding electrophiles.
A Comparative Look at the Alternatives
To overcome the limitations of the Evans' auxiliary, a variety of alternative chiral auxiliaries have been developed. This guide will focus on two prominent classes: Oppolzer's sultams and sulfur-based auxiliaries.
Oppolzer's Sultams: Rigidity and Versatility
Camphor-derived sultams, pioneered by Wolfgang Oppolzer, offer a highly rigid and predictable platform for asymmetric transformations.[2][6] The bicyclic structure of the camphor backbone provides excellent facial shielding, often leading to high levels of diastereoselectivity in a range of reactions, including aldol additions, alkylations, and Michael additions.[6]
A key advantage of Oppolzer's sultams is the potential to achieve different stereochemical outcomes by tuning the reaction conditions, a flexibility not always afforded by Evans' auxiliaries.[7]
Sulfur-Based Auxiliaries: A Solution for the Acetate Aldol Problem
Thiazolidinethiones and other sulfur-containing chiral auxiliaries have emerged as a powerful solution to the acetate aldol challenge.[8] These auxiliaries have demonstrated superior performance in reactions involving acetate enolates, providing high diastereoselectivity where Evans' auxiliaries fail.[8][9] The key to their success lies in the ability of the sulfur atom to coordinate with the metal center of the enolate, leading to a more ordered and stereochemically defined transition state.[3]
Quantitative Performance Comparison
To provide a clear and objective comparison, the following tables summarize the performance of this compound and its alternatives in key asymmetric reactions.
| Chiral Auxiliary | Reaction Type | Substrate (Electrophile) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound | Propionate Aldol | Isobutyraldehyde | >99:1 | 85-95 | [10] |
| This compound | Acetate Aldol | Various Aldehydes | ~1:1 | - | [3] |
| Oppolzer's Sultam | Propionate Aldol | Benzaldehyde | >95:5 | High | [10] |
| Thiazolidinethione | Acetate Aldol | Propionaldehyde | High | High | [8][11] |
Table 1: Comparative Performance in Aldol Reactions
| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| This compound | Alkylation | Benzyl Bromide | >98% | High | [2] |
| Oppolzer's Sultam | Alkylation | Methyl Iodide | >98% | High | [2] |
Table 2: Comparative Performance in Alkylation Reactions
Experimental Protocols: A Practical Guide
The practical utility of a chiral auxiliary is not solely determined by its stereodirecting ability but also by the ease of its attachment and removal. Below are representative experimental workflows for the use of each class of auxiliary.
This compound Workflow
Attachment (N-Acylation): To a solution of this compound in an anhydrous aprotic solvent such as THF at -78 °C, a strong base like n-butyllithium is added dropwise. The resulting lithium salt is then treated with the desired acyl chloride. The reaction is warmed to room temperature and quenched with an aqueous solution of ammonium chloride. The product is extracted, dried, and purified by chromatography.
Cleavage (Hydrolysis): The N-acyl oxazolidinone is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide and hydrogen peroxide is added. The reaction is stirred until completion, and the chiral auxiliary can be recovered by extraction. The desired chiral carboxylic acid is isolated from the aqueous layer after acidification.
Oppolzer's Sultam Workflow
Attachment (N-Acylation): Oppolzer's sultam is dissolved in an anhydrous solvent like THF, and a base such as sodium hydride is added to deprotonate the nitrogen. The resulting sodium salt is then reacted with the appropriate acyl chloride to furnish the N-acyl sultam.
Cleavage (Hydrolysis): Similar to the Evans' auxiliary, the N-acyl sultam can be hydrolyzed using lithium hydroperoxide to yield the chiral carboxylic acid and the recoverable sultam.
Thiazolidinethione Workflow
Attachment (N-Acylation): The thiazolidinethione is typically acylated using the desired acyl chloride in the presence of a base like triethylamine or pyridine.[12]
Cleavage: A significant advantage of thiazolidinethiones is the often milder conditions required for their cleavage compared to oxazolidinones. Hydrolysis can frequently be achieved under basic or acidic conditions that are compatible with a wider range of functional groups.
Cost and Availability: A Practical Consideration
For researchers in both academic and industrial settings, the cost and availability of reagents are crucial factors.
| Chiral Auxiliary | Representative Price (per 25g) | Availability | Reference |
| This compound | $136.00 | Readily available from major suppliers | [13] |
| Oppolzer's Sultam | Varies, can be higher than Evans' auxiliary | Readily available from major suppliers | [14] |
| Thiazolidinethione derivatives | Varies, can be synthesized in-house | Some derivatives are commercially available | [8] |
Table 3: Cost and Availability Comparison (Note: Prices are approximate and subject to change)
Conclusion: Selecting the Right Tool for the Job
The this compound remains a powerful and reliable chiral auxiliary for many asymmetric transformations. Its limitations, however, particularly in acetate aldol reactions and the challenges associated with its cleavage, necessitate a careful consideration of alternatives. Oppolzer's sultams offer a robust and versatile platform with a high degree of stereocontrol. For the challenging acetate aldol reaction, sulfur-based auxiliaries like thiazolidinethiones have proven to be a superior choice.
Ultimately, the optimal chiral auxiliary is dictated by the specific synthetic challenge at hand. By understanding the strengths and weaknesses of each of these valuable tools, researchers can make informed decisions to navigate the complexities of asymmetric synthesis with greater confidence and success.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for sculpting the three-dimensional architecture of molecules. Among these, the Evans auxiliaries, such as (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, have proven to be exceptionally robust and versatile.[1] However, the lifecycle of any chemical reagent extends beyond its synthetic utility and culminates in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to provide not just a set of instructions, but a framework of understanding rooted in established safety and regulatory principles.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]
These classifications necessitate specific handling precautions to mitigate exposure risks. The toxicological properties have not been fully investigated, which warrants a cautious approach.[3][4]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (European standard - EN 166) | To prevent eye irritation from splashes or airborne particles.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[3] |
| Body Protection | Laboratory coat and appropriate protective clothing | To prevent contamination of personal clothing.[2] |
| Respiratory | Use only in a well-ventilated area or with respiratory protection | To avoid inhalation and respiratory irritation.[2] |
Waste Segregation and Container Management: The Foundation of Safe Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Improperly mixed chemicals can lead to violent reactions, the generation of toxic gases, or fires.[5]
This compound waste should be categorized as follows:
-
Solid Waste: Unused or expired reagent, contaminated items such as weighing paper, gloves, and paper towels.
-
Liquid Waste: Solutions containing the chiral auxiliary, for instance, from reaction workups or cleaning of glassware.
Container Requirements:
The selection and labeling of waste containers are governed by regulations from bodies like the Occupational Safety and Health Administration (OSHA).[6] Containers must be:
-
Chemically Compatible: The container material should not react with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are suitable.
-
Securely Sealed: Containers must have a tight-fitting lid to prevent leaks and spills.[7]
-
Clearly Labeled: The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[5]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local hazardous waste regulations.[2] The overarching principle is that hazardous chemicals must never be disposed of down the drain or in regular trash.[5][8]
Step 1: Waste Accumulation at the Point of Generation
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be accumulated at or near the point of generation in a designated SAA.[7] This area must be under the control of laboratory personnel.
-
Segregation: Store waste containers of this compound separately from incompatible materials. For instance, keep it away from strong oxidizing agents.[7]
Step 2: Preparing Solid Waste for Disposal
-
Collection: Carefully collect all solid waste contaminated with this compound. This includes any residual powder, contaminated PPE, and weighing materials.
-
Packaging: Place the collected solid waste into a designated, properly labeled hazardous waste container.
-
Storage: Keep the container sealed when not in use and store it in the SAA.
Step 3: Preparing Liquid Waste for Disposal
-
Collection: Collect all liquid waste containing this compound in a compatible, labeled hazardous waste container.
-
pH Neutralization (if applicable): While not typically required for the pure compound, if the waste is in a highly acidic or basic solution, it may need to be neutralized to a pH between 5.0 and 12.5 before being accepted for disposal, depending on institutional guidelines.[7] However, for this specific compound, it is best to dispose of it as is without attempting neutralization unless directed by your institution's environmental health and safety (EHS) department.
-
Storage: Securely cap the liquid waste container and store it in the SAA, preferably within secondary containment to mitigate spills.
Step 4: Arranging for Waste Pickup
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup.[5][7]
-
Documentation: Complete any required waste manifest forms provided by your EHS department. This documentation is a crucial part of the cradle-to-grave tracking of hazardous waste as mandated by the Resource Conservation and Recovery Act (RCRA).[6]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a hazardous waste container.[2]
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[2]
-
The Logic of Disposal: A Visual Workflow
To aid in the decision-making process for the disposal of this compound, the following workflow diagram illustrates the key steps and considerations.
Caption: Decision workflow for the proper disposal of this compound.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
